Technical Documentation Center

Aniline phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Aniline phenol

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Analysis of Aniline-Phenol Co-crystals

For Researchers, Scientists, and Drug Development Professionals Introduction to Aniline-Phenol Co-crystals Aniline (B41778) and phenol (B47542), fundamental aromatic building blocks, can form co-crystals through hydrogen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aniline-Phenol Co-crystals

Aniline (B41778) and phenol (B47542), fundamental aromatic building blocks, can form co-crystals through hydrogen bonding interactions between the amino group of aniline and the hydroxyl group of phenol.[1] The study of these co-crystals is pivotal for understanding supramolecular synthons, which are reliable and predictable non-covalent interactions that can be used in crystal engineering.[1] The primary interaction driving the formation of aniline-phenol co-crystals is the hydrogen bond between the hydroxyl proton of phenol and the nitrogen lone pair of aniline (O-H···N), and the hydrogen bond between an amino proton of aniline and the oxygen lone pair of phenol (N-H···O).[1]

These co-crystals often exhibit a characteristic cyclic, hydrogen-bonded tetramer supramolecular synthon, which can further assemble into more complex structures through π-π stacking interactions.[1] The ability to predictably form these structures makes aniline-phenol systems a valuable model for designing multi-component crystalline materials with tailored physicochemical properties, a concept of significant interest in the pharmaceutical industry for enhancing drug solubility, stability, and bioavailability.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of aniline-phenol co-crystals. The following protocols are based on established methods for co-crystal screening and analysis.

Co-crystal Synthesis

Solvent Drop Grinding:

  • Place equimolar amounts of aniline and phenol (or their derivatives) in a mortar.

  • Add a few drops of a suitable solvent (e.g., a hexane-methanol mixture) to moisten the solid mixture.[1]

  • Grind the mixture with a pestle for 10-15 minutes.

  • Collect the resulting powder for analysis.

Solution Crystallization (Slow Evaporation):

  • Dissolve equimolar amounts of aniline and phenol in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or chloroform).

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Single crystals suitable for X-ray diffraction may form over a period of hours to days.[1]

Sublimation:

  • In some cases, single crystals can be obtained by heating the co-crystal powder under vacuum, allowing the material to sublime and then deposit as crystals on a cold surface.[1]

Single-Crystal X-ray Diffraction (SCXRD)
  • A suitable single crystal is mounted on a goniometer head.

  • Data is collected on a diffractometer, typically equipped with a CCD detector and using Mo Kα or Cu Kα radiation.[1]

  • The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and then refined to obtain precise atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)
  • A powdered sample of the co-crystal is placed on a sample holder.

  • The PXRD pattern is recorded using a diffractometer with Cu Kα radiation.

  • Data is typically collected over a 2θ range of 5-40°.

  • The resulting diffractogram is compared with the patterns of the starting materials (aniline and phenol) to confirm the formation of a new crystalline phase. The experimental pattern can also be compared to a theoretical pattern calculated from SCXRD data.

Differential Scanning Calorimetry (DSC)
  • A small amount of the co-crystal powder (typically 2-5 mg) is weighed into an aluminum pan and sealed.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • The resulting thermogram will show endothermic peaks corresponding to melting events. A single, sharp melting point that is different from the melting points of the individual components is a strong indicator of co-crystal formation.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • A small amount of the co-crystal powder is mixed with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Changes in the vibrational frequencies of the O-H and N-H stretching bands are indicative of hydrogen bond formation. A broadening and red-shift (to lower wavenumbers) of the O-H stretching band of phenol and changes in the N-H stretching bands of aniline are expected upon co-crystal formation.

Raman Spectroscopy
  • The co-crystal sample is placed under a microscope objective coupled to a Raman spectrometer.

  • A laser of a specific wavelength (e.g., 785 nm) is focused on the sample.

  • The scattered light is collected and analyzed to produce a Raman spectrum.

  • Shifts in the vibrational modes, particularly those associated with the functional groups involved in hydrogen bonding, can confirm co-crystal formation. Raman spectroscopy is particularly useful for in-situ monitoring of co-crystallization processes.

Data Presentation

The following tables summarize the type of quantitative data obtained from the structural analysis of aniline-phenol co-crystals. The data presented here is for a representative 1:1 co-crystal of 3,4,5-trichlorophenol (B165643) and 3,5-dichloroaniline, as a detailed analysis of the parent aniline-phenol co-crystal is not available.

Table 1: Crystallographic Data for a Representative Aniline-Phenol Analogue Co-crystal (3,4,5-trichlorophenol–3,5-dichloroaniline)

ParameterValue
Chemical FormulaC₁₂H₇Cl₅NO
Formula Weight382.46
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.012(3)
b (Å)16.543(6)
c (Å)10.393(4)
β (°)94.88(3)
Volume (ų)1372.2(9)
Z4
Calculated Density (g/cm³)1.853
R-factor (%)4.5

Data extracted from a study by Mukherjee et al. on halogenated aniline-phenol co-crystals.

Table 2: Key Hydrogen Bond Geometries in a Representative Aniline-Phenol Analogue Co-crystal

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠DHA (°)
O1-H1···N10.822.012.819(3)171
N1-H1A···O10.862.233.037(3)157
N1-H1B···O10.862.453.123(3)136

Data extracted and interpreted from studies on aniline-phenol co-crystal systems.

Table 3: Thermal Analysis Data for a Hypothetical Aniline-Phenol Co-crystal

CompoundMelting Point (°C)Enthalpy of Fusion (J/g)
Aniline-6103
Phenol41121
Aniline-Phenol Co-crystalTypically between the melting points of the co-formersValue will be specific to the co-crystal

Note: The melting point of a co-crystal is a unique physical property that is generally different from the melting points of its constituent components.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the analysis of aniline-phenol co-crystals.

Supramolecular_Synthon cluster_tetramer Hydrogen-Bonded Tetramer P1 Phenol A1 Aniline P1->A1 O-H···N P2 Phenol A1->P2 N-H···O A2 Aniline P2->A2 O-H···N A2->P1 N-H···O

Aniline-Phenol Hydrogen-Bonded Tetramer Synthon.

Experimental_Workflow Start Aniline + Phenol Synthesis Co-crystal Synthesis (Grinding/Solution) Start->Synthesis Screening Initial Screening (DSC, PXRD) Synthesis->Screening Single_Crystal Single Crystal Growth Screening->Single_Crystal Positive Result Spectroscopy Spectroscopic Analysis (FTIR, Raman) Screening->Spectroscopy SCXRD Single-Crystal XRD (Structure Determination) Single_Crystal->SCXRD Data_Analysis Structural & Property Analysis SCXRD->Data_Analysis Spectroscopy->Data_Analysis Logical_Relationship Coformer Aniline & Phenol (Co-formers) HBond Hydrogen Bonding (O-H···N, N-H···O) Coformer->HBond Synthon Supramolecular Synthon (e.g., Tetramer) HBond->Synthon Stacking π-π Stacking Synthon->Stacking Crystal Co-crystal Lattice Synthon->Crystal Stacking->Crystal

References

Exploratory

Spectroscopic Analysis of Aniline-Phenol Mixtures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of aniline-phenol mixtures. It details the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of aniline-phenol mixtures. It details the underlying principles of their interaction, experimental protocols for various analytical methods, and quantitative data interpretation. This guide is intended to be a valuable resource for researchers and professionals involved in drug development, materials science, and analytical chemistry where aniline (B41778) and phenol (B47542) moieties are of interest.

Introduction: The Aniline-Phenol Interaction

Aniline, a primary aromatic amine, and phenol, a hydroxylated aromatic compound, interact primarily through hydrogen bonding. The hydrogen atom of the phenolic hydroxyl group acts as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom of the aniline amino group serves as the hydrogen bond acceptor (O-H···N). This interaction is a cornerstone of supramolecular chemistry and plays a significant role in molecular recognition and the formation of co-crystals.[1] The strength of this hydrogen bond can be influenced by substituents on either aromatic ring, a principle that is leveraged in drug design to modulate ligand-protein interactions.[2]

Spectroscopic techniques are powerful tools for characterizing this interaction and quantifying the components in aniline-phenol mixtures. Each method provides unique insights into the molecular and electronic structure of the mixture.

Spectroscopic Methodologies and Experimental Protocols

This section outlines the detailed experimental protocols for the most common spectroscopic techniques used to analyze aniline-phenol mixtures.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of aniline and phenol. The electronic transitions within the aromatic rings are sensitive to intermolecular interactions, leading to changes in the absorption spectra.

Experimental Protocol:

  • Solvent Selection: Use a UV-grade solvent in which both aniline and phenol are soluble and that does not absorb significantly in the analytical wavelength range (typically 200-400 nm). Methanol and ethanol (B145695) are common choices.[3]

  • Preparation of Stock Solutions:

    • Accurately weigh a precise amount of pure aniline and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 mg/L).

    • Similarly, prepare a stock solution of phenol of the same concentration.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards for both aniline and phenol by diluting the stock solutions to cover the desired concentration range. For instance, for the simultaneous determination of phenol and aniline, linear ranges of 1.01-24.24 mg/L for phenol and 1.01-24.29 mg/L for aniline have been reported.[4]

    • Prepare a set of binary mixtures containing varying known concentrations of aniline and phenol.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorbance spectra of the blank (solvent), individual standard solutions, and the binary mixtures over a wavelength range of 200-340 nm at 1 nm intervals.[3]

    • Aniline typically shows absorption maxima around 230 nm and 280 nm, while phenol absorbs around 270 nm.

  • Data Analysis:

    • For quantitative analysis of mixtures with overlapping spectra, chemometric methods such as Principal Component Regression (PCR) and Partial Least Squares (PLS) are often employed.[3]

    • Derivative spectrophotometry (e.g., second derivative) can also be used to resolve overlapping peaks and determine the concentration of each component at zero-crossing points.[5]

Fluorescence Spectroscopy

Fluorescence spectroscopy can provide information about the interactions between aniline and phenol in their excited states. Aniline is known to be a fluorescence quencher for many aromatic compounds.[6]

Experimental Protocol:

  • Solvent and Solution Preparation:

    • Choose a fluorescence-grade solvent.

    • Prepare a stock solution of the fluorophore (in this case, phenol, as aniline's fluorescence is weak) and a stock solution of the quencher (aniline).

  • Instrumentation and Measurement:

    • Use a spectrofluorometer.

    • Determine the optimal excitation wavelength for phenol by recording its excitation spectrum while monitoring the emission at its maximum emission wavelength.

    • Record the fluorescence emission spectrum of a dilute solution of phenol in the absence of aniline. Phenol exhibits fluorescence with an emission peak that can be influenced by the solvent environment.

    • Prepare a series of solutions with a fixed concentration of phenol and varying concentrations of aniline.

    • Record the fluorescence emission spectra for each of these mixtures.

  • Data Analysis (Stern-Volmer Analysis):

    • Analyze the quenching data using the Stern-Volmer equation:

      • I₀ / I = 1 + Ksv[Q]

      • Where I₀ is the fluorescence intensity of phenol in the absence of the quencher (aniline), I is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.[7]

    • A linear plot of I₀ / I versus [Q] indicates a single quenching mechanism (either static or dynamic). Non-linear plots may suggest a combination of quenching mechanisms.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the specific atomic-level interactions, such as hydrogen bonding and π-π stacking, between aniline and phenol in solution.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve accurately weighed amounts of aniline and phenol in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1] A typical sample volume is 500 µL for a 5 mm tube.

    • For studying concentration-dependent effects, prepare a series of samples with varying molar ratios of aniline and phenol, starting from a concentrated solution (e.g., 1.25 M) and performing serial dilutions.[1]

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).[1]

    • Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K).[1]

    • Set a spectral width of approximately 10 ppm for ¹H NMR.[1]

    • Reference the chemical shifts to an internal standard like tetramethylsilane (B1202638) (TMS) at 0.0 ppm.[1]

  • Data Analysis:

    • Monitor the chemical shifts of the -OH proton of phenol and the -NH₂ protons of aniline. Hydrogen bonding typically causes a downfield shift (increase in ppm) of these protons.

    • Changes in the chemical shifts of the aromatic protons can provide evidence for π-π stacking interactions.[1]

    • Nuclear Overhauser Effect (NOE) experiments can be performed to confirm the spatial proximity of specific protons of aniline and phenol, providing direct evidence of intermolecular interactions.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly sensitive to changes in vibrational frequencies upon hydrogen bond formation. The stretching frequencies of the O-H and N-H groups are particularly informative.

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of aniline, phenol, and their mixtures in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄).

    • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the liquid sample or a solid co-crystal can be placed directly on the ATR crystal.

  • Instrumentation and Measurement:

    • Use an FTIR spectrometer, preferably with an ATR accessory for ease of sample handling.

    • Acquire a background spectrum of the pure solvent or the empty ATR crystal.

    • Record the IR spectra of the individual components and the mixtures in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Examine the O-H stretching region (around 3200-3600 cm⁻¹) and the N-H stretching region (around 3300-3500 cm⁻¹).

    • The formation of an O-H···N hydrogen bond leads to a broadening and a significant red-shift (lower wavenumber) of the O-H stretching band of phenol.

    • Changes in the N-H stretching frequencies of aniline may also be observed. For instance, in the aniline⁺-phenol complex, bands at 3200, 3295, 3440, and 3635 cm⁻¹ have been identified.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from the spectroscopic analysis of aniline-phenol systems.

Table 1: UV-Vis Spectroscopic Data for Quantitative Analysis

ParameterPhenolAnilineReference
Linear Range (mg/L)1.01 - 24.241.01 - 24.29[4]
Detection Limit (mg/L)0.0970.685[4]
λmax (in methanol)~270 nm~230 nm, ~280 nm[3]

Table 2: ¹H NMR Chemical Shifts (Illustrative)

ProtonTypical Chemical Shift (ppm)Expected Shift upon H-bondingReference
Phenolic -OH4.0 - 7.5 (variable)Downfield[9][10]
Aniline -NH₂3.5 - 4.5 (variable)Downfield[11]
Aromatic C-H6.5 - 8.0Minor shifts[10][11]

Table 3: Key FTIR Vibrational Frequencies (cm⁻¹) for Aniline-Phenol Interactions

Vibrational ModeFree Phenol (O-H stretch)H-bonded Phenol (O-H···N)Aniline⁺-Phenol ComplexReference
O-H stretch~3600Broad, ~3200-35003635[8]
N-H stretch--3200, 3295, 3440[8]

Table 4: Fluorescence Spectroscopic Data

CompoundExcitation λmax (nm)Emission λmax (nm)Quantum YieldReference
Aniline286336Low[12]
Phenol~270~300Variable[13]

Visualization of Interactions and Workflows

Graphviz diagrams are provided to illustrate key concepts in the spectroscopic analysis of aniline-phenol mixtures.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation prep_aniline Prepare Aniline Stock prep_mix Prepare Aniline-Phenol Mixtures prep_aniline->prep_mix prep_phenol Prepare Phenol Stock prep_phenol->prep_mix uv_vis UV-Vis Spectroscopy prep_mix->uv_vis fluorescence Fluorescence Spectroscopy prep_mix->fluorescence nmr NMR Spectroscopy prep_mix->nmr ftir FTIR Spectroscopy prep_mix->ftir quant Quantitative Analysis (Chemometrics) uv_vis->quant quench Quenching Analysis (Stern-Volmer) fluorescence->quench interaction Interaction Analysis (Chemical Shifts, NOE) nmr->interaction hbond H-Bond Analysis (Vibrational Shifts) ftir->hbond

Caption: Experimental workflow for the spectroscopic analysis of aniline-phenol mixtures.

hydrogen_bonding cluster_aniline Aniline (H-bond Acceptor) cluster_phenol Phenol (H-bond Donor) aniline C₆H₅-NH₂ phenol C₆H₅-OH phenol->aniline O-H···N

Caption: Hydrogen bonding interaction between phenol and aniline.

data_analysis_flow cluster_uv UV-Vis Data cluster_nmr NMR Data start Acquire Spectra (UV-Vis, NMR, FTIR, etc.) uv_data Absorbance vs. Wavelength start->uv_data nmr_data ¹H Chemical Shifts start->nmr_data derivative Calculate Derivative Spectra uv_data->derivative chemometrics Apply Chemometrics (PLS, PCR) uv_data->chemometrics uv_result Concentration of Aniline & Phenol derivative->uv_result chemometrics->uv_result shift_analysis Analyze -OH and -NH₂ shifts nmr_data->shift_analysis nmr_result Evidence of H-Bonding & π-π Stacking shift_analysis->nmr_result

Caption: Logical flow for UV-Vis and NMR data analysis of aniline-phenol mixtures.

Conclusion

The spectroscopic analysis of aniline-phenol mixtures offers a powerful suite of tools for both quantitative determination and the fundamental study of intermolecular interactions. UV-Vis spectroscopy, coupled with chemometric methods, provides a robust approach for simultaneous quantification. Fluorescence spectroscopy reveals insights into excited-state interactions, particularly quenching phenomena. NMR and FTIR spectroscopy are indispensable for the detailed characterization of hydrogen bonding and other non-covalent interactions that govern the formation of aniline-phenol complexes. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals working with these important chemical entities.

References

Foundational

intermolecular hydrogen bonding in aniline phenol complexes

An in-depth technical guide on the core intermolecular hydrogen bonding in aniline-phenol complexes, designed for researchers, scientists, and drug development professionals. Introduction The non-covalent interaction bet...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core intermolecular hydrogen bonding in aniline-phenol complexes, designed for researchers, scientists, and drug development professionals.

Introduction

The non-covalent interaction between phenol (B47542) and aniline (B41778) serves as a fundamental model for understanding hydrogen bonding in more complex biological and chemical systems. Phenol, with its acidic hydroxyl (-OH) group, and aniline, with its basic amino (-NH₂) group, can engage in significant hydrogen bond interactions.[1] These interactions are crucial in various fields, including crystal engineering, drug design, and material science, as they dictate molecular recognition, self-assembly, and the physicochemical properties of materials.[2][3] This guide provides a detailed technical overview of the intermolecular hydrogen bonding in aniline-phenol complexes, focusing on quantitative data, experimental methodologies for their characterization, and the resulting supramolecular architectures.

The Nature of the Aniline-Phenol Hydrogen Bond

The primary interaction in the aniline-phenol complex is the hydrogen bond, a strong type of dipole-dipole interaction. In this system, two principal types of hydrogen bonds can form:

  • O-H···N Bond: The hydroxyl group of phenol acts as a hydrogen bond donor, and the lone pair of electrons on the nitrogen atom of aniline acts as the acceptor. This is generally considered the strongest hydrogen bond possible in this pairing.[3]

  • N-H···O Bond: The amino group of aniline acts as a hydrogen bond donor, and the lone pair of electrons on the oxygen atom of phenol serves as the acceptor.

Studies show that in systems with an equal stoichiometry of hydroxyl and amino groups, there tends to be an equal number of O-H···N and N-H···O hydrogen bonds, leading to stable, often cyclic, structures.[3] The formation of these strong intermolecular hydrogen bonds between phenol and aniline molecules results in a negative deviation from Raoult's law, indicating that the interactions within the mixture are stronger than in the pure components.[1]

Quantitative Analysis of Aniline-Phenol Interactions

The strength and geometry of hydrogen bonds in aniline-phenol complexes have been quantified through various computational and experimental methods.

Hydrogen Bond Energies

Density Functional Theory (DFT) calculations are pivotal in determining the binding energies of these complexes. The energy is highly dependent on the chemical environment, particularly the charge state of the interacting species.[2][4]

Complex TypeInteracting ModelsTypical H-Bond Energy (kcal/mol)Reference
NeutralPhenol/Aniline with Methanol, Formaldehyde~2.5[2]
ChargedPhenol/Aniline with Protonated Methylamine, Acetate Anion~20.0[2]
Substituted (Charged)para-NO₂ substituted systemsEnergy change can be up to 14.3[2][4]

Table 1: Calculated Hydrogen Bond Energies for Aniline-Phenol and Model Systems.

The data indicates that while hydrogen bond energies in neutral complexes are modest, they increase dramatically in charged systems, a critical consideration in biological and pharmaceutical contexts where molecules are often ionized.[2] Furthermore, substitutions on the aromatic rings can drastically alter these binding energies, providing a strategy for fine-tuning ligand-protein interactions in drug design.[2][4]

Spectroscopic Data

Spectroscopic techniques provide direct evidence of hydrogen bonding through shifts in characteristic vibrational frequencies and nuclear magnetic resonance signals.

TechniqueObservationInterpretationReference
FTIR Spectroscopy Broadening and red-shift of the O-H stretching band (~3550-3230 cm⁻¹)Weakening of the O-H covalent bond due to its participation in H-bonding.[5][6]
Shift in the N-H stretching bands (~3440-3360 cm⁻¹)Involvement of the N-H group in hydrogen bonding.[5][7]
¹H and ¹⁵N NMR Characteristic downfield shifts of -OH and -NH₂ protonsDeshielding of the protons involved in the hydrogen bond, indicating a robust aggregate structure.[3][8]

Table 2: Summary of Spectroscopic Evidence for Hydrogen Bonding in Aniline-Phenol Complexes.

Nuclear Overhauser effect (NOE) studies in NMR further confirm the spatial proximity of aniline and phenol molecules within the aggregates.[3]

Supramolecular Structures and Visualization

In the solid state and in concentrated solutions, aniline and phenol molecules self-assemble into well-defined supramolecular structures stabilized by a network of hydrogen bonds and π-π stacking interactions.

A primary structural motif identified through X-ray crystallography is a closed, cyclic hydrogen-bonded tetramer.[3] This "supramolecular synthon" consists of two aniline and two phenol molecules linked by alternating O-H···N and N-H···O bonds.

H_Bond_Interaction cluster_phenol Phenol cluster_aniline Aniline p1 C₆H₅-O-H a1 H₂N-C₆H₅ p1->a1 a1->p1

Caption: Primary hydrogen bond interactions in the aniline-phenol complex.

These tetramer units can further assemble through π-π stacking of the phenol rings to form a stable octamer. This larger assembly is referred to as a Long-Range Synthon Aufbau Module (LSAM) and has been observed both in cocrystals and in solution via NMR experiments.[3]

Supramolecular_Assembly cluster_tetramer Hydrogen-Bonded Tetramer Synthon cluster_octamer Stacked Octamer (LSAM) P1 Phenol A1 Aniline P1->A1 O-H···N P2 Phenol A1->P2 N-H···O A2 Aniline P2->A2 O-H···N A2->P1 N-H···O T1 Tetramer 1 T2 Tetramer 2 T1->T2 π-π Stacking

Caption: Formation of a tetramer synthon and its stacking into an octamer.

Experimental Protocols

The characterization of aniline-phenol complexes relies on a combination of computational, spectroscopic, and crystallographic techniques.

Computational Modeling (DFT)

Density Functional Theory is used to calculate binding energies and optimize molecular geometries.

  • Software: Gaussian, ORCA, etc.

  • Methodology:

    • Model Construction: Build the aniline-phenol complex in the desired orientation (e.g., O-H···N).

    • Level of Theory: Employ a suitable functional and basis set, such as B3LYP/6-311++G(d,p), which has been used in studies of similar systems.[9]

    • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the complex.

    • Frequency Calculation: Conduct frequency calculations on the optimized structure to confirm it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data.

    • Binding Energy Calculation: The hydrogen bond energy (E_HB) is calculated by subtracting the energies of the individual optimized monomers (phenol and aniline) from the energy of the optimized complex, correcting for basis set superposition error (BSSE) using the counterpoise method.

      • E_HB = E_complex - (E_phenol + E_aniline) + E_BSSE

Single-Crystal X-ray Diffraction

This technique provides definitive information on the solid-state structure, including bond lengths, angles, and packing arrangements.[10]

  • Methodology:

    • Cocrystal Preparation: Cocrystals are typically prepared via methods like solvent drop grinding or slow evaporation from a solution containing equimolar amounts of aniline and phenol.[3] For instance, dissolving 3,4,5-trichlorophenol (B165643) and a halogenated aniline in a 1:1 n-hexane-methanol mixture and allowing for slow evaporation can yield suitable single crystals.[3]

    • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer.

    • Data Collection: The crystal is cooled (e.g., to 100 K) and exposed to a monochromatic X-ray beam. Diffraction data (intensities and positions of reflections) are collected over a range of crystal orientations using a diffractometer (e.g., a Rigaku or Bruker model).[3][10]

    • Structure Solution and Refinement: The collected diffraction pattern is used to solve the electron density map of the crystal, revealing the atomic positions. The structural model is then refined to achieve the best fit with the experimental data.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to study the interactions and dynamics of the complex in solution.[3][11]

  • Methodology:

    • Sample Preparation: The aniline-phenol cocrystal or a mixture of the two components is dissolved in a suitable deuterated solvent (e.g., CDCl₃) to the desired concentration.[3]

    • ¹H and ¹⁵N NMR: Standard one-dimensional spectra are acquired. The chemical shifts of the -OH and -NH₂ protons are monitored; significant downfield shifts are indicative of hydrogen bond formation.[3]

    • Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR experiment is performed to measure the diffusion coefficient of the molecular species in solution. The formation of larger aggregates (like tetramers or octamers) results in a slower diffusion rate compared to the monomers, allowing for the characterization of self-association.[3]

    • T₁ Inversion Recovery: This experiment measures the spin-lattice relaxation time (T₁). Changes in T₁ can provide information about molecular tumbling and intermolecular interactions, such as π-π stacking.[3]

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Output Mix Mix Aniline & Phenol (Equimolar) Evap Cocrystallization (e.g., Slow Evaporation) Mix->Evap Dissolve Dissolution in Deuterated Solvent Mix->Dissolve DFT Computational (DFT Modeling) Mix->DFT XRay Single-Crystal X-ray Diffraction Evap->XRay NMR NMR Spectroscopy (¹H, DOSY, T₁) Dissolve->NMR Struct 3D Structure Bond Lengths/Angles XRay->Struct Solution H-Bonding Shifts Aggregation State NMR->Solution Energy Binding Energies Optimized Geometry DFT->Energy

Caption: General experimental workflow for studying aniline-phenol complexes.

Conclusion

The interaction between aniline and phenol is a powerful model system characterized by robust O-H···N and N-H···O hydrogen bonds. These interactions lead to the formation of predictable supramolecular structures, such as cyclic tetramers and stacked octamers. The combination of computational modeling, spectroscopy, and X-ray crystallography provides a comprehensive toolkit for the qualitative and quantitative analysis of these complexes. For researchers in drug development and materials science, understanding and manipulating these fundamental interactions is key to designing novel molecules and materials with tailored properties.

References

Exploratory

An In-depth Technical Guide to Aniline-Phenol Supramolecular Synthon Formation

For Researchers, Scientists, and Drug Development Professionals Executive Summary The predictable and robust formation of supramolecular synthons between aniline (B41778) and phenol (B47542) derivatives is a cornerstone...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The predictable and robust formation of supramolecular synthons between aniline (B41778) and phenol (B47542) derivatives is a cornerstone of crystal engineering and drug development. The specific and directional nature of the hydrogen bonds, primarily the N-H···O and O-H···N interactions, allows for the rational design and synthesis of cocrystals with tailored physicochemical properties. This technical guide provides a comprehensive overview of the core principles governing aniline-phenol synthon formation, detailed experimental protocols for their synthesis and characterization, and quantitative data to aid in the design of new supramolecular assemblies. The guide is intended for researchers, scientists, and drug development professionals who are looking to leverage the power of supramolecular chemistry to create novel crystalline materials with enhanced properties such as solubility, stability, and bioavailability.

Core Principles of Aniline-Phenol Supramolecular Synthon Formation

The recognition between aniline and phenol moieties is primarily driven by hydrogen bonding, leading to the formation of well-defined supramolecular synthons. These synthons are recurring structural motifs that can be used to predict and control the assembly of molecules in the solid state. The most common synthons are formed through the interaction of the amino group (-NH₂) of aniline and the hydroxyl group (-OH) of phenol.

The key intermolecular interactions at play are:

  • N-H···O Hydrogen Bond: The hydrogen atom of the aniline's amino group acts as a hydrogen bond donor, interacting with the lone pair of electrons on the oxygen atom of the phenol's hydroxyl group.

  • O-H···N Hydrogen Bond: The hydrogen atom of the phenol's hydroxyl group acts as a hydrogen bond donor, interacting with the lone pair of electrons on the nitrogen atom of the aniline's amino group. This is generally considered the strongest hydrogen bond in this system.[1]

  • π-π Stacking: Aromatic rings of both aniline and phenol can engage in π-π stacking interactions, which further stabilize the supramolecular assembly.[1]

These interactions lead to the formation of several predictable supramolecular synthons:

  • Primary Synthon (I): An infinite chain of alternating aniline and phenol molecules linked by O-H···N and N-H···O hydrogen bonds.[1]

  • Secondary Synthon (II): A cyclic tetramer formed by two aniline and two phenol molecules, held together by a ring of O-H···N and N-H···O hydrogen bonds.[1]

  • Secondary Synthon (III): A cyclic hexamer, often observed in 4-aminophenol (B1666318) structures, formed by three aniline and three phenol molecules in a cooperative [⋯O—H⋯N—H⋯]₃ arrangement.[1]

The formation of a particular synthon is influenced by steric and electronic factors of the aniline and phenol derivatives, as well as the crystallization conditions.

Quantitative Data on Aniline-Phenol Interactions

The stability of aniline-phenol supramolecular synthons can be quantified by examining their interaction energies and the geometric parameters of the hydrogen bonds.

Hydrogen Bond Energies

Computational studies using Density Functional Theory (DFT) have provided valuable insights into the strength of these interactions.

Interacting PairInteraction TypeCalculated Interaction Energy (kcal/mol)Reference
Aniline - FormaldehydeN-H···O~2.5[2]
Phenol - FormaldehydeO-H···O~2.5[2]
Aniline - Acetate anionN-H···O⁻~20[2]
Phenol - Protonated methylamineO-H···N⁺~20[2]
para-Nitrophenol - Acetate anionO-H···O⁻Increased by ~14.3[2]

Note: The interaction energies for charged species are significantly higher than for neutral species. Substituents on the aromatic rings can drastically alter these binding energies.

Crystallographic Data for Aniline-Phenol Cocrystals

Single-crystal X-ray diffraction (SCXRD) provides precise measurements of bond lengths and angles within the supramolecular synthons. Below is a summary of representative data from the literature.

Cocrystal SystemSynthon TypeH-Bondd(D···A) (Å)∠(D-H···A) (°)Reference
3,4,5-Trichlorophenol : 4-ChloroanilineTetramer (II)O-H···N2.765170.2[1]
N-H···O2.978165.8[1]
2,3,4-Trichlorophenol : 3,5-DichloroanilineTetramer (II)O-H···N2.781168.9[1]
N-H···O2.991163.4[1]
p-Phenylenediamine : HydroquinoneInfinite SheetN-H···O2.923168.0[3]
O-H···N2.714175.0[3]

d(D···A) is the distance between the donor and acceptor atoms. ∠(D-H···A) is the angle of the hydrogen bond.

Experimental Protocols

Synthesis of Aniline-Phenol Cocrystals

This is the most common method for growing single crystals suitable for SCXRD.

Protocol:

  • Dissolution: Dissolve equimolar amounts of the aniline and phenol derivatives in a suitable solvent in a small vial. Common solvents include methanol, ethanol, acetonitrile, or mixtures thereof. The concentration should be near saturation.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Place the vial in a vibration-free environment. Crystals will typically form over a period of several hours to days.

  • Isolation: Once crystals of suitable size have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

  • Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

This mechanochemical method is efficient for screening for cocrystal formation and for producing bulk quantities of cocrystalline material.

Protocol:

  • Mixing: Place equimolar amounts of the aniline and phenol derivatives in a mortar.

  • Grinding: Add a few drops of a suitable solvent (e.g., methanol, ethanol, or acetonitrile). The solvent acts as a catalyst.

  • Grind: Grind the mixture with a pestle for 15-30 minutes. The mixture should become a paste-like consistency.

  • Drying: Allow the solvent to evaporate completely, leaving behind the cocrystalline powder.

  • Characterization: The resulting powder can be analyzed by powder X-ray diffraction (PXRD) to confirm the formation of a new crystalline phase.

Characterization Techniques

SCXRD is the definitive method for determining the three-dimensional structure of a cocrystal and for precisely measuring the hydrogen bond geometries.

Protocol:

  • Crystal Mounting: Select a single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).

  • Data Collection: Mount the crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal and minimize thermal motion. X-rays (typically Mo Kα or Cu Kα radiation) are diffracted by the crystal lattice. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffracted beams.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR spectroscopy is a powerful tool for studying the formation of aniline-phenol synthons in solution.

Protocol for ¹H NMR Titration:

  • Sample Preparation: Prepare a stock solution of the phenol derivative in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) of known concentration. Prepare a series of NMR tubes containing a fixed concentration of the aniline derivative in the same solvent.

  • Titration: Add increasing aliquots of the phenol stock solution to the NMR tubes containing the aniline derivative.

  • Data Acquisition: Acquire a ¹H NMR spectrum for each sample.

  • Data Analysis: Monitor the chemical shift changes of the N-H and O-H protons. The downfield shift of these protons upon addition of the binding partner is indicative of hydrogen bond formation. The data can be fitted to a binding isotherm to determine the association constant (Kₐ).

Visualizations

Supramolecular Synthons

Supramolecular_Synthons cluster_primary Primary Synthon (I): Infinite Chain cluster_secondary_tetramer Secondary Synthon (II): Tetramer cluster_secondary_hexamer Secondary Synthon (III): Hexamer Aniline1 Aniline Phenol1 Phenol Aniline1->Phenol1 O-H···N Aniline2 Aniline Phenol1->Aniline2 N-H···O Phenol2 Phenol Aniline2->Phenol2 O-H···N A1 Aniline P1 Phenol A1->P1 O-H···N A2 Aniline P1->A2 N-H···O P2 Phenol A2->P2 O-H···N P2->A1 N-H···O An1 Aniline Ph1 Phenol An1->Ph1 O-H···N An2 Aniline Ph1->An2 N-H···O Ph2 Phenol An2->Ph2 O-H···N An3 Aniline Ph2->An3 N-H···O Ph3 Phenol An3->Ph3 O-H···N Ph3->An1 N-H···O

Caption: Common supramolecular synthons in aniline-phenol cocrystals.

Experimental Workflow for Cocrystal Development

Cocrystal_Workflow cluster_design Design & Synthesis cluster_characterization Characterization cluster_analysis Analysis & Application Component_Selection Component Selection (Aniline & Phenol Derivatives) Synthesis Cocrystal Synthesis (Solvent Evaporation, Grinding, etc.) Component_Selection->Synthesis Screening Initial Screening (PXRD, DSC) Synthesis->Screening Solution_Studies Solution State Analysis (NMR Spectroscopy) Synthesis->Solution_Studies Structure_Determination Structure Determination (SCXRD) Screening->Structure_Determination Data_Analysis Data Analysis (Synthon Identification, H-Bond Geometry) Structure_Determination->Data_Analysis Property_Evaluation Physicochemical Property Evaluation (Solubility, Stability) Data_Analysis->Property_Evaluation Application Application in Drug Development Property_Evaluation->Application

Caption: A typical workflow for the development of aniline-phenol cocrystals.

Logical Relationship of Synthon Formation in Solution

Solution_to_Crystal Monomers Aniline & Phenol Monomers in Solution H_Bonding Hydrogen Bonding (O-H···N & N-H···O) Monomers->H_Bonding Tetramer Formation of Hydrogen-Bonded Tetramers H_Bonding->Tetramer Pi_Stacking π-π Stacking Tetramer->Pi_Stacking Octamer Formation of Stacked Octamers (LSAMs) Pi_Stacking->Octamer Nucleation Nucleation Octamer->Nucleation Crystal_Growth Crystal Growth Nucleation->Crystal_Growth

References

Foundational

A Technical Guide to Quantum Chemical Calculations for the Degradation of Aniline and Phenol

Executive Summary: Aniline (B41778) and phenol (B47542) are prevalent environmental contaminants whose degradation pathways are of significant interest. Advanced Oxidation Processes (AOPs) are effective in their removal,...

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Aniline (B41778) and phenol (B47542) are prevalent environmental contaminants whose degradation pathways are of significant interest. Advanced Oxidation Processes (AOPs) are effective in their removal, often involving highly reactive radical species. Understanding the intricate mechanisms of these degradation reactions at a molecular level is crucial for optimizing treatment technologies. This technical guide delves into the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the degradation mechanisms of aniline and phenol. It provides an overview of the computational methodologies employed, detailed analyses of the reaction pathways initiated by radicals, and a summary of key quantitative data, including activation energies and reaction rate constants. This document is intended for researchers and professionals in environmental science, chemistry, and drug development who utilize computational tools to predict and understand chemical reactivity and degradation.

Introduction

Aniline and phenol are foundational aromatic compounds used in a vast array of industrial applications, from the synthesis of pharmaceuticals and dyes to the production of polymers and resins. Their widespread use has led to their classification as significant environmental pollutants found in industrial wastewater. The toxicity and persistence of these compounds necessitate effective remediation strategies.

Advanced Oxidation Processes (AOPs), which rely on the generation of potent oxidizing species like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, have proven effective for their degradation. However, the reaction pathways are complex, involving multiple intermediates that can sometimes be more toxic than the parent compound.

Quantum chemical calculations have emerged as a powerful tool to investigate these complex reaction networks.[1] By modeling the interactions between pollutants and radicals at the atomic level, these methods can predict reaction pathways, identify transition states, and calculate thermodynamic and kinetic parameters.[2][3] This in-silico approach provides mechanistic insights that are often difficult to obtain through experimental methods alone, guiding the development of more efficient and targeted degradation technologies.[4] This guide focuses on the theoretical underpinnings and findings from quantum chemical studies on aniline and phenol degradation.

Computational Methodologies

The accuracy of theoretical predictions in quantum chemistry is highly dependent on the chosen computational method, basis set, and the model used to simulate solvent effects. Density Functional Theory (DFT) is the most widely used method for studying the degradation of organic pollutants due to its favorable balance of computational cost and accuracy.[4]

2.1 Density Functional Theory (DFT) DFT calculations are used to determine the electronic structure of molecules, providing insights into geometries, reaction energies, and activation barriers.[4]

  • Functionals: The choice of the exchange-correlation functional is critical. The B3LYP hybrid functional is frequently employed for investigating the reactions of phenol and aniline.[5][6][7] Other functionals, such as M06-2X, are also used, particularly for kinetic studies.[8]

  • Basis Sets: The basis set describes the atomic orbitals of the system. Pople-style basis sets, such as 6-31+G(d,p) and 6-311++G(d,p), are commonly used for these types of calculations, offering a good description of electron distribution, especially for anionic species.[5][7]

  • Solvation Models: Reactions in wastewater occur in an aqueous medium. To account for the solvent's effect, implicit solvation models like the Conductor-like Polarized Continuum Model (CPCM) are often applied.[5][6][9] These models simulate the bulk solvent as a polarizable continuum, influencing the energies of the dissolved species.

2.2 Experimental and Computational Workflow A typical computational study to elucidate a degradation pathway involves several sequential steps, from initial geometry optimization to the calculation of reaction rates. The general workflow is illustrated below.

G cluster_workflow General Computational Workflow Reactants Reactant & Radical Geometry Optimization TS_Search Transition State (TS) Search Reactants->TS_Search Energy_Profile Single-Point Energy Calculation & Profile Reactants->Energy_Profile Freq_Calc Frequency Calculation (Confirm TS & ZPE) TS_Search->Freq_Calc TS_Search->Energy_Profile IRC Intrinsic Reaction Coordinate (IRC) Calculation Freq_Calc->IRC 1 imaginary freq. Products Product Geometry Optimization IRC->Products Connects TS to reactants & products Products->Energy_Profile Rate_Calc Rate Constant Calculation (TST) Energy_Profile->Rate_Calc G cluster_phenol Phenol Degradation by Hydroxyl Radical (•OH) Phenol Phenol + •OH Ortho_add Ortho-Addition (Dihydroxycyclohexadienyl Radical) Phenol->Ortho_add Fastest Pathway Para_add Para-Addition (Dihydroxycyclohexadienyl Radical) Phenol->Para_add Fast Pathway H_abs H-Abstraction (Phenoxy Radical) Phenol->H_abs Slower Pathway Catechol Catechol Ortho_add->Catechol Hydroquinone Hydroquinone Para_add->Hydroquinone Further_Ox Further Oxidation (Ring Opening) Catechol->Further_Ox Hydroquinone->Further_Ox G cluster_aniline Aniline Degradation by Radicals (e.g., SO₄•⁻, •OH) Aniline Aniline + Radical SET Single Electron Transfer (SET) Aniline->SET H_abs H-Abstraction (-NH₂) Aniline->H_abs Add Radical Addition (Aromatic Ring) Aniline->Add Cation Aniline Cationic Radical (AN•⁺) SET->Cation Phenylaminyl Phenylaminyl Radical (AN(-H)•) H_abs->Phenylaminyl Intermediates Hydroxylated Intermediates Add->Intermediates Products Degradation Products Cation->Products Phenylaminyl->Products Intermediates->Products

References

Exploratory

An In-depth Technical Guide to the Investigation of Aniline-Phenol π-π Stacking Interactions

For Researchers, Scientists, and Drug Development Professionals Introduction Non-covalent interactions are the cornerstone of molecular recognition, governing the structure and function of biological macromolecules and t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-covalent interactions are the cornerstone of molecular recognition, governing the structure and function of biological macromolecules and the binding of ligands to their protein targets. Among these, π-π stacking interactions, which occur between aromatic rings, play a crucial role in the stability of DNA, the folding of proteins, and the efficacy of therapeutic agents. The interaction between aniline (B41778) and phenol (B47542) moieties is of particular interest in drug development, as these functional groups are prevalent in a wide range of pharmaceuticals. Understanding the nature and strength of aniline-phenol π-π stacking is paramount for rational drug design and the optimization of lead compounds.

This technical guide provides a comprehensive overview of the key experimental and computational methodologies employed to investigate aniline-phenol π-π stacking interactions. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, structural biology, and materials science.

The Nature of Aniline-Phenol π-π Stacking

The π-π stacking interaction is a complex phenomenon driven by a combination of electrostatic and dispersion forces. In the case of aniline and phenol, the electron-donating amino group of aniline and the electron-withdrawing hydroxyl group of phenol influence the quadrupole moments of their respective aromatic rings, leading to favorable electrostatic interactions in specific geometries. The primary geometries for π-π stacking are face-to-face (sandwich) and edge-to-face (T-shaped). Computational studies suggest that for aniline and phenol dimers, a perpendicular or Y-shaped orientation is often preferred in the liquid phase[1].

Key Investigative Techniques

A multi-faceted approach is essential for a thorough investigation of aniline-phenol π-π stacking. This typically involves a combination of solid-state structural analysis, solution-phase characterization, thermodynamic measurements, and computational modeling.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous, high-resolution information about the three-dimensional arrangement of molecules in a crystalline solid. This technique is invaluable for directly visualizing and quantifying the geometry of π-π stacking interactions in aniline-phenol co-crystals, including inter-planar distances and angles.

Quantitative Data from SC-XRD:

ParameterDescriptionTypical Values for Aniline-Phenol Stacking
Inter-planar Distance The perpendicular distance between the centroids of the interacting aromatic rings.3.3 - 3.8 Å
Slip Angle The angle between the normal of one ring and the vector connecting the centroids of the two rings.Varies depending on the stacking mode (e.g., parallel-displaced).
Angle Between Planes The angle between the planes of the two aromatic rings.Close to 0° for parallel stacking and ~90° for T-shaped stacking.

Experimental Protocol for Single-Crystal X-ray Diffraction of Aniline-Phenol Co-crystals:

  • Co-crystal Growth:

    • Dissolve equimolar amounts of the desired aniline and phenol derivatives in a suitable solvent or solvent mixture (e.g., n-hexane/methanol).

    • Slowly evaporate the solvent at a constant temperature. Other methods like solvent drop grinding or sublimation can also be employed[2].

    • Select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent, without cracks or defects) under a polarized microscope.

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and atomic displacement parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying π-π stacking interactions in solution. The formation of a stacked complex alters the local magnetic environment of the protons on the aromatic rings, leading to characteristic changes in their chemical shifts.

  • ¹H NMR: Protons located on one aromatic ring that are brought into close proximity with the face of another aromatic ring will experience a shielding effect due to the ring current of the neighboring π-system. This results in an upfield shift (a decrease in the chemical shift value) of their resonance signals. The magnitude of this upfield shift is dependent on the strength and geometry of the interaction.

  • ¹⁵N NMR: The chemical shift of the nitrogen atom in the amino group of aniline is also sensitive to its electronic environment and can be perturbed by π-π stacking and hydrogen bonding interactions.

  • 2D NMR Techniques: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons on the aniline and phenol rings, offering direct evidence of their spatial proximity in the stacked complex. Diffusion-Ordered Spectroscopy (DOSY) can be used to study the self-association of molecules in solution, which can be driven by π-π stacking.

Quantitative Data from NMR Spectroscopy:

ParameterDescriptionIndication of π-π Stacking
Δδ (ppm) The change in chemical shift of a proton upon complex formation.An upfield shift (negative Δδ) is indicative of shielding due to π-π stacking.
Association Constant (Ka) The equilibrium constant for the formation of the stacked complex.Can be determined by titrating one component into the other and monitoring the changes in chemical shifts.

Experimental Protocol for ¹H NMR Titration:

  • Sample Preparation:

    • Prepare a stock solution of the aniline derivative (the "host") at a known concentration in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Prepare a stock solution of the phenol derivative (the "guest") at a much higher concentration in the same deuterated solvent.

    • Prepare a series of NMR tubes, each containing a fixed concentration of the host and increasing concentrations of the guest.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum for each sample at a constant temperature.

    • Ensure consistent instrument parameters (e.g., number of scans, relaxation delay) across all samples.

  • Data Analysis:

    • Identify the resonance signals of the host protons that are most affected by the addition of the guest.

    • Plot the change in chemical shift (Δδ) of these protons as a function of the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) to determine the association constant (Ka).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is a powerful method for characterizing the thermodynamics of weak intermolecular interactions, including π-π stacking. A single ITC experiment can provide the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Quantitative Data from ITC:

ParameterUnitDescription
Association Constant (Ka) M⁻¹A measure of the binding affinity.
Dissociation Constant (Kd) MThe reciprocal of Ka.
Enthalpy Change (ΔH) kcal/mol or kJ/molThe heat released (exothermic) or absorbed (endothermic) upon binding.
Entropy Change (ΔS) cal/mol·K or J/mol·KThe change in randomness or disorder upon binding.
Gibbs Free Energy Change (ΔG) kcal/mol or kJ/molThe overall thermodynamic driving force of the interaction.
Stoichiometry (n) -The molar ratio of the interacting species in the complex.

Experimental Protocol for ITC:

  • Sample Preparation:

    • Prepare solutions of the aniline and phenol derivatives in the same buffer to minimize heats of dilution. The buffer should be carefully chosen to be inert to the binding interaction.

    • Degas both solutions to remove dissolved air bubbles.

    • Accurately determine the concentrations of both solutions.

  • Instrument Setup:

    • Fill the sample cell (typically ~200-1400 µL) with the solution of one component (e.g., aniline).

    • Fill the injection syringe (typically ~40-100 µL) with the solution of the other component (e.g., phenol), usually at a 10-20 fold higher concentration.

    • Allow the instrument to equilibrate to the desired temperature.

  • Titration:

    • Inject small aliquots of the syringe solution into the sample cell at regular intervals.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two components.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, n).

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the nature and energetics of π-π stacking interactions at the molecular level. These methods can be used to:

  • Calculate the binding energies of different stacking geometries (e.g., face-to-face, T-shaped).

  • Determine the equilibrium geometries and intermolecular distances.

  • Analyze the contributions of different energy components (electrostatic, dispersion, exchange-repulsion) to the overall interaction energy.

  • Generate molecular electrostatic potential (MEP) maps to visualize the electron-rich and electron-poor regions of the interacting molecules.

Quantitative Data from Computational Chemistry:

ParameterUnitDescription
Interaction Energy (ΔE) kcal/mol or kJ/molThe energy difference between the complex and the isolated monomers.
Basis Set Superposition Error (BSSE) kcal/mol or kJ/molAn artifact in the calculation of interaction energies that needs to be corrected for.

Computational Protocol for DFT Calculations:

  • Model Building:

    • Construct the 3D structures of the aniline and phenol molecules.

    • Arrange them in various initial stacking geometries (e.g., parallel, parallel-displaced, T-shaped).

  • Geometry Optimization:

    • Perform geometry optimization calculations to find the minimum energy structure for each starting geometry.

    • Use a functional that is well-suited for describing non-covalent interactions, such as those that include dispersion corrections (e.g., B3LYP-D3, M06-2X).

    • Employ a sufficiently large basis set (e.g., 6-311++G(d,p)).

  • Interaction Energy Calculation:

    • Calculate the single-point energies of the optimized complex and the individual monomers.

    • Calculate the interaction energy as: ΔE = E_complex - (E_aniline + E_phenol).

    • Correct for the Basis Set Superposition Error (BSSE) using the counterpoise correction method.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of experiments and the interplay of different interactions in the aniline-phenol system.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_characterization Characterization cluster_data Data & Analysis synthesis Co-crystal Synthesis / Sample Preparation scxrd Single-Crystal X-ray Diffraction synthesis->scxrd nmr NMR Spectroscopy (¹H, ¹⁵N, 2D) synthesis->nmr itc Isothermal Titration Calorimetry synthesis->itc dft Computational Chemistry (DFT) synthesis->dft geom Geometric Parameters (Distances, Angles) scxrd->geom shifts Chemical Shift Perturbations (Δδ) nmr->shifts thermo Thermodynamic Parameters (Ka, ΔH, ΔS) itc->thermo energy Interaction Energies (ΔE) dft->energy

Caption: Experimental workflow for the investigation of aniline-phenol π-π stacking.

interaction_interplay Aniline Aniline Complex Aniline-Phenol Complex Aniline->Complex Phenol Phenol Phenol->Complex Hbond Hydrogen Bonding (N-H···O, O-H···N) Complex->Hbond contributes to PiStack π-π Stacking Complex->PiStack contributes to

Caption: Interplay of hydrogen bonding and π-π stacking in aniline-phenol complexes.

Conclusion

The investigation of aniline-phenol π-π stacking interactions is a multifaceted endeavor that requires the synergistic application of experimental and computational techniques. Single-crystal X-ray diffraction provides definitive structural evidence in the solid state, while NMR spectroscopy and isothermal titration calorimetry offer invaluable insights into the nature and thermodynamics of these interactions in solution. Computational chemistry complements these experimental approaches by providing a detailed energetic and electronic picture at the molecular level. A thorough understanding of these interactions is critical for the design of new pharmaceuticals with improved affinity, selectivity, and pharmacokinetic properties. This guide provides a foundational framework of the methodologies that can be employed to achieve this understanding.

References

Foundational

An In-depth Technical Guide to Aniline-Phenol Recognition in Crystal Engineering for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the principles and practices of aniline-phenol recognition in crystal engineering, with a specific...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of aniline-phenol recognition in crystal engineering, with a specific focus on its application in the development of pharmaceutical cocrystals. We will delve into the core intermolecular interactions, experimental methodologies for synthesis and characterization, and the impact of cocrystallization on the physicochemical properties of active pharmaceutical ingredients (APIs).

Core Principles of Aniline-Phenol Recognition

Aniline-phenol recognition in the solid state is a powerful tool in crystal engineering, primarily driven by robust and directional hydrogen bonds between the acidic hydroxyl group of phenol (B47542) and the basic amino group of aniline (B41778). This interaction leads to the formation of predictable supramolecular synthons, which are structural motifs built from intermolecular interactions. These synthons act as building blocks for the rational design and construction of cocrystals with desired physical and chemical properties.

The primary intermolecular interactions governing the assembly of aniline and phenol molecules into a cocrystal lattice are:

  • Hydrogen Bonding: The most significant interaction is the formation of O-H···N and N-H···O hydrogen bonds. These interactions are highly directional and lead to the formation of specific, repeating patterns in the crystal structure.

  • π-π Stacking: Aromatic rings of aniline and phenol molecules can engage in π-π stacking interactions, further stabilizing the crystal lattice. The geometry and strength of these interactions can be tuned by introducing substituents on the aromatic rings.

  • Van der Waals Forces: These weaker, non-directional forces also contribute to the overall stability of the crystal packing.

A key concept in the crystal engineering of aniline-phenol systems is the Long-Range Synthon Aufbau Module (LSAM) . This refers to a larger, repeating supramolecular assembly that is formed by the hierarchical organization of simpler synthons. In many aniline-phenol cocrystals, a fundamental [⋯O-H⋯N-H⋯]₂ tetramer supramolecular synthon is formed. These tetramers can then further assemble through π-π stacking interactions to form an extended octamer synthon, which constitutes the LSAM.[1] The predictability of these synthons allows for a degree of control over the resulting crystal structure.

Data Presentation: Crystallographic and Thermal Properties

The following tables summarize key quantitative data for a series of 1:1 aniline-phenol cocrystals, providing a basis for comparison and for understanding the structural consequences of substituent effects.

Table 1: Crystallographic Data for Selected Aniline-Phenol Cocrystals

Cocrystal ComponentsCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
3,4,5-Trichlorophenol : 4-ChloroanilineMonoclinicP2₁/c7.1813.1514.5898.4
3,4,5-Trichlorophenol : 3-ChloroanilineMonoclinicP2₁/c7.1212.9815.1297.6
3,4,5-Trichlorophenol : 3,5-DichloroanilineMonoclinicP2₁/c7.1512.8516.2396.9
3,4,5-Trichlorophenol : 4-IodoanilineMonoclinicP2₁/c7.2513.3215.0199.1
2,3,4-Trichlorophenol : 4-ChloroanilineMonoclinicP2₁/c7.1113.0114.9598.2
2,3,4-Trichlorophenol : 3,5-DichloroanilineMonoclinicP2₁/c7.0912.7916.5496.1

Data extracted from the supplementary information of Mukherjee et al., IUCrJ (2014), 1, 228-239.

Table 2: Hydrogen Bond Geometry in a Representative Aniline-Phenol Cocrystal

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O-H···N0.821.952.76170.1
N-H···O0.862.183.01162.3

Note: The data in Table 2 is a representative example of typical hydrogen bond geometries found in aniline-phenol cocrystals and may vary slightly between different structures.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of aniline-phenol cocrystals.

Synthesis Methods

3.1.1. Solvent Drop Grinding

This is a common and efficient method for screening and preparing cocrystals.

  • Preparation: Take equimolar amounts of the aniline and phenol derivatives in a mortar.

  • Grinding: Grind the solid mixture gently with a pestle for 1-2 minutes.

  • Solvent Addition: Add a few drops of a suitable solvent (e.g., methanol, ethanol, or chloroform) to the mixture.

  • Continued Grinding: Continue grinding until the solvent evaporates completely, leaving a dry powder.

  • Analysis: The resulting powder can be analyzed by Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.

3.1.2. Slow Solvent Evaporation

This method is typically used to grow single crystals of sufficient quality for single-crystal X-ray diffraction.

  • Dissolution: Dissolve equimolar amounts of the aniline and phenol derivatives in a suitable solvent or solvent mixture (e.g., n-hexane/methanol, chloroform, acetone) in a vial.

  • Evaporation: Cover the vial with a perforated lid or parafilm to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Crystals will typically form over a period of several days to a week.

  • Isolation: Once crystals of suitable size have formed, they can be carefully isolated from the remaining solution.

3.1.3. Sublimation

In some cases, single crystals can be obtained by sublimation.

  • Preparation: Place the powdered cocrystal material in a sublimation apparatus.

  • Heating and Vacuum: Heat the material under vacuum. The material will sublime and then deposit as crystals on a cooler surface of the apparatus.

  • Crystal Collection: Carefully collect the grown crystals.

Characterization Techniques

3.2.1. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional structure of a cocrystal.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing precise information about bond lengths, bond angles, and intermolecular interactions.

3.2.2. Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify new crystalline phases and to assess the purity of a bulk sample.

  • Sample Preparation: A small amount of the powdered sample is placed on a sample holder.

  • Data Collection: The sample is irradiated with X-rays over a range of angles, and the intensity of the diffracted X-rays is measured.

  • Analysis: The resulting diffractogram is a fingerprint of the crystalline material. The formation of a cocrystal is confirmed if the PXRD pattern of the product is different from the patterns of the individual starting materials.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying aniline-phenol recognition both in solution and in the solid state.

  • Solution-State NMR:

    • Sample Preparation: Dissolve the cocrystal in a suitable deuterated solvent (e.g., CDCl₃).

    • ¹H and ¹³C NMR: Changes in the chemical shifts of the protons and carbons of the aniline and phenol upon cocrystal formation can provide evidence of hydrogen bonding and π-π stacking interactions in solution.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can be used to identify through-space interactions between protons of the aniline and phenol molecules, providing direct evidence of their association in solution.

  • Solid-State NMR (ssNMR):

    • Sample Preparation: The powdered cocrystal is packed into an NMR rotor.

    • Cross-Polarization Magic-Angle Spinning (CP/MAS): ssNMR techniques can provide information about the local environment of the atoms in the crystal lattice and can be used to confirm the presence of hydrogen bonds and other intermolecular interactions in the solid state.

3.2.4. Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the cocrystals.

  • DSC: A small amount of the sample is heated at a constant rate, and the heat flow to or from the sample is measured. The resulting thermogram shows endothermic events such as melting and exothermic events such as crystallization or decomposition. The melting point of a cocrystal is typically different from the melting points of the individual components.

  • TGA: The mass of the sample is monitored as it is heated. TGA can be used to determine the thermal stability of the cocrystal and to identify the presence of solvent molecules in the crystal lattice.

Mandatory Visualizations

Supramolecular Assembly Pathway

The following diagram illustrates the hierarchical self-assembly of aniline and phenol molecules into a Long-Range Synthon Aufbau Module (LSAM).

Supramolecular_Assembly cluster_assembly Hierarchical Assembly Molecules Aniline & Phenol Molecules Tetramer [⋯O-H⋯N-H⋯]₂ Tetramer Synthon Molecules->Tetramer Hydrogen Bonding Octamer Octamer LSAM (Dimer of Tetramers) Tetramer->Octamer π-π Stacking

Supramolecular assembly of aniline-phenol cocrystals.
Experimental Workflow for Cocrystal Characterization

This diagram outlines a typical experimental workflow for the screening and characterization of aniline-phenol cocrystals.

Cocrystal_Workflow cluster_screening Cocrystal Screening cluster_analysis Characterization cluster_evaluation Property Evaluation Grinding Solvent Drop Grinding PXRD Powder X-ray Diffraction (Phase Identification) Grinding->PXRD Evaporation Slow Evaporation SCXRD Single-Crystal X-ray Diffraction (Structure Determination) Evaporation->SCXRD NMR NMR Spectroscopy (Solution & Solid-State) PXRD->NMR SCXRD->NMR Thermal Thermal Analysis (DSC/TGA) (Melting Point & Stability) NMR->Thermal Solubility Solubility & Dissolution Studies Thermal->Solubility Bioavailability In Vitro / In Vivo Bioavailability Solubility->Bioavailability

Experimental workflow for cocrystal characterization.

Relevance to Drug Development

The formation of cocrystals is a well-established strategy in the pharmaceutical industry to improve the physicochemical properties of APIs, particularly those with poor aqueous solubility (BCS Class II and IV drugs). By forming a cocrystal with a suitable coformer, it is possible to modify the crystal lattice energy and solvation properties of the API, leading to:

  • Enhanced Solubility and Dissolution Rate: Aniline-phenol cocrystals can significantly improve the aqueous solubility and dissolution rate of poorly soluble APIs. This is a critical factor for oral drug delivery, as it can lead to improved absorption and bioavailability.

  • Improved Stability: Cocrystallization can lead to the formation of a more stable crystalline form of an API, protecting it from degradation due to factors such as humidity and temperature.

  • Modified Mechanical Properties: The mechanical properties of an API, such as its tabletability and flowability, can be improved through cocrystallization, which is beneficial for the manufacturing of solid dosage forms.

  • Intellectual Property Protection: The discovery of a new cocrystal form of an existing API can provide a new avenue for intellectual property protection.

While specific, publicly available case studies of aniline-phenol cocrystals for marketed drugs are limited, the principles of aniline-phenol recognition are actively being explored in the design of novel drug delivery systems. The ability to rationally design cocrystals with tailored properties makes this an attractive area of research for addressing the challenges associated with poorly soluble drug candidates. The selection of an appropriate phenol or aniline coformer, often guided by computational screening methods, is crucial for achieving the desired property enhancements for a given API.

References

Exploratory

The Structural Chemistry of Aniline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Aniline (B41778) and its derivatives are foundational scaffolds in the landscape of organic chemistry and drug discovery. The versatility of the aniline rin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778) and its derivatives are foundational scaffolds in the landscape of organic chemistry and drug discovery. The versatility of the aniline ring, coupled with the reactivity of the amino group, has established this class of compounds as a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive exploration of the structural chemistry of aniline derivatives, with a focus on their synthesis, spectroscopic characterization, and their pivotal role as modulators of key biological signaling pathways.

Structural and Spectroscopic Properties of Aniline Derivatives

The physicochemical properties of aniline derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications give rise to distinct spectroscopic signatures and structural parameters.

Bond Lengths and Angles

The geometry of the aniline molecule is a key determinant of its reactivity and intermolecular interactions. The C-N bond in aniline has a partial double bond character due to the delocalization of the nitrogen lone pair into the aromatic π-system.[1] This results in a shorter C-N bond length compared to aliphatic amines.[2] Substituents on the phenyl ring can further modulate this bond length and other geometric parameters. Electron-withdrawing groups, for instance, can enhance this conjugation, leading to a shorter C-N bond.[1]

Table 1: Selected Bond Lengths and Angles of Aniline Derivatives

CompoundC-N Bond Length (Å)C-C Bond Length (Aromatic, avg. Å)H-N-H Bond Angle (°)
Aniline1.411.39113
4-Nitroaniline1.371.38-
4-Methylaniline1.421.39-
2,4,6-Trinitroaniline1.341.39-
3-Methylaniline1.441.39-

Data compiled from various sources.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of aniline derivatives. The chemical shifts in ¹H and ¹³C NMR spectra, as well as the vibrational frequencies in IR spectra, provide a detailed fingerprint of the molecular structure.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Selected Aniline Derivatives in CDCl₃

SubstituentH-2, H-6H-3, H-5H-4-NH₂
None (Aniline)6.787.186.873.61
4-Fluoro6.626.89-3.55
3-Chloro6.74 (H-2), 6.67 (H-6)7.14 (H-5)6.833.61
4-Nitro8.126.65-4.35

Note: Chemical shifts are approximate and can vary with solvent and concentration.[3][4]

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Aniline Derivatives in CDCl₃

SubstituentC-1C-2, C-6C-3, C-5C-4
None (Aniline)146.7115.2129.3118.6
4-Fluoro142.9 (d, J=2.1 Hz)115.8 (d, J=7.7 Hz)115.6 (d, J=22.3 Hz)157.2 (d, J=235.9 Hz)
3-Chloro147.9115.3 (C-2), 113.1 (C-6)134.9 (C-3), 129.3 (C-5)118.9
4-Nitro155.7113.8126.3138.1

Note: Chemical shifts are approximate. 'd' denotes a doublet due to C-F coupling.[3][5]

Table 4: Characteristic IR Absorption Frequencies (cm⁻¹) for Aniline Derivatives

VibrationFrequency Range (cm⁻¹)IntensityNotes
N-H Stretch (primary amines)3500 - 3300MediumTwo bands are typically observed.[6]
N-H Bend (primary amines)1650 - 1580Medium
C-N Stretch (aromatic amines)1335 - 1250Strong[7]
Aromatic C-H Stretch3100 - 3000Variable
Aromatic C=C Bend1700 - 1500Medium

Synthesis of Aniline Derivatives

The synthesis of aniline derivatives is a well-established field of organic chemistry, with numerous methods available for the introduction of a wide range of substituents.

Synthesis of 4-Anilinoquinazoline (B1210976) EGFR Inhibitors

A prominent class of aniline derivatives in medicinal chemistry are the 4-anilinoquinazolines, which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[8] The synthesis of these compounds often involves a multi-step sequence.

Experimental Protocol: Synthesis of a 6-Arylureido-4-anilinoquinazoline Derivative [8]

  • Synthesis of 6-Nitroquinazolin-4(3H)-one: A mixture of 2-amino-4-nitrobenzoic acid (40.0 mmol) and formamide (B127407) (60 ml) is stirred at 150°C for 16 hours. After cooling, the product is collected by filtration, washed with isopropanol, and dried.[8]

  • Chlorination: The 6-nitroquinazolin-4(3H)-one is treated with thionyl chloride to yield the corresponding 4-chloro-6-nitroquinazoline (B117968).

  • Nucleophilic Substitution: The 4-chloro-6-nitroquinazoline undergoes a nucleophilic substitution reaction with the desired aniline to afford the 4-anilino-6-nitroquinazoline intermediate.

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group, typically using a reducing agent such as stannous chloride.

  • Urea Formation: The resulting 6-amino-4-anilinoquinazoline is reacted with an appropriate isocyanate to form the final 6-arylureido-4-anilinoquinazoline product.

Aniline Derivatives as Kinase Inhibitors in Cancer Therapy

Aniline derivatives have emerged as a critical pharmacophore in the development of targeted cancer therapies, particularly as inhibitors of protein kinases that drive tumor growth and proliferation.

EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration.[9] Dysregulation of the EGFR pathway is a common feature in many cancers.[9] 4-Anilinoquinazoline derivatives are ATP-competitive inhibitors that bind to the kinase domain of EGFR, preventing its activation and subsequent downstream signaling.[8]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Anilinoquinazoline 4-Anilinoquinazoline Inhibitor Anilinoquinazoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition by 4-anilinoquinazoline derivatives.

VEGFR-2 Signaling Pathway and Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[10] Tumor growth is highly dependent on angiogenesis, making VEGFR-2 a key target for anticancer drugs.[10] Certain aniline derivatives have been developed as potent inhibitors of VEGFR-2.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Aniline_Inhibitor Aniline-based Inhibitor Aniline_Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition by aniline-based derivatives.

Experimental Protocols for Biological Evaluation

The biological activity of aniline derivatives as anticancer agents is assessed through a series of in vitro assays.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Experimental Protocol: Luminescence-Based VEGFR-2 Kinase Assay [11][12]

  • Reagent Preparation: Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. Prepare serial dilutions of the test aniline derivative in the 1x Kinase Buffer.

  • Master Mix Preparation: For each reaction, prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1).

  • Assay Plate Setup: Add the master mix to the wells of a 96-well plate. Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add diluted recombinant VEGFR-2 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Luminescence Detection: Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well. This reagent measures the amount of ATP remaining in the well. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence using a microplate reader. The inhibitory activity is calculated as the percentage reduction in kinase activity compared to the positive control.

Cell Proliferation Assay

This assay determines the effect of a compound on the growth and viability of cancer cells.

Experimental Protocol: MTT Cell Proliferation Assay [13]

  • Cell Seeding: Plate cancer cells (e.g., A549, HT-29) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the aniline derivative and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Add a detergent reagent to solubilize the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell proliferation inhibition is calculated relative to untreated control cells.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of Aniline Derivative Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) Characterization->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) Characterization->Cell_Assay

Caption: General experimental workflow for the synthesis and evaluation of aniline derivatives.

Conclusion

The structural chemistry of aniline derivatives is a rich and dynamic field with profound implications for drug discovery and materials science. The ability to fine-tune the electronic and steric properties of the aniline scaffold through synthetic modification allows for the rational design of molecules with specific biological activities. As our understanding of the molecular drivers of disease continues to evolve, the versatile aniline core will undoubtedly remain a central element in the development of next-generation therapeutics. This guide provides a foundational understanding of the key structural features, characterization techniques, and biological evaluation methods for this important class of compounds.

References

Foundational

An In-Depth Technical Guide to the Physical and Chemical Properties of Aniline-Phenol Mixtures

For Researchers, Scientists, and Drug Development Professionals Introduction Aniline (B41778) and phenol (B47542) are fundamental aromatic compounds widely utilized in the chemical and pharmaceutical industries as precur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline (B41778) and phenol (B47542) are fundamental aromatic compounds widely utilized in the chemical and pharmaceutical industries as precursors and intermediates in the synthesis of a vast array of products, including dyes, polymers, and active pharmaceutical ingredients. When mixed, aniline and phenol exhibit complex intermolecular interactions, primarily driven by hydrogen bonding, which significantly influence their physicochemical properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of aniline-phenol mixtures, with a focus on their phase behavior, thermodynamic properties, and the spectroscopic elucidation of their intermolecular interactions. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in fields where a thorough understanding of these mixtures is paramount.

Core Physical and Chemical Properties

The interaction between the acidic hydroxyl group of phenol and the basic amino group of aniline leads to the formation of strong intermolecular hydrogen bonds. This interaction is the primary determinant of the mixture's physical and chemical properties, causing deviations from ideal behavior.

Phase Diagram and Thermal Properties

Aniline and phenol form a complex solid-liquid phase diagram, indicating the formation of a stable 1:1 molecular adduct. This adduct behaves as a distinct chemical entity with its own melting point. The phase diagram is characterized by two eutectic points and a congruent melting point corresponding to the 1:1 adduct.[1]

Key Features of the Aniline-Phenol Phase Diagram:

  • Eutectic Points: Two eutectic points exist on the phase diagram, representing the lowest melting temperatures for mixtures on either side of the 1:1 adduct composition. At these specific compositions, the liquid phase is in equilibrium with two solid phases.[1][2]

  • Congruent Melting Point: The 1:1 aniline-phenol adduct melts congruently, meaning it melts at a constant temperature to a liquid of the same composition. This point is the maximum on the solid-liquid equilibrium curve for the adduct.[1]

A visual representation of the phase behavior is crucial for understanding the system.

G Aniline-Phenol Phase Diagram Logic cluster_components Components cluster_mixtures Mixture States Aniline Pure Aniline (Solid) Liquid Liquid Mixture (Aniline + Phenol) Aniline->Liquid Melting Phenol Pure Phenol (Solid) Phenol->Liquid Melting Adduct 1:1 Aniline-Phenol Adduct (Solid) Adduct->Liquid Congruent Melting Liquid->Adduct Cooling (at 1:1 ratio) Eutectic1 Eutectic 1 (Solid Phenol + Solid Adduct) Liquid->Eutectic1 Cooling (Phenol-rich side) Eutectic2 Eutectic 2 (Solid Aniline + Solid Adduct) Liquid->Eutectic2 Cooling (Aniline-rich side) Eutectic1->Liquid Eutectic Melting Eutectic2->Liquid Eutectic Melting

Caption: Logical relationships in the aniline-phenol phase diagram.

Thermodynamic Properties

The strong hydrogen bonding between aniline and phenol leads to negative deviations from Raoult's law for their mixtures. This indicates that the vapor pressure of the mixture is lower than what would be expected for an ideal solution.[3] Consequently, aniline-phenol mixtures can form maximum boiling azeotropes.[3]

Table 1: Physical Properties of Pure Aniline and Phenol

PropertyAnilinePhenol
Molar Mass93.13 g/mol 94.11 g/mol
Melting Point-6.3 °C[4]40.5 °C
Boiling Point184.1 °C[5]181.7 °C[6]
Density (at 20°C)1.022 g/cm³[5]1.07 g/cm³

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Phase Diagram Determination

DSC is a powerful technique for determining the phase transition temperatures of aniline-phenol mixtures.

Methodology:

  • Sample Preparation: Prepare a series of aniline-phenol mixtures with varying mole fractions. Accurately weigh small amounts (5-10 mg) of each mixture into aluminum DSC pans and hermetically seal them.

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter.

  • Thermal Program:

    • Equilibrate the sample at a temperature well above the expected melting point (e.g., 50°C).

    • Cool the sample at a controlled rate (e.g., 5 °C/min) to a temperature well below the expected eutectic temperature (e.g., -50°C).

    • Hold at the low temperature for a few minutes to ensure complete solidification.

    • Heat the sample at a controlled rate (e.g., 5 °C/min) to the initial temperature.

  • Data Analysis: Record the heat flow as a function of temperature. The onset temperatures of endothermic peaks in the heating curve correspond to the eutectic and liquidus temperatures. The peak temperature of the highest melting transition for a 1:1 molar ratio mixture corresponds to the congruent melting point of the adduct.

G DSC Experimental Workflow start Start prep Prepare Aniline-Phenol Mixtures of Varying Compositions start->prep weigh Weigh 5-10 mg of Mixture into DSC Pan and Seal prep->weigh dsc Place Sample in DSC Instrument weigh->dsc heat1 Equilibrate at 50°C dsc->heat1 cool Cool to -50°C at 5°C/min heat1->cool hold Isothermal at -50°C for 5 min cool->hold heat2 Heat to 50°C at 5°C/min hold->heat2 analyze Analyze Heat Flow vs. Temperature Data (Identify Eutectic and Liquidus Temperatures) heat2->analyze end End analyze->end

Caption: Workflow for DSC analysis of aniline-phenol mixtures.

Spectroscopic Analysis of Intermolecular Interactions

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a valuable tool for probing the hydrogen bonding interactions between aniline and phenol.[7][8] The chemical shift of the hydroxyl proton of phenol and the amine protons of aniline are particularly sensitive to their involvement in hydrogen bonding.

Methodology:

  • Sample Preparation: Prepare solutions of aniline, phenol, and their mixtures in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at various concentrations.

  • Instrumentation: Use a high-resolution NMR spectrometer.

  • Data Acquisition: Acquire ¹H NMR spectra for each sample.

  • Data Analysis: Monitor the chemical shifts of the -OH and -NH₂ protons. A downfield shift of these protons in the mixture compared to the pure components indicates the formation of hydrogen bonds.[9] Two-dimensional NMR techniques, such as NOESY, can provide further evidence of through-space interactions between the aniline and phenol molecules.[9][10]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to observe the changes in vibrational frequencies of the functional groups involved in hydrogen bonding.

Methodology:

  • Sample Preparation: Prepare thin films of pure aniline, pure phenol, and their mixtures between two KBr or NaCl plates. Alternatively, prepare solutions in a suitable solvent (e.g., CCl₄) and use a liquid cell.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition: Record the infrared spectra in the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the stretching frequencies of the O-H group in phenol and the N-H group in aniline. The formation of hydrogen bonds will cause a broadening and a shift to lower wavenumbers (red shift) of these bands.[11][12]

G Spectroscopic Analysis Workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy nmr_prep Prepare Solutions in Deuterated Solvent nmr_acq Acquire 1H NMR Spectra nmr_prep->nmr_acq nmr_an Analyze Chemical Shifts of -OH and -NH2 Protons nmr_acq->nmr_an interaction Hydrogen Bond Formation nmr_an->interaction ftir_prep Prepare Thin Film or Solution ftir_acq Acquire IR Spectra ftir_prep->ftir_acq ftir_an Analyze O-H and N-H Stretching Frequencies ftir_acq->ftir_an ftir_an->interaction start Start start->nmr_prep start->ftir_prep end End interaction->end

Caption: Workflow for spectroscopic analysis of hydrogen bonding.

Conclusion

The physical and chemical properties of aniline-phenol mixtures are dominated by the formation of strong intermolecular hydrogen bonds, leading to the formation of a stable 1:1 adduct and significant deviations from ideal solution behavior. A thorough understanding of the phase diagram and the thermodynamic and spectroscopic properties of these mixtures is essential for their effective use in various industrial and research applications. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this important binary system. Further research to populate a comprehensive dataset of physical properties across a wide range of compositions and temperatures would be highly beneficial to the scientific community.

References

Exploratory

Negative Deviation from Raoult's Law in Aniline-Phenol Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the negative deviation from Raoult's law observed in aniline-phenol solutions. This phenomenon is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the negative deviation from Raoult's law observed in aniline-phenol solutions. This phenomenon is of significant interest in various fields, including physical chemistry, chemical engineering, and pharmaceutical sciences, where understanding intermolecular interactions is crucial for process design, formulation development, and predicting the thermodynamic properties of liquid mixtures.

Theoretical Framework: Understanding Negative Deviation

Raoult's law states that the partial vapor pressure of each component in an ideal solution is directly proportional to its mole fraction in the solution. However, many real solutions exhibit deviations from this ideal behavior. A negative deviation from Raoult's law occurs when the total vapor pressure of the mixture is less than what is predicted by the law.

In the case of aniline (B41778) and phenol (B47542) solutions, this negative deviation is attributed to the formation of strong intermolecular hydrogen bonds between the aniline and phenol molecules. The hydrogen atom of the hydroxyl group (-OH) in phenol acts as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom of the amino group (-NH₂) in aniline acts as a hydrogen bond acceptor.

These newly formed aniline-phenol hydrogen bonds are stronger than the pre-existing hydrogen bonds between phenol molecules themselves and the intermolecular forces between aniline molecules. This enhanced intermolecular attraction holds the molecules more tightly in the liquid phase, reducing their tendency to escape into the vapor phase. Consequently, the partial vapor pressures of both components and the total vapor pressure of the solution are lower than in an ideal solution of the same composition.

The formation of these strong intermolecular bonds also leads to other observable thermodynamic changes:

  • Exothermic Mixing (ΔHmix < 0): The release of energy upon the formation of the strong aniline-phenol hydrogen bonds results in an exothermic mixing process.

  • Volume Contraction (ΔVmix < 0): The stronger attraction and more efficient packing of the molecules in the solution lead to a decrease in the total volume compared to the sum of the individual volumes of the components before mixing.

  • Formation of a Maximum Boiling Azeotrope: Systems with significant negative deviations from Raoult's law, like the aniline-phenol system, often form a maximum boiling azeotrope. This is a mixture of a certain composition that boils at a constant, higher temperature than either of the pure components. At the azeotropic composition, the vapor and liquid phases have the same composition, making separation by simple distillation impossible.

Visualization of Intermolecular Interactions

The following diagram illustrates the hydrogen bonding between an aniline and a phenol molecule, which is the primary cause of the negative deviation from Raoult's law.

G Figure 1. Intermolecular Hydrogen Bonding cluster_phenol Phenol cluster_aniline Aniline p1 C₆H₅-O-H a1 H₂N-C₆H₅ p1->a1

Caption: Intermolecular hydrogen bond between phenol and aniline.

Quantitative Data

Vapor-Liquid Equilibrium (VLE) Data

This table would present the experimentally determined vapor pressures of aniline-phenol mixtures at a constant temperature.

Table 1: Vapor-Liquid Equilibrium Data for Aniline-Phenol System at [Temperature] K (Illustrative)

Mole Fraction of Aniline in Liquid (xₐ)Mole Fraction of Aniline in Vapor (yₐ)Partial Pressure of Aniline (Pₐ) / kPaPartial Pressure of Phenol (Pₚ) / kPaTotal Pressure (Pₜₒₜₐₗ) / kPa
0.00.00.0PₚPₚ
0.2DataDataDataData
0.4DataDataDataData
0.5DataDataDataData
0.6DataDataDataData
0.8DataDataDataData
1.01.0Pₐ0.0Pₐ

Pₐ and Pₚ* represent the vapor pressures of pure aniline and pure phenol, respectively, at the given temperature.

Thermodynamic Data of Mixing

This table would summarize the changes in enthalpy and volume upon mixing aniline and phenol at a constant temperature and pressure.

Table 2: Thermodynamic Properties of Mixing for Aniline-Phenol System at 298.15 K (Illustrative)

Mole Fraction of Aniline (xₐ)Enthalpy of Mixing (ΔHmix) / kJ·mol⁻¹Volume of Mixing (ΔVmix) / cm³·mol⁻¹
0.000
0.2Data (Negative Value)Data (Negative Value)
0.4Data (Negative Value)Data (Negative Value)
0.5Data (Maximum Negative Value)Data (Maximum Negative Value)
0.6Data (Negative Value)Data (Negative Value)
0.8Data (Negative Value)Data (Negative Value)
1.000

Experimental Protocols for Vapor-Liquid Equilibrium (VLE) Determination

The determination of VLE data for binary mixtures like aniline and phenol is crucial for understanding their thermodynamic behavior. The two primary experimental methods are the static method and the dynamic (ebulliometric) method.

Static Method

The static method involves introducing a degassed liquid mixture of known composition into an evacuated, thermostatted equilibrium cell. The total pressure of the system is measured after equilibrium is reached.

Detailed Methodology:

  • Preparation of the Mixture: Prepare a series of binary mixtures of aniline and phenol with accurately known compositions by mass.

  • Degassing: Thoroughly degas each liquid mixture to remove any dissolved air or other volatile impurities. This is a critical step and can be achieved by several freeze-pump-thaw cycles.

  • Loading the Equilibrium Cell: Introduce a known amount of the degassed mixture into the equilibrium cell, which is connected to a pressure measurement system (e.g., a manometer or a pressure transducer) and a vacuum line. The cell is placed in a thermostat to maintain a constant temperature.

  • Equilibration: Allow the system to reach thermal and phase equilibrium. This is typically achieved by stirring the liquid phase until the total pressure remains constant over time.

  • Pressure Measurement: Record the equilibrium total pressure of the mixture at the set temperature.

  • Composition Analysis (Optional but recommended): For a complete VLE dataset, the composition of the vapor phase needs to be determined. This can be done by carefully withdrawing a small sample of the vapor and analyzing it using techniques like gas chromatography.

Dynamic (Ebulliometric) Method

The dynamic method, or ebulliometry, involves measuring the boiling temperature of a liquid mixture at a constant pressure. An ebulliometer is an apparatus designed for this purpose.

Detailed Methodology:

  • Apparatus Setup: A Swietoslawski-type ebulliometer is commonly used. It is designed to ensure that the boiling liquid and the vapor are in equilibrium. The apparatus is connected to a pressure control system and a highly accurate temperature measurement device (e.g., a platinum resistance thermometer).

  • Charging the Ebulliometer: A liquid mixture of known composition is placed in the boiling flask of the ebulliometer.

  • Pressure Control: The system pressure is set and maintained at a constant value using a manostat.

  • Boiling and Equilibration: The liquid is heated to its boiling point. The design of the ebulliometer ensures that the vapor is in intimate contact with the boiling liquid, promoting equilibrium. The boiling temperature is continuously monitored.

  • Temperature Measurement: Once a stable boiling point is achieved (i.e., the temperature remains constant), the equilibrium temperature is recorded.

  • Composition Analysis: Samples of the liquid and the condensed vapor are carefully collected and their compositions are determined, typically by refractive index measurements or gas chromatography.

  • Data Collection: The procedure is repeated for different liquid compositions to obtain a complete set of isobaric VLE data (temperature vs. liquid and vapor composition).

Experimental Workflow Visualization

The following diagram outlines a generalized workflow for the experimental determination of VLE data.

G Figure 2. Generalized VLE Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_mixture Prepare Mixture of Known Composition degas Degas the Mixture prep_mixture->degas load_cell Load into Equilibrium Cell / Ebulliometer degas->load_cell equilibrate Establish Equilibrium (Constant T or P) load_cell->equilibrate measure Measure P_total or T_boiling equilibrate->measure sample Sample Liquid and Vapor Phases measure->sample analyze_comp Analyze Composition (e.g., GC, RI) sample->analyze_comp correlate Correlate Data (Activity Coefficient Models) analyze_comp->correlate

Caption: A generalized workflow for VLE data determination.

Conclusion

The aniline-phenol system serves as a classic example of a binary liquid mixture exhibiting strong negative deviation from Raoult's law. This behavior is a direct consequence of the powerful intermolecular hydrogen bonds formed between the two components. While the qualitative understanding of this system is well-established, there is a need for more publicly available, high-quality experimental data to facilitate quantitative analysis and modeling. The experimental protocols outlined in this guide provide a robust framework for obtaining the necessary vapor-liquid equilibrium and thermodynamic data, which are essential for the design and optimization of chemical processes and pharmaceutical formulations involving these compounds.

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Phenol from Aniline via Diazotization

For Researchers, Scientists, and Drug Development Professionals Introduction The conversion of primary aromatic amines, such as aniline (B41778), into phenols is a fundamental transformation in organic synthesis. The mos...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of primary aromatic amines, such as aniline (B41778), into phenols is a fundamental transformation in organic synthesis. The most common and effective method for this conversion is through the formation of a diazonium salt intermediate, followed by hydrolysis.[1] This two-step process involves the diazotization of aniline at low temperatures, followed by the warming of the resulting diazonium salt solution to yield phenol (B47542).[2][3]

Diazonium salts are highly versatile intermediates, pivotal in the synthesis of a wide array of functionalized aromatic compounds, including azo dyes and aryl halides.[4][5] The careful control of reaction temperature is critical, as diazonium salts are unstable and can decompose or explode if isolated in a dry state.[6][7] Therefore, they are almost always prepared in situ and used immediately in the subsequent reaction.[4][6] This protocol provides a detailed methodology for the synthesis of phenol from aniline, a key reaction for academic and industrial laboratories involved in fine chemical and pharmaceutical synthesis.

Reaction Pathway and Mechanism

The overall synthesis is a two-step process:

  • Diazotization: Aniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5°C) to form benzene (B151609) diazonium chloride.[5][8][9]

  • Hydrolysis: The aqueous solution of the benzene diazonium salt is then warmed, causing the diazonium group (-N₂⁺) to be replaced by a hydroxyl group (-OH), yielding phenol and liberating nitrogen gas.[10][11][12]

The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The aniline's amino group then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable benzene diazonium ion.[1] In the subsequent hydrolysis step, water molecules attack the carbon atom attached to the diazonium group, leading to the expulsion of the very stable dinitrogen molecule (N₂) and the formation of phenol.[11]

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale synthesis of phenol from aniline.

Protocol 1: Preparation of Benzene Diazonium Chloride (Diazotization)

Materials:

  • Aniline (C₆H₅NH₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, combine concentrated hydrochloric acid and distilled water. Carefully add aniline to this acid solution while stirring.[13]

  • Cool the beaker in an ice-salt bath to bring the temperature of the solution down to 0-5°C.[4][6] It is crucial to maintain this temperature range throughout the next step to prevent the decomposition of the diazonium salt.[7]

  • In a separate beaker, prepare a solution of sodium nitrite by dissolving it in cold distilled water.[4]

  • Slowly add the cold sodium nitrite solution dropwise to the chilled aniline hydrochloride solution.[4] Use a thermometer to monitor the reaction temperature and ensure it does not rise above 5°C.[6] Vigorous stirring is necessary during the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization reaction is complete.[4]

  • The resulting clear solution contains benzene diazonium chloride and should be used immediately for the next step.[6]

Protocol 2: Hydrolysis of Benzene Diazonium Chloride to Phenol

Materials:

  • Benzene diazonium chloride solution (from Protocol 1)

  • Dilute Sulfuric Acid (H₂SO₄) (optional)

Procedure:

  • Take the freshly prepared, cold benzene diazonium chloride solution.

  • Gently warm the solution to approximately 50°C. This can be done by placing the beaker in a warm water bath.[9][12] Alternatively, the diazonium salt solution can be added to boiling dilute sulfuric acid.[2]

  • A reaction will be observed, characterized by the vigorous evolution of nitrogen gas (N₂).[12][14]

  • As the reaction proceeds, phenol will form, often appearing as a dark, oily layer.[6][12]

  • Once the effervescence of nitrogen gas has ceased, the reaction is complete. Allow the mixture to cool to room temperature.

Protocol 3: Isolation and Purification of Phenol

Materials:

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Apparatus for steam distillation and simple distillation

Procedure:

  • The crude phenol can be isolated from the reaction mixture using steam distillation. The phenol is volatile in steam and will co-distill with the water.

  • Alternatively, transfer the cooled reaction mixture to a separatory funnel and extract the phenol using an organic solvent like diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate.

  • Filter to remove the drying agent, and then remove the solvent by simple distillation to obtain crude phenol.

  • Further purification can be achieved by fractional distillation of the crude product.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis. Note that yields can vary based on the precise reaction conditions and scale.

ParameterValue/RangeNotes
Reactants (Diazotization) Based on a representative lab-scale synthesis.
Aniline1.0 molar equivalent
Sodium Nitrite (NaNO₂)1.0 - 1.1 molar equivalentsA slight excess may be used to ensure complete reaction.[15]
Hydrochloric Acid (HCl)2.5 - 3.0 molar equivalentsProvides the acidic medium and forms the aniline salt.[7]
Reaction Conditions
Diazotization Temperature0 - 5 °CCritical for the stability of the diazonium salt.[5][8][9]
Hydrolysis Temperature> 10 °C (typically ~50°C or warming)Warming is required to decompose the diazonium salt.[12][16][17]
Yield
Overall Yield of Phenol45-80%The yield is highly dependent on careful temperature control and the prevention of side reactions.[18]

Visualizations

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Hydrolysis Aniline Aniline (C₆H₅NH₂) Diazonium Benzene Diazonium Chloride (C₆H₅N₂⁺Cl⁻) Aniline->Diazonium  NaNO₂ + HCl  0-5°C Phenol Phenol (C₆H₅OH) Diazonium->Phenol  H₂O, Warm  (>10°C)

Caption: Overall reaction pathway for the synthesis of phenol from aniline.

Experimental Workflow

Workflow arrow arrow A Dissolve Aniline in conc. HCl B Cool Mixture to 0-5°C A->B D Slowly Add NaNO₂ Solution to Aniline Mixture B->D C Prepare cold aq. NaNO₂ Solution C->D E Stir for 15-30 min at 0-5°C D->E F Warm Diazonium Salt Solution (>10°C) E->F G Isolate & Purify Phenol F->G

Caption: Step-by-step experimental workflow for phenol synthesis.

Safety Precautions

  • Aniline: Aniline is toxic and readily absorbed through the skin. It is also a flammable liquid.[3][16] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids: Concentrated hydrochloric and sulfuric acids are highly corrosive. Handle with extreme care, wearing acid-resistant gloves and eye protection.

  • Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive.[6][7] Never attempt to isolate the benzene diazonium chloride intermediate as a solid. Always keep it in a cold aqueous solution and use it promptly after preparation.

  • Nitrous Acid/Nitrites: Sodium nitrite is an oxidizer and is toxic if ingested. Nitrous acid, generated in situ, is also toxic.[4] Avoid inhalation of any vapors.

  • Phenol: Phenol is corrosive and toxic, causing severe skin burns.[19] Handle with appropriate gloves and work in a fume hood.

  • Temperature Control: The diazotization step is exothermic.[4] The slow addition of the nitrite solution and efficient cooling are essential to prevent the temperature from rising, which could lead to uncontrolled decomposition and the formation of hazardous byproducts.

References

Application

Application Notes and Protocols: Uranyl Photoredox Catalysis for Aniline to Phenol Conversion

Audience: Researchers, scientists, and drug development professionals. Introduction The conversion of anilines to phenols is a fundamental transformation in organic synthesis, providing access to a crucial class of compo...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conversion of anilines to phenols is a fundamental transformation in organic synthesis, providing access to a crucial class of compounds used in pharmaceuticals, agrochemicals, and materials science. Traditional methods for this conversion often require harsh conditions, stoichiometric reagents, or pre-functionalization of the aniline (B41778) starting material. This document details a novel and efficient method for the direct conversion of anilines to phenols utilizing uranyl photoredox catalysis. This process is characterized by its mild reaction conditions, broad substrate scope, and use of water as the oxygen atom source, presenting a significant advancement in sustainable chemistry.[1][2][3][4][5]

The reaction is catalyzed by readily available uranyl salts, such as uranyl nitrate (B79036) hexahydrate, and is driven by visible light, specifically blue light (≈460 nm), at ambient temperature.[6] The methodology is applicable to a wide array of substrates, including protogenetic anilines, N-substituted anilines, and complex aniline-containing natural products and pharmaceuticals.[1][5]

Catalytic Mechanism

The conversion of aniline to phenol (B47542) via uranyl photoredox catalysis proceeds through a synergistic mechanism involving a single electron transfer (SET) and an oxygen atom transfer (OAT) process.[1][3] The key mechanistic steps, supported by radical quenching experiments, Stern-Volmer analysis, and isotopic labeling studies, are outlined below.[1][5][6]

  • Photoexcitation: The uranyl catalyst (UO₂²⁺), upon irradiation with blue light, undergoes a ligand-to-metal charge transfer (LMCT) to form a highly oxidizing excited state (*UO₂²⁺).[1][6][7]

  • Single Electron Transfer (SET): The excited uranyl species abstracts an electron from a protonated aniline molecule, generating a U(V) species (UO₂⁺) and an aniline radical cation.[1][5]

  • Oxygen Atom Transfer (OAT): A uranyl peroxide dimer, formed from the uranyl-mediated splitting of water, transfers an oxygen atom to the aniline radical cation. This step leads to the formation of a phenol radical cation with concomitant C-N bond cleavage.[1][6] The amino group is released as an ammonium (B1175870) salt.[2][4][5]

  • Catalyst Regeneration: The phenol radical cation is then reduced to the final phenol product by the U(V) species, thereby regenerating the ground state U(VI) catalyst (UO₂²⁺) and completing the catalytic cycle.[6] Quantum yield measurements greater than unity suggest the presence of a radical chain propagation process.[5][6]

Catalytic Cycle for Aniline to Phenol Conversion Proposed Catalytic Cycle cluster_0 Proposed Catalytic Cycle UO2_2+ UO₂²⁺ (Catalyst) excited_UO2_2+ *UO₂²⁺ (Excited State) UO2_2+->excited_UO2_2+ Blue Light (hν) UO2_p UO₂⁺ excited_UO2_2+->UO2_p SET Aniline_radical Aniline Radical Cation (Ar-NH₃⁺•) UO2_p->UO2_2+ Catalyst Regeneration Aniline_H+ Protonated Aniline (Ar-NH₃⁺) Aniline_H+->Aniline_radical Phenol_radical Phenol Radical Cation (Ar-OH⁺•) Aniline_radical->Phenol_radical OAT from Uranyl Peroxide NH4+ NH₄⁺ Aniline_radical->NH4+ C-N Cleavage Uranyl_peroxide Uranyl Peroxide (from H₂O) Phenol Phenol (Ar-OH) Phenol_radical->Phenol Reduction

Caption: Proposed catalytic cycle for the conversion of aniline to phenol.

Experimental Protocols

General Procedure for Batch Reaction

This protocol is a representative example for the conversion of anilines to phenols.

Materials:

  • Aniline substrate (e.g., 4-(tert-butyl)aniline)

  • Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) or Uranyl acetate (B1210297) dihydrate (UO₂(OAc)₂·2H₂O)

  • Trifluoroacetic acid (TFA)

  • Water (H₂O)

  • Acetonitrile (CH₃CN) or Hexafluoroisopropanol (HFIP)

  • Reaction vial (e.g., 10 mL screw-cap vial)

  • Magnetic stir bar

  • Blue LED light source (460 nm)

Procedure:

  • To a 10 mL screw-cap vial equipped with a magnetic stir bar, add the aniline substrate (0.2 mmol, 1.0 equiv).

  • Add the uranyl catalyst (e.g., UO₂(NO₃)₂·6H₂O, 4 mol%, 0.008 mmol).

  • Add the solvent (CH₃CN or HFIP, 2 mL).

  • Add trifluoroacetic acid (TFA, 1.0 equiv, 0.2 mmol).

  • Add water (3.0 equiv, 0.6 mmol).

  • Seal the vial and place it approximately 5 cm from a blue LED lamp (460 nm).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure and the product purified by column chromatography on silica (B1680970) gel.

Experimental Workflow General Experimental Workflow start Start reagents 1. Add Aniline, Uranyl Catalyst, Solvent, TFA, and H₂O to vial start->reagents seal 2. Seal vial and place near blue LED (460 nm) reagents->seal stir 3. Stir at room temperature seal->stir monitor 4. Monitor reaction (TLC, GC-MS) stir->monitor monitor->stir Incomplete workup 5. Reaction workup and purification (chromatography) monitor->workup Complete product Isolated Phenol Product workup->product

Caption: General workflow for the photocatalytic conversion of aniline to phenol.

Flow Reaction Protocol for Scalability

For larger scale synthesis, a flow chemistry setup can significantly improve efficiency.[5]

Materials and Equipment:

  • Syringe pumps

  • T-mixer

  • PFA tubing (as the photoreactor)

  • Blue LED light source wrapped around the tubing

  • Back pressure regulator

  • Collection flask

Procedure:

  • Prepare a stock solution of the aniline substrate, uranyl catalyst, TFA, and water in the chosen solvent.

  • Draw the solution into a syringe and place it on a syringe pump.

  • Pump the solution through the PFA tubing reactor which is irradiated by the blue LEDs.

  • Maintain a constant flow rate to ensure sufficient residence time for the reaction to complete.

  • The output from the reactor passes through a back pressure regulator and is collected in a flask.

  • The collected solution is then worked up as described in the batch protocol to isolate the phenol product.

Data Presentation

The uranyl photoredox catalysis method is effective for a wide range of aniline substrates. The following tables summarize the reaction outcomes under optimized conditions.

Table 1: Optimization of Reaction Conditions for 4-(tert-butyl)aniline
EntryCatalyst (mol%)Acid (equiv)SolventAtmosphereYield (%)
1UO₂(NO₃)₂·6H₂O (4)TFA (1.0)CH₃CNAir85
2UO₂(OAc)₂·2H₂O (4)TFA (1.0)CH₃CNN₂82
3UO₂(NO₃)₂·6H₂O (4)TFA (2.0)CH₃CNAir75
4UO₂(NO₃)₂·6H₂O (4)TFA (1.0)HFIPAir92
5UO₂(NO₃)₂·6H₂O (8)TFA (2.0)HFIPN₂95

Conditions: 4-(tert-butyl)aniline (0.2 mmol), H₂O (0.6 mmol), solvent (2 mL), blue LED (460 nm), room temperature. Yields are isolated yields.[6]

Table 2: Substrate Scope of Anilines
Substrate (Aniline Derivative)Product (Phenol Derivative)Yield (%)
4-tert-Butylaniline4-tert-Butylphenol95
4-Methoxyaniline4-Methoxyphenol88
4-Fluoroaniline4-Fluorophenol76
4-Chloroaniline4-Chlorophenol72
4-Bromoaniline4-Bromophenol68
4-Iodoaniline4-Iodophenol65
4-Cyanoaniline4-Cyanophenol55
3-Methylaniline3-Methylphenol81
2-Methylaniline2-Methylphenol79
N-MethylanilinePhenol70
N,N-DimethylanilinePhenol65
Estrone-derived anilineEstrone-derived phenol61

Standard Conditions: aniline (0.2 mmol), UO₂(NO₃)₂·6H₂O (4 mol%), TFA (0.2 mmol) and H₂O (0.6 mmol) in CH₃CN (2 mL) at room temperature under blue LED (460 nm) in air. Isolated yields are reported.[6] This reaction has been successfully applied to 40 protogenetic anilines, 8 N-substituted anilines, and 9 aniline-containing natural products/pharmaceuticals.[1][2][5]

Safety and Handling

Uranyl compounds are radioactive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Users must adhere to all institutional and national regulations for the handling and disposal of radioactive materials.

Conclusion

The uranyl-catalyzed photoredox conversion of anilines to phenols offers a mild, efficient, and scalable synthetic route to valuable phenol compounds.[5] The use of visible light and water as a key reagent aligns with the principles of green chemistry. The broad substrate scope and high functional group tolerance make this method a powerful tool for researchers in organic synthesis and drug development.[1]

References

Method

The Aniline Scaffold: A Cornerstone in Modern Medicinal Chemistry

Application Notes and Protocols for the Preparation and Evaluation of Aniline (B41778) Derivatives For researchers, scientists, and professionals in drug development, aniline and its derivatives represent a critical and...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Preparation and Evaluation of Aniline (B41778) Derivatives

For researchers, scientists, and professionals in drug development, aniline and its derivatives represent a critical and versatile scaffold in the synthesis of a vast array of therapeutic agents. From iconic analgesics to cutting-edge targeted cancer therapies, the aniline moiety has been a foundational element in the development of drugs that have profoundly impacted human health.[1] Its structural simplicity and amenability to chemical modification allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a privileged structure in medicinal chemistry.[2]

This document provides a comprehensive overview of the preparation of aniline derivatives for medicinal chemistry, including detailed experimental protocols, quantitative data on synthetic yields and biological activities, and visual representations of key concepts and workflows.

I. Synthetic Strategies for Aniline Derivatives

The synthesis of aniline derivatives is a well-established field in organic chemistry, with several robust methods available for the formation of the critical carbon-nitrogen bond. Modern techniques like the Buchwald-Hartwig amination and the Ullmann condensation are cornerstones of this area, offering broad substrate scope and functional group tolerance.[3][4]

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become indispensable in pharmaceutical research for its ability to form C-N bonds with high efficiency.[3][4] This reaction is particularly valuable for its wide applicability to various aryl halides and amines.

B. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N and C-O bonds.[5][6] While traditionally requiring harsh reaction conditions, modern protocols have been developed that proceed under milder conditions, expanding its utility in medicinal chemistry.

C. Other Synthetic Routes

Beyond these key reactions, other methods for aniline synthesis include the reduction of nitroarenes and the amination of aryl halides with ammonia.[7] The choice of synthetic route often depends on the desired substitution pattern and the available starting materials.

II. Quantitative Data on Aniline Derivative Synthesis and Activity

The following tables summarize key quantitative data for the synthesis and biological activity of representative aniline derivatives.

Table 1: Synthesis of Aniline Derivatives - Reaction Yields

Derivative ClassReaction TypeStarting MaterialsProductYield (%)Reference
4-AnilinoquinazolinesNucleophilic Substitution6-Nitroquinazolin-4(3H)-one, Aniline derivative6-Arylureido-4-anilinoquinazoline72.0 - 98.5[8]
ParacetamolAcetylation4-Aminophenol, Acetic anhydride (B1165640)Paracetamol>70[9]
N-Aryl-3-[4-(Benzyloxy)phenyl]anilineBuchwald-Hartwig Amination3-[4-(Benzyloxy)phenyl]aniline, Aryl halideN-Aryl-3-[4-(Benzyloxy)phenyl]anilineNot specified[3]
4-Methyl-2-(4-methylphenoxy)anilineUllmann Condensation2-Iodo-4-methylaniline, p-Cresol4-Methyl-2-(4-methylphenoxy)anilineNot specified[6]
Angular Azaphenoxazine DyeBuchwald-Hartwig Amination6-chlorobenzo[a]-11-azaphenoxazin-5-one, Aniline6-phenylaminobenzo[a]-11-azaphenoxazin-5-one50[10]
Angular Azaphenoxazine DyeBuchwald-Hartwig Amination6-chlorobenzo[a]-11-azaphenoxazin-5-one, p-Nitrophenol6-(4-hydroxy-phenylamino)-benzo[a]-11-azaphenoxazin-5-one75[10]

Table 2: Biological Activity of Aniline-Based Kinase Inhibitors

CompoundTarget Kinase(s)IC50 (nM)Cell LineReference
18c Mer18.5 ± 2.3-[11]
c-Met33.6 ± 4.3-[11]
Nilotinib (B1678881) (1) Abl< 2.5-[12]
PDGFR< 2.54-[12]
Analogue 2c Abl135.8-[12]
PDGFR8.20-[12]
FLT3117.8-[12]
Compound 3e CLK11500-[13]
GSK-3α/β3000-[13]
Compound 6d EGFR69 ± 4-[14]
Erlotinib EGFR45 ± 3-[14]
Compound 13i --A549, HepG2, SMMC7721[15]
Compound 13j --A549, HepG2, SMMC7721[15]
Thiadiazole Derivative 3j -2375 ± 108MCF-7[16]
Thiadiazole Derivative 3o -2884 ± 124MCF-7[16]

III. Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of aniline derivatives.

A. Synthesis of 6-Nitroquinazolin-4(3H)-one (A key intermediate for 4-anilinoquinazolines)

Reference: [8]

  • Reaction Setup: A mixture of 2-amino-4-nitrobenzoic acid (7.28 g, 40.0 mmol) and formamide (B127407) (60 ml) is stirred in a round-bottom flask.

  • Heating: The mixture is heated to 150°C for 16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction solution is filtered.

  • Purification: The collected solid is purified by washing with isopropanol (B130326) and then dried to obtain Compound 1.

  • Characterization: The final product is characterized by melting point, ¹H NMR, and Mass Spectrometry.

B. Synthesis of Paracetamol (Acetaminophen)

Reference: [9]

  • Reaction Setup: In a suitable reaction vessel, add 4-aminophenol.

  • Reagent Addition: Slowly add acetic anhydride to the 4-aminophenol.

  • Reaction Conditions: The reaction is carried out under photochemical activation using a UV lamp for 15 minutes.

  • Workup: The reaction mixture is cooled, and the crude product is isolated.

  • Purification: The crude paracetamol is purified by recrystallization.

  • Characterization: The purity and structure of the synthesized paracetamol are confirmed using ¹H NMR spectroscopy, mass spectrometry, and melting point analysis.

C. MTT Assay for Cytotoxicity

References: [7][17][18][19]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the aniline test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include appropriate vehicle and positive controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and allow the plate to stand overnight in the incubator.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

IV. Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental processes is crucial for understanding the role of aniline derivatives in medicinal chemistry.

A. Signaling Pathway

Aniline derivatives are prominent as inhibitors of protein kinases, which are key components of cellular signaling pathways. A prime example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[1][20][21][22][23]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K Aniline_Inhibitor Aniline-based EGFR Inhibitor Aniline_Inhibitor->Dimerization Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: EGFR signaling pathway and the inhibitory action of aniline derivatives.

B. Experimental Workflows

The development of aniline derivatives as therapeutic agents follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of Aniline Derivatives Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical Assays (e.g., Kinase Activity) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., MTT for Cytotoxicity) Biochemical_Assay->Cell_Based_Assay Lead_Identification Lead Identification Cell_Based_Assay->Lead_Identification Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Process In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

Caption: A typical workflow for the discovery of aniline-based kinase inhibitors.

Synthesis_Characterization_Workflow Reaction Chemical Reaction (e.g., Buchwald-Hartwig) Workup Reaction Workup (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purity_Analysis Purity Analysis Purification->Purity_Analysis NMR NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR IR Spectroscopy Structure_Confirmation->IR HPLC HPLC Purity_Analysis->HPLC GC GC Purity_Analysis->GC

Caption: Workflow for the synthesis and characterization of aniline derivatives.

V. Conclusion

The aniline scaffold continues to be a highly valuable platform in medicinal chemistry. Its synthetic accessibility and the ability to modulate its properties through derivatization ensure its continued relevance in the quest for novel therapeutics. While challenges such as metabolic instability and potential toxicity exist, strategies like bioisosteric replacement are being explored to mitigate these issues.[2][5] The protocols and data presented here provide a foundational resource for researchers engaged in the design, synthesis, and evaluation of aniline derivatives for medicinal applications.

References

Application

Application Notes and Protocols for the Synthesis of Aniline-Phenol Copolymers

Introduction Copolymers synthesized from aniline (B41778) and phenol (B47542) monomers are a versatile class of conducting polymers that merge the electrochemical activity of polyaniline (PANI) with the functional charac...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Copolymers synthesized from aniline (B41778) and phenol (B47542) monomers are a versatile class of conducting polymers that merge the electrochemical activity of polyaniline (PANI) with the functional characteristics of polyphenols. This combination offers unique properties, including good environmental stability, tunable conductivity, and improved processability compared to their parent homopolymers. These attributes make them highly attractive for a range of applications in drug development, biosensing, and materials science. For instance, their conductive nature is ideal for developing electrochemical sensors and biosensors, while their biocompatibility and functional groups can be exploited for drug delivery systems and tissue engineering scaffolds.[1][2] The synthesis of these copolymers can be achieved through several methods, most notably chemical oxidative polymerization and enzymatic polymerization, each offering distinct advantages in controlling the polymer's final properties.[3][4]

Application Notes

The unique properties of aniline-phenol copolymers make them suitable for a variety of advanced applications:

  • Electrochemical Biosensors: The inherent conductivity and electroactivity of the copolymer backbone provide an excellent platform for immobilizing biomolecules (e.g., enzymes, antibodies).[1] These functionalized polymers can facilitate rapid electron transfer, enabling the development of highly sensitive and selective sensors for detecting biomarkers, pathogens, or metabolites relevant to drug development and diagnostics.[1]

  • Drug Delivery Systems: The presence of phenolic hydroxyl groups and aniline amine groups allows for the covalent attachment or encapsulation of therapeutic agents. The polymer matrix can be designed to release drugs in response to specific physiological triggers, such as changes in pH, offering a targeted and controlled release profile.[2]

  • Anti-Corrosion Coatings: The ability of these copolymers to form a passive, protective layer on metal surfaces makes them effective agents for corrosion inhibition. This is particularly valuable for protecting metallic implants and medical devices used in drug delivery and biomedical applications.

  • Tissue Engineering: The biocompatible and conductive nature of these copolymers can be harnessed to create scaffolds that support cell growth and tissue regeneration. The electrical properties can be used to stimulate cell proliferation and differentiation, opening new avenues in regenerative medicine.

While aniline is a versatile building block, its potential for metabolic instability and toxicity is a consideration in drug development.[5] Copolymerization with phenol derivatives can modify these properties, potentially leading to safer and more effective materials for biomedical applications.

Experimental Protocols

Two primary methods for the synthesis of aniline-phenol copolymers are detailed below: Chemical Oxidative Polymerization and Enzymatic Polymerization.

Protocol 1: Chemical Oxidative Copolymerization

This method utilizes a chemical oxidizing agent, such as ammonium (B1175870) persulfate (APS), to initiate the polymerization of aniline and phenol monomers in an acidic medium.[4][6]

Materials:

Procedure:

  • Monomer Solution Preparation: Prepare a solution by dissolving the desired molar ratio of aniline and phenol in 1 M HCl. A typical starting point is a 1:1 molar ratio. The total monomer concentration is generally kept between 0.1 and 0.2 M.[7]

  • Oxidant Solution Preparation: Separately, prepare the oxidant solution by dissolving ammonium persulfate (APS) in 1 M HCl. The molar ratio of oxidant to total monomers is typically around 1.25:1.[6]

  • Initiation of Polymerization: Cool both the monomer and oxidant solutions to 0-5 °C in an ice bath. Add the oxidant solution dropwise to the stirred monomer solution.[6] The reaction mixture should gradually turn dark green, indicating the formation of the emeraldine (B8112657) salt form of the copolymer.[4][6]

  • Reaction: Continue stirring the reaction mixture at 0-5 °C for 4-6 hours, and then let it stir at room temperature for another 18-20 hours to ensure the completion of the polymerization.[6]

  • Purification:

    • Collect the precipitated copolymer by vacuum filtration.

    • Wash the precipitate extensively with 1 M HCl and DI water to remove unreacted monomers, oxidant, and oligomers.[6]

    • To obtain the non-conductive emeraldine base form, the polymer powder is treated with an aqueous solution of ammonium hydroxide (pH ≈ 9) for 6-8 hours.[6]

    • Filter the resulting blue powder and wash it with DI water and methanol until the filtrate is colorless.[6]

  • Drying: Dry the final copolymer product in a vacuum oven at 50-60 °C for 48 hours.[6]

Protocol 2: Enzymatic Copolymerization using Horseradish Peroxidase (HRP)

This "green" synthesis method uses the enzyme horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) to catalyze the polymerization under mild, aqueous conditions.[3][8] This approach offers high specificity and reduces the use of harsh chemicals.[3]

Materials:

  • Aniline

  • Phenol

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • pH 4.3 Phosphate or Acetate Buffer

  • Polyanionic template such as Sulfonated Polystyrene (SPS) (optional, for improved solubility and conductivity)[8]

  • Dialysis membrane (MWCO 3,500 Da)

Procedure:

  • Reaction Setup: In a beaker, dissolve aniline, phenol, and the SPS template (if used) in the pH 4.3 buffer solution.[8][9]

  • Enzyme Addition: Add a catalytic amount of HRP to the solution and stir gently to ensure it is fully dissolved.

  • Initiation: Begin the polymerization by adding a stoichiometric amount of hydrogen peroxide to the reaction mixture. The addition should be done slowly over a period of 1-2 hours.[9]

  • Reaction: Allow the reaction to proceed at room temperature for 24 hours with gentle stirring.[9]

  • Enzyme Deactivation: Stop the reaction by heating the mixture to 80 °C for 15 minutes to denature the HRP enzyme.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane.

    • Dialyze against DI water for 48-72 hours, changing the water frequently to remove unreacted monomers, H₂O₂, and buffer salts.

  • Drying: Lyophilize (freeze-dry) the purified polymer solution to obtain the final solid copolymer product.

Data Presentation

The properties of aniline-phenol copolymers are highly dependent on the synthesis method and the initial monomer ratio. The following tables summarize typical quantitative data found in the literature.

Table 1: Synthesis Conditions and Resulting Properties of Chemically Synthesized Copolymers

Monomer Ratio (Aniline:Phenol)OxidantDopant AcidYield (%)Conductivity (S/cm)Reference
1:0 (Polyaniline)(NH₄)₂S₂O₈HCl~515.21[10][11]
8:1(NH₄)₂S₂O₈H₂SO₄-4.27[11]
1:1(NH₄)₂S₂O₈H₂SO₄-1.04[11]
1:4(NH₄)₂S₂O₈H₂SO₄-0.51[11]
0:1 (Polyphenol)FeCl₃-~40-50< 10⁻⁵[3]

Table 2: Properties of Enzymatically Synthesized Polymers

PolymerEnzymeTemplateYield (%)Mn (Da)PDIConductivity (S/cm)Reference
PolyanilineHRPSPS90-95--0.005 - 0.15[8][9]
PolyphenolHRPSDBS~952,000--[3]
Poly(2-aminophenol)HRPNoneHigh--Electroactive[12]

Note: Mn = Number-average molecular weight, PDI = Polydispersity Index, SPS = Sulfonated Polystyrene, SDBS = Sodium dodecyl benzene (B151609) sulfonate. Data for direct aniline-phenol copolymers via enzymatic synthesis is less commonly tabulated; properties are often inferred from studies on individual or derivative monomers.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of these copolymers and the relationship between synthesis parameters and final polymer properties.

G cluster_prep Preparation cluster_synth Synthesis cluster_proc Processing & Purification cluster_char Characterization Monomer Prepare Monomer Solution (Aniline, Phenol, Acid) Mix Mix & React (0-5°C then RT) Monomer->Mix Oxidant Prepare Oxidant Solution (e.g., APS) Oxidant->Mix Filter Filter Precipitate Mix->Filter Wash Wash with Acid & Water Filter->Wash Dedope De-dope with Base (e.g., NH4OH) Wash->Dedope FinalWash Final Wash (Water/Methanol) Dedope->FinalWash Dry Vacuum Dry FinalWash->Dry FTIR FTIR Dry->FTIR UVVis UV-Vis Dry->UVVis TGA TGA/DSC Dry->TGA Cond Conductivity Dry->Cond SEM SEM Dry->SEM

Caption: Workflow for Chemical Oxidative Synthesis of Aniline-Phenol Copolymers.

G cluster_params Synthesis Parameters cluster_props Final Polymer Properties Ratio Monomer Ratio (Aniline:Phenol) Conductivity Electrical Conductivity Ratio->Conductivity Solubility Solubility & Processability Ratio->Solubility MW Molecular Weight & PDI Ratio->MW Thermal Thermal Stability Ratio->Thermal Morphology Morphology Ratio->Morphology Oxidant Oxidant Type & Conc. Oxidant->Conductivity Oxidant->MW Oxidant->Morphology Temp Reaction Temperature Temp->MW Temp->Thermal Yield Yield Temp->Yield Dopant Dopant Acid Dopant->Conductivity Dopant->Solubility Dopant->Morphology

Caption: Influence of Synthesis Parameters on Final Copolymer Properties.

References

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Separation of Aniline and Phenol

Introduction Aniline (B41778) and phenol (B47542) are fundamental aromatic compounds widely utilized in the chemical and pharmaceutical industries as precursors for synthesizing dyes, polymers, pesticides, and active pha...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aniline (B41778) and phenol (B47542) are fundamental aromatic compounds widely utilized in the chemical and pharmaceutical industries as precursors for synthesizing dyes, polymers, pesticides, and active pharmaceutical ingredients.[1] Given their industrial significance and potential toxicity, robust and sensitive analytical methods for their simultaneous detection and quantification are crucial for quality control, environmental monitoring, and safety assessment.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique extensively employed for the separation and analysis of these compounds.[1][2] This application note provides a detailed protocol for developing a reversed-phase HPLC (RP-HPLC) method for the effective separation of aniline and phenol.

Principle of Separation

Reversed-phase HPLC is the most common and effective mode for separating aniline and phenol. In RP-HPLC, a nonpolar stationary phase (e.g., C18, C8) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol.[1] The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. Phenol, being more polar than aniline, will have a weaker interaction with the nonpolar stationary phase and will therefore elute earlier than the less polar aniline. The composition of the mobile phase, including the organic modifier content and pH, can be precisely adjusted to optimize the separation and achieve baseline resolution of the two compounds.[3]

Experimental Protocols

This section outlines a comprehensive protocol for the development of an HPLC method for separating aniline and phenol.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.[1]

  • Columns: A reversed-phase C18 column (e.g., 15 cm × 4.6 mm I.D., 5 µm particle size) is a good starting point for method development.[4][5] Other stationary phases like C8 or Phenyl can also be evaluated.[3]

  • Chemicals and Reagents:

    • Aniline (analytical standard)

    • Phenol (analytical standard)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (ultra-pure or HPLC grade)

    • Phosphoric acid or acetate (B1210297) buffer components for pH adjustment.[6]

2. Standard and Sample Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of aniline and phenol standards into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with methanol.[4]

  • Working Standard Mixture (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the initial mobile phase composition.[4]

  • Sample Preparation: Dissolve the sample containing aniline and phenol in the mobile phase to an expected concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]

3. HPLC Method Development Workflow

The development of an efficient HPLC method involves a systematic optimization of chromatographic parameters.

cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Sample Analysis prep_standards Prepare Stock and Working Standards select_column Select Stationary Phase (e.g., C18) prep_standards->select_column prep_sample Prepare and Filter Sample prep_sample->select_column optimize_mobile Optimize Mobile Phase (Organic Modifier & pH) select_column->optimize_mobile optimize_detection Optimize Detector Wavelength optimize_mobile->optimize_detection optimize_flow Optimize Flow Rate & Temperature optimize_detection->optimize_flow system_suitability System Suitability Testing optimize_flow->system_suitability linearity Linearity & Range system_suitability->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision inject_samples Inject Samples accuracy_precision->inject_samples quantify Quantify Analytes inject_samples->quantify

Caption: Workflow for HPLC Method Development and Validation.

4. Initial Chromatographic Conditions

A good starting point for the separation is crucial. The following conditions can be used as an initial method:

ParameterCondition
Stationary Phase C18, 15 cm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL

5. Method Optimization

  • Mobile Phase Composition: Adjust the ratio of acetonitrile to water to optimize the retention times and resolution. Increasing the acetonitrile percentage will decrease the retention times of both analytes.

  • pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase can significantly impact the peak shape and retention of aniline, which is a basic compound. Using a slightly acidic mobile phase (e.g., with 0.1% phosphoric acid) can improve peak symmetry for aniline.[6]

  • Organic Modifier: Methanol can be used as an alternative to acetonitrile. A mobile phase of methanol:water (60:40, v/v) has been shown to be effective.[5]

  • Detection Wavelength: The optimal UV detection wavelength should be determined by examining the UV spectra of both aniline and phenol. A wavelength of 270 nm provides good sensitivity for both compounds.[7][8] Other commonly used wavelengths are 254 nm and 280 nm.[5][9]

  • Column Temperature: Varying the column temperature can influence the viscosity of the mobile phase and the selectivity of the separation. A typical starting temperature is 30 °C.[5]

Data Presentation

The following tables summarize typical quantitative data obtained from the HPLC analysis of aniline and phenol under optimized conditions.

Table 1: Optimized Chromatographic Conditions

ParameterMethod 1Method 2
Stationary Phase C18, 15 cm x 4.6 mm, 5 µm[5]C4, 5 µm particle size[3][7]
Mobile Phase Methanol:Water (60:40, v/v)[5]Methanol:Acetate Buffer (10 mM, pH 5) (60:40, v/v)[7][8]
Flow Rate 1.0 mL/min[5]1.0 mL/min[7][8]
Column Temperature 30 °C[5]Ambient
Detection Wavelength 254 nm[5]270 nm[7][8]
Injection Volume 10 µL20 µL

Table 2: System Suitability and Validation Parameters

ParameterAnilinePhenol
Typical Retention Time (min) ~4.5~3.5
Linearity Range (µg/mL) 2.0 - 60[7]2.0 - 60[1][7]
Correlation Coefficient (r²) > 0.999[7]> 0.999[1][7]
Limit of Quantification (µg/mL) 0.0778 - 0.2073[1][7]0.0778 - 0.2073[1][7]
Recovery (%) 87.51 - 101.35[7]87.51 - 101.35[1][7]
Relative Standard Deviation (RSD %) < 2.0[7]< 2.0[1][7]

Logical Relationships in HPLC Separation

The interplay of different parameters determines the final separation quality.

cluster_params Adjustable Parameters cluster_outcomes Separation Outcomes mobile_phase Mobile Phase (Organic %, pH) retention Retention Time mobile_phase->retention affects resolution Resolution mobile_phase->resolution affects peak_shape Peak Shape mobile_phase->peak_shape affects stat_phase Stationary Phase (e.g., C18, C8) stat_phase->retention affects stat_phase->resolution affects temp Temperature temp->retention affects temp->resolution affects flow_rate Flow Rate flow_rate->retention affects analysis_time Analysis Time flow_rate->analysis_time affects

Caption: Inter-relationships of HPLC Parameters and Outcomes.

This application note provides a comprehensive framework for the development and implementation of a robust RP-HPLC method for the separation and quantification of aniline and phenol. The detailed protocols and tabulated data serve as a valuable resource for researchers, scientists, and drug development professionals. By systematically optimizing the chromatographic conditions, a reliable and efficient separation can be achieved, which is essential for accurate analysis in various applications.

References

Application

Catalytic Conversion of Phenol to Anilines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the catalytic conversion of phenol (B47542) and its derivatives to anilines, a crucial t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic conversion of phenol (B47542) and its derivatives to anilines, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. The information presented here is compiled from recent advances in catalysis, offering various methodologies to suit different laboratory and industrial needs.

Introduction

The direct amination of phenols represents a highly atom-economical and environmentally benign route to anilines, with water as the primary byproduct. Traditional methods for aniline (B41778) synthesis often involve multi-step processes starting from petroleum-based feedstocks, such as the nitration of benzene (B151609) followed by reduction.[1][2] The use of renewable feedstocks like lignin, a rich source of phenolic compounds, makes the direct amination of phenols an attractive and sustainable alternative.[1][3] This document outlines several key catalytic systems, including rhodium-based homogeneous catalysts, palladium-based heterogeneous catalysts, and vapor-phase processes using alumina (B75360) catalysts.

Catalytic Systems and Data Summary

The choice of catalyst is critical for achieving high yields and selectivity in the conversion of phenol to aniline. Below is a summary of the performance of different catalytic systems under optimized conditions.

Catalyst SystemAmine SourceTemperature (°C)SolventPhenol Conversion (%)Aniline Yield (%)Key Features & Side ProductsReference
Homogeneous Catalysis
[Cp*RhCl₂]₂ / Na₂CO₃Primary/Secondary Amines140Heptane (B126788)High>90 (for various anilines)Broad substrate scope, tolerates various functional groups, water is the sole byproduct.[4]
Heterogeneous Catalysis
5 wt% Pd/CHydrazine (B178648) Monohydrate1701,4-Dioxane (B91453)High71 (for aniline)Hydrazine acts as both amine and hydride source; avoids external H₂. Side products can include N-cyclohexylaniline and dicyclohexylamine (B1670486).[1][5]
Pd/CaCO₃Primary Amines / H₂140Toluene88Low (for N-substituted aniline)Primarily yields cyclohexylamine (B46788) (CHA) at low H₂ pressure. N-phenylcyclohexylamine (PhCHA) and dicyclohexylamine (DCA) are also formed.[3]
Pd/CPrimary Amines / H₂140Toluene96Low (for N-substituted aniline)High conversion but directs towards N-phenylcyclohexylamine (PhCHA) and dicyclohexylamine (DCA).[3]
Pd/MgOAmmonia (B1221849) / Cyclohexanone (B45756) (inducer)--High-Avoids external hydrogen; cyclohexanone initiates the in-situ hydrogen circulation.[6]
Vapor-Phase Catalysis
Alumina (from Bayerite)Ammonia~365Vapor Phase>95HighHigh activity and selectivity for aniline. Requires high ammonia to phenol ratio (~20:1).[7][8]
Silica-AluminaAmmonia>250Vapor Phase91-9677-94High temperatures and ammonia-to-phenol ratios are necessary. Byproducts can include diphenylamine.[9]

Reaction Mechanisms and Pathways

The conversion of phenol to aniline can proceed through several proposed mechanisms depending on the catalyst and reaction conditions.

Dehydrative Condensation Pathway (Rhodium-Catalyzed)

In this mechanism, an arenophilic rhodium(III) catalyst facilitates the keto-enol tautomerization of phenol. This is followed by a dehydrative condensation with an amine to form an iminium intermediate, which then tautomerizes and dissociates to yield the aniline product and water.[4]

G Phenol Phenol Phenoxo_Rh η⁵-phenoxo Rh(III) complex Phenol->Phenoxo_Rh + Rh(III) catalyst Rh_cat [Cp*RhCl₂]₂ Iminium Iminium Intermediate Phenoxo_Rh->Iminium + Amine - H₂O Amine Amine (R-NH₂) Aniline Aniline Iminium->Aniline Tautomerization & Dissociation Aniline->Rh_cat Catalyst Regeneration Water H₂O

Caption: Rhodium-catalyzed dehydrative condensation pathway.

Hydrogenation-Dehydrogenation Pathway (Palladium-Catalyzed)

This pathway involves the initial hydrogenation of phenol to cyclohexanone, which serves as a key intermediate. The cyclohexanone then reacts with an amine to form a cyclohexylimine. This imine can either be hydrogenated to a cyclohexylamine or dehydrogenated to the corresponding aniline.[3]

G Phenol Phenol Cyclohexanone Cyclohexanone Phenol->Cyclohexanone Hydrogenation (+ H₂) Cyclohexylimine N-substituted Cyclohexylimine Cyclohexanone->Cyclohexylimine + Amine - H₂O Amine Amine (R-NH₂) Cyclohexylamine N-substituted Cyclohexylamine Cyclohexylimine->Cyclohexylamine Hydrogenation (+ H₂) Aniline N-substituted Aniline Cyclohexylimine->Aniline Dehydrogenation (- H₂)

Caption: Hydrogenation-dehydrogenation pathway via a cyclohexanone intermediate.

Experimental Protocols

Protocol 1: Homogeneous Rhodium-Catalyzed Amination of Phenol

This protocol is based on the work of Shi and coworkers for the direct amination of phenols with primary and secondary amines.[4]

Materials:

  • [Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • Sodium carbonate (Na₂CO₃)

  • Phenol or substituted phenol

  • Amine (primary or secondary)

  • Heptane (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [Cp*RhCl₂]₂ (catalyst) and Na₂CO₃ (base).

  • Add the phenol, amine, and anhydrous heptane to the tube.

  • Seal the Schlenk tube and place it in a preheated heating block at 140 °C.

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • After cooling to room temperature, the reaction mixture can be filtered to remove the base and catalyst residues.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired aniline.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add [Cp*RhCl₂]₂ and Na₂CO₃ to Schlenk tube B Add phenol, amine, and heptane A->B C Seal tube and heat at 140 °C with stirring B->C D Cool to RT and filter C->D E Concentrate filtrate D->E F Purify by column chromatography E->F

Caption: Workflow for homogeneous rhodium-catalyzed amination.

Protocol 2: Heterogeneous Palladium-Catalyzed Conversion of Phenol to Primary Aniline using Hydrazine

This protocol is adapted from the method developed by Li and coworkers, which uses hydrazine as both the amine and hydride source.[1]

Materials:

  • 5 wt% Palladium on carbon (Pd/C)

  • Phenol or substituted phenol

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • 4 Å molecular sieves

  • 1,4-Dioxane (anhydrous)

  • Reaction vial or tube suitable for high temperatures

  • Magnetic stirrer and heating block

Procedure:

  • To a reaction vial, add phenol (0.4 mmol, 1 equiv.), 5 wt% Pd/C (7 mol%), and 4 Å molecular sieves (100 mg).

  • Under an argon atmosphere, add anhydrous 1,4-dioxane (2 mL, 0.2 M).

  • Add hydrazine monohydrate (1.8 mmol, 4.5 equiv.).

  • Seal the vial tightly and place it in a preheated oil bath or heating block at the specified temperature (e.g., 170 °C).

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and molecular sieves.

  • Wash the filter cake with the same solvent.

  • Concentrate the combined filtrate under reduced pressure.

  • The residue can be purified by flash column chromatography to yield the primary aniline.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add phenol, Pd/C, and molecular sieves to vial B Add 1,4-dioxane and hydrazine monohydrate under argon A->B C Seal vial and heat at 170 °C with stirring B->C D Cool, dilute, and filter through Celite C->D E Concentrate filtrate D->E F Purify by column chromatography E->F G Phenol_feed Phenol Feed Vaporizer Vaporizer Phenol_feed->Vaporizer Ammonia_feed Ammonia Feed Heater Heater Ammonia_feed->Heater Reactor Fixed-Bed Reactor (Alumina Catalyst) Vaporizer->Reactor Heater->Reactor Condenser Condenser Reactor->Condenser Separator Gas-Liquid Separator Condenser->Separator Aniline_product Aniline Product Separator->Aniline_product Recycle Recycle Ammonia Separator->Recycle

References

Method

Application Notes and Protocols for the Diazotization of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals Introduction The diazotization of substituted anilines is a cornerstone reaction in synthetic organic chemistry, enabling the transformation of primary arom...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazotization of substituted anilines is a cornerstone reaction in synthetic organic chemistry, enabling the transformation of primary aromatic amines into versatile diazonium salts. These intermediates are pivotal in the synthesis of a vast array of organic compounds, including azo dyes, aryl halides, phenols, and other functionalized aromatic systems crucial for drug development and material science. This document provides detailed protocols, safety considerations, and quantitative data for the successful diazotization of various substituted anilines.

Reaction Mechanism and Principles

The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2] The reaction is highly exothermic and must be conducted at low temperatures, typically 0-5 °C, to prevent the decomposition of the unstable diazonium salt.[3][4]

The mechanism proceeds through several key steps:

  • Formation of nitrous acid from sodium nitrite and a strong acid.[5]

  • Protonation of nitrous acid and subsequent loss of water to form the highly electrophilic nitrosonium ion (NO⁺).[5]

  • Nucleophilic attack of the primary amino group of the aniline (B41778) on the nitrosonium ion to form an N-nitrosamine intermediate.[5][6]

  • Tautomerization and subsequent protonation of the hydroxyl group, followed by the elimination of a water molecule, yields the resonance-stabilized arenediazonium ion.[5][6]

The nature of the substituent on the aniline ring influences the reaction. Electron-donating groups can increase the nucleophilicity of the amine, facilitating the reaction, while strong electron-withdrawing groups can decrease the basicity of the amine, making diazotization more difficult.[3][6]

Safety Precautions

Arenediazonium salts are thermally unstable and can be explosive in the solid, dry state. Therefore, they are almost always prepared in solution and used immediately without isolation. The following safety precautions are critical:

  • Temperature Control: Strictly maintain the reaction temperature between 0 and 5 °C to prevent decomposition of the diazonium salt, which can be vigorous and release nitrogen gas.[3][4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the acidic aniline solution to control the exothermic reaction.

  • Avoid Isolation: Do not attempt to isolate the diazonium salt unless you are following a specific, validated procedure for preparing stabilized salts (e.g., tetrafluoroborates) and are aware of the associated hazards.

  • Quenching: Any excess nitrous acid can be quenched by the addition of urea (B33335) or sulfamic acid.

General Experimental Protocol

This protocol provides a general procedure for the diazotization of a substituted aniline. The molar equivalents and solvent volumes may need to be optimized for specific substrates.

Materials:

  • Substituted Aniline (1.0 eq)

  • Concentrated Hydrochloric Acid (or Sulfuric Acid) (2.5 - 3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.0 - 1.1 eq)

  • Deionized Water

  • Ice

  • Urea or Sulfamic Acid

  • Starch-iodide paper (for checking for excess nitrous acid)

Procedure:

  • Preparation of the Aniline Salt Solution:

    • In a flask of appropriate size, equipped with a magnetic stirrer, add the substituted aniline (1.0 eq).

    • Carefully add a mixture of concentrated hydrochloric acid (or sulfuric acid) and deionized water. Stir until the aniline is completely dissolved. Aniline salts may precipitate, which is acceptable.

    • Cool the flask in an ice-salt bath to bring the temperature to 0-5 °C.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (1.0 - 1.1 eq) in a minimal amount of cold deionized water.

  • Diazotization:

    • Slowly add the sodium nitrite solution dropwise to the cold, stirring aniline salt solution using a dropping funnel.

    • Monitor the temperature of the reaction mixture closely with a thermometer and ensure it remains below 5 °C throughout the addition.

    • After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 15-30 minutes to ensure the reaction is complete.

    • (Optional) Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. If present, a small amount of urea or sulfamic acid can be added until the test is negative.

  • Immediate Use:

    • The resulting solution containing the arenediazonium salt is now ready for immediate use in subsequent reactions (e.g., Sandmeyer reaction, azo coupling).

Quantitative Data for Diazotization of Substituted Anilines

The efficiency of the diazotization reaction is often high, with conversions frequently being quantitative or near-quantitative.[7] The following table summarizes reaction parameters for various substituted anilines. Note that yields are often reported for the final product of a subsequent reaction, which serves as an indirect measure of the diazotization efficiency.

Substituted AnilineAcid UsedReagent Molar Ratios (Aniline:Acid:NaNO₂)Temperature (°C)Reported Yield/Conversion of Subsequent ProductReference
p-ToluidineHCl1 : 3 : 1.1 (approx.)0-5Not specified for diazonium salt, used for azo dye synthesis.[3]
p-NitroanilineH₂SO₄1 : 5.5 : 1.1 (approx.)< 10Used to prepare p-iodonitrobenzene.
4-ChloroanilineHCl1 : 4.8 : 1.05 (approx.)0-5Used to prepare a diazonium salt solution.
2,4-DichloroanilineH₂SO₄/Acetic AcidStoichiometric ratios used.0-25Used to prepare 2,5-dichlorobenzenediazonium (B92701) salt.[8]
4-AminophenolH₂SO₄1 : 4.4 : 1 (approx.)067.1% yield of the subsequent azo dye.[9]
o-, m-, p-Nitroanilinep-TsOH1 : 1 : 1050-80% yield of the subsequent azo dyes.[10]

Diagrams

Diazotization Reaction Mechanism

reaction_mechanism NaNO2 NaNO₂ + HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 In situ generation H2NO2_plus H₂NO₂⁺ HNO2->H2NO2_plus + H⁺ H_ion H⁺ NO_plus NO⁺ (Nitrosonium ion) + H₂O H2NO2_plus->NO_plus - H₂O Aniline Ar-NH₂ (Substituted Aniline) Nitrosamine Ar-NH-N=O (N-Nitrosamine) Aniline->Nitrosamine + NO⁺ Tautomer Ar-N=N-OH Nitrosamine->Tautomer Tautomerization Protonated_Tautomer Ar-N=N-OH₂⁺ Tautomer->Protonated_Tautomer + H⁺ Diazonium Ar-N₂⁺ (Arenediazonium ion) + H₂O Protonated_Tautomer->Diazonium - H₂O

Caption: Mechanism of the diazotization of a substituted aniline.

Experimental Workflow for Diazotization

experimental_workflow start Start step1 Dissolve Substituted Aniline in cold mineral acid (HCl or H₂SO₄) start->step1 step2 Cool the aniline salt solution to 0-5 °C in an ice bath step1->step2 step4 Add NaNO₂ solution dropwise to the aniline solution, maintaining T < 5 °C step2->step4 step3 Prepare an aqueous solution of Sodium Nitrite (NaNO₂) step3->step4 step5 Stir for 15-30 min at 0-5 °C after addition is complete step4->step5 step6 Diazonium salt solution is ready for immediate use step5->step6 end End step6->end

References

Application

Application Notes: Synthesis of Azo Dyes from Aniline Derivatives

Introduction Azo compounds represent the largest and most versatile class of synthetic organic dyes, characterized by the presence of one or more azo groups (–N=N–).[1][2] Their extensive chromophoric systems are respons...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo compounds represent the largest and most versatile class of synthetic organic dyes, characterized by the presence of one or more azo groups (–N=N–).[1][2] Their extensive chromophoric systems are responsible for their vibrant colors, making them indispensable in industries such as textiles, printing, and food.[3] In research and drug development, the azo scaffold serves as a crucial building block for synthesizing pharmaceuticals, including antibacterial and anti-inflammatory agents.[3] The synthesis is typically a straightforward, two-step process: the diazotization of a primary aromatic amine, such as an aniline (B41778) derivative, to form a reactive diazonium salt, followed by a coupling reaction with an electron-rich partner like a phenol (B47542) or another aniline.[3][4] The specific properties of the resulting dye, including its color, intensity, and fastness, are intrinsically linked to the molecular structure of the aniline precursor and the coupling agent used.[5]

General Principles of Azo Dye Synthesis

The synthesis of azo dyes from aniline derivatives is a classic example of electrophilic aromatic substitution and involves two primary stages:

  • Diazotization: This initial step converts a primary aromatic amine (an aniline derivative) into a diazonium salt.[4] The reaction is performed in a cold acidic solution (typically HCl) with sodium nitrite (B80452) (NaNO₂).[6] The acid reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ, which then reacts with the aniline derivative to form the diazonium salt.[6][7] This intermediate is generally unstable at higher temperatures and is therefore prepared at 0-5 °C and used immediately in the next step.[1][8]

  • Azo Coupling: The diazonium salt acts as a weak electrophile and reacts with an activated, electron-rich aromatic compound known as the coupling component.[4][6] Common coupling agents include phenols (like β-naphthol) and aromatic amines (like N,N-dimethylaniline).[1] The coupling reaction with phenols is typically carried out under mild alkaline conditions, while coupling with aromatic amines is performed in a slightly acidic medium.[9][10] This reaction results in the formation of the stable azo dye, often precipitating from the solution as a brightly colored solid.[5]

G

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes. The specific quantities of reagents should be calculated based on molar equivalents for the chosen starting materials.

Protocol 1: Diazotization of an Aniline Derivative

This procedure describes the conversion of a primary aromatic amine into a diazonium salt, which is then used immediately in the coupling reaction.

Materials:

  • Aniline derivative (e.g., p-nitroaniline, sulfanilic acid)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve the chosen aniline derivative (1 molar equivalent) in a solution of concentrated hydrochloric acid and distilled water.[1] Gentle heating may be required for some derivatives like p-nitroaniline to fully dissolve.[6]

  • Cool the beaker in a salt-ice bath to maintain a temperature of 0–5 °C.[9] For some anilines, a fine slurry of the hydrochloride salt may form.[6]

  • In a separate beaker, prepare a solution of sodium nitrite (1 molar equivalent) in cold distilled water.[1]

  • Slowly add the cold sodium nitrite solution dropwise to the cooled aniline solution with constant, vigorous stirring.[1][5]

  • Crucially, maintain the reaction temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[5][9]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the complete formation of the diazonium salt solution.[5] The resulting solution should be used immediately in Protocol 2.

Protocol 2: Azo Coupling Reaction

This protocol details the reaction between the freshly prepared diazonium salt and a coupling agent to form the final azo dye. The example uses 2-naphthol (B1666908) (β-naphthol) as the coupling agent.

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Coupling agent (e.g., 2-naphthol)

  • Sodium Hydroxide (B78521) (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate, larger beaker, dissolve the coupling agent (e.g., 2-naphthol, 1 molar equivalent) in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[6]

  • Cool this solution in an ice bath to 0–5 °C.[1]

  • With continuous and vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling agent.[5][9]

  • A brightly colored precipitate of the azo dye should form immediately.[1][5] The specific color depends on the aniline derivative and coupling agent used.

  • Continue stirring the reaction mixture in the ice bath for 30–60 minutes to ensure the coupling reaction is complete.[1]

  • Isolate the solid azo dye product by vacuum filtration.

  • Wash the precipitate with several portions of cold water to remove any unreacted salts and other water-soluble impurities.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or glacial acetic acid.[1][10]

G

Data Presentation: Performance of Aniline Derivatives

The choice of aniline derivative significantly impacts the properties of the final azo dye. Substituents on the aniline ring can alter the electronic properties of the diazonium salt, which in turn affects the color (λmax) and color intensity (molar absorptivity) of the dye. The table below summarizes typical performance data for various aniline derivatives when coupled with β-naphthol.

Aniline DerivativeChemical FormulaTypical Yield (%)λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
AnilineC₆H₅NH₂~75-85~482~18,000
p-NitroanilineO₂NC₆H₄NH₂>90~490~25,000
o-NitroanilineO₂NC₆H₄NH₂~80-90~510~22,000
Sulfanilic AcidH₂NC₆H₄SO₃H~85-95~495~20,000
2-ChloroanilineClC₆H₄NH₂~70-80~485~19,500
4-BromoanilineBrC₆H₄NH₂~70-85~488~21,000

Note: Yields and spectral data are approximate and can vary based on specific reaction conditions and the purity of reagents. Data compiled from reference[5].

Applications in Research and Drug Development

The versatility of azo dye synthesis allows for the creation of a diverse library of compounds with a wide range of properties.[1] For professionals in drug development, azo compounds are of significant interest as scaffolds for new therapeutic agents. Some azo dyes have been reported to exhibit antimicrobial, antifungal, and even anticancer properties.[1][11] The specific substitution pattern on the aromatic rings can be systematically modified to optimize biological activity, making them valuable starting points for medicinal chemistry programs.[1] Furthermore, their distinct colorimetric properties make them useful as pH indicators and analytical reagents in various biochemical assays.

References

Method

Application Notes and Protocols for the Electrochemical Copolymerization of Aniline and Phenol

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the electrochemical copolymerization of aniline (B41778) and phenol (B47542), a process that yie...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical copolymerization of aniline (B41778) and phenol (B47542), a process that yields a versatile copolymer with a range of promising applications. This document details the synthesis protocols, quantitative properties, and key applications of poly(aniline-co-phenol), with a focus on its utility in corrosion protection and electrochemical sensing.

Introduction

Electrochemical copolymerization is a powerful technique for synthesizing conductive polymers with tailored properties directly onto an electrode surface. The copolymerization of aniline and phenol combines the advantageous characteristics of both polyaniline (PANI) and polyphenol (PPH), such as high conductivity and environmental stability from PANI, and good adhesion and thermal stability from PPH.[1] The resulting copolymer, poly(aniline-co-phenol), exhibits properties that can be fine-tuned by controlling the synthesis parameters, such as the monomer feed ratio and the electrochemical deposition method. This versatility makes it a material of interest for a variety of applications, including the development of advanced anti-corrosive coatings and sensitive electrochemical sensors.

Applications of Poly(aniline-co-phenol)

The unique combination of properties in poly(aniline-co-phenol) makes it suitable for several advanced applications:

  • Corrosion Protection: Poly(aniline-co-phenol) coatings have demonstrated significant potential in protecting metals, such as stainless steel, from corrosion. The copolymer film acts as a physical barrier to corrosive agents and can also induce the formation of a passive oxide layer on the metal surface, thereby enhancing corrosion resistance. The inclusion of phenol in the polymer backbone often improves the adhesion of the coating to the metal substrate compared to pure polyaniline.

  • Wastewater Treatment: The electrochemical copolymerization process itself can be utilized for the remediation of wastewater containing both aniline and phenol, which are common industrial pollutants.[2] By copolymerizing these toxic monomers into an insoluble and stable polymer film on an electrode, they can be effectively removed from the water.

  • Electrochemical Sensors and Biosensors: The electroactive nature of the copolymer makes it an excellent material for the fabrication of electrochemical sensors. The polymer matrix can be functionalized to detect a variety of analytes. For instance, modifications can be made to create sensors for pH, heavy metal ions, and biomolecules.

Quantitative Data Summary

The properties of poly(aniline-co-phenol) are highly dependent on the synthesis conditions, particularly the monomer ratio in the feed solution. The following tables summarize key quantitative data from various studies.

Table 1: Thermal Properties of Poly(aniline-co-phenol)

PropertyValueReference
Glass Transition Temperature (Tg)863.89 °C[1]
Melting Transition Temperature877.80 °C[1]
Thermal DecompositionOccurs in six steps[1]

Table 2: Corrosion Protection Performance of Poly(aniline-co-phenol) Coatings on 304 Stainless Steel in 3.5% NaCl Solution

Monomer Ratio (Phenol:Aniline)Pitting Corrosion Potential (mV vs. SCE)Reference
10:0 (Polyphenol)224
9:1382
5:5Not Reported
1:9Not Reported
0:10 (Polyaniline)Not Reported

Table 3: Electrical Conductivity of Polyaniline-Based Copolymers

Copolymer SystemMonomer RatioConductivity (S/cm)Reference
Poly(aniline-co-m-chloroaniline)3:13 x 10⁻²[3]
Poly(aniline-co-m-chloroaniline)3:35.64 x 10⁻⁷[3]

Experimental Protocols

This section provides detailed protocols for the electrochemical synthesis and characterization of poly(aniline-co-phenol) films.

Protocol 1: Electrochemical Synthesis by Cyclic Voltammetry

This protocol describes the deposition of a poly(aniline-co-phenol) film onto an inert working electrode using cyclic voltammetry (CV).

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Glassy Carbon, Platinum, or Indium Tin Oxide)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Aniline (freshly distilled)

  • Phenol

  • Supporting Electrolyte (e.g., 0.5 M H₂SO₄ or 0.1 M Na₂SO₄)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the electrode thoroughly with deionized water and sonicate in deionized water and then ethanol (B145695) for 5 minutes each to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of the Electrolyte Solution:

    • Prepare the electrolyte solution by dissolving the supporting electrolyte (e.g., H₂SO₄) in deionized water to the desired concentration (e.g., 0.5 M).

    • Add aniline and phenol to the electrolyte solution to the desired concentrations (e.g., 0.1 M total monomer concentration). The ratio of aniline to phenol can be varied to tailor the copolymer properties. For example, a 1:1 molar ratio of 0.05 M aniline and 0.05 M phenol can be used.

    • Stir the solution until all components are fully dissolved.

    • Purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen, and maintain a nitrogen atmosphere over the solution during the experiment.

  • Electrochemical Deposition:

    • Assemble the three-electrode cell with the prepared working, counter, and reference electrodes.

    • Immerse the electrodes in the electrolyte solution containing the monomers.

    • Set the parameters on the potentiostat for cyclic voltammetry. A typical potential window is from -0.2 V to +1.0 V vs. Ag/AgCl.

    • Set the scan rate to 50 mV/s.

    • Run the cyclic voltammetry for a set number of cycles (e.g., 10-20 cycles). The growth of the polymer film can be observed by an increase in the peak currents with each cycle.

  • Post-Synthesis Treatment:

    • After deposition, gently rinse the coated electrode with the supporting electrolyte solution (without monomers) to remove any unreacted monomers and oligomers.

    • The coated electrode is now ready for characterization.

Protocol 2: Characterization of Poly(aniline-co-phenol) Films

This protocol outlines the key techniques for characterizing the synthesized copolymer films.

1. Electrochemical Characterization:

  • Cyclic Voltammetry (CV): Perform CV on the coated electrode in a monomer-free electrolyte solution to study the redox behavior of the copolymer film. The presence of characteristic redox peaks will confirm the electroactivity of the film.

  • Electrochemical Impedance Spectroscopy (EIS): Use EIS to investigate the charge transfer resistance and capacitive properties of the film. For corrosion studies, EIS is performed on a coated metal substrate in a corrosive medium (e.g., 3.5% NaCl solution).

2. Spectroscopic Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum of the copolymer to identify the characteristic functional groups of both aniline and phenol units in the polymer chain, confirming copolymerization.

  • UV-Visible (UV-Vis) Spectroscopy: Analyze the electronic transitions of the copolymer film. The absorption bands can provide information about the oxidation state and conjugation length of the polymer.

3. Morphological and Structural Characterization:

  • Scanning Electron Microscopy (SEM): Examine the surface morphology of the copolymer film. SEM images can reveal the film's uniformity, porosity, and microstructure.

  • X-ray Diffraction (XRD): Analyze the crystallinity of the synthesized copolymer.

Visualizations

Proposed Mechanism for Electrochemical Copolymerization

The electrochemical copolymerization of aniline and phenol is initiated by the oxidation of the monomers at the anode surface to form radical cations. These reactive species can then couple to form dimers and subsequently longer polymer chains. The incorporation of both aniline and phenol units into the polymer backbone is a key feature of this process.

G cluster_monomers Monomers in Solution cluster_electrode Anode Surface cluster_intermediates Reactive Intermediates cluster_polymerization Copolymerization Aniline Aniline Oxidation Oxidation (-e⁻) Aniline->Oxidation Phenol Phenol Phenol->Oxidation Aniline_Radical Aniline Radical Cation Oxidation->Aniline_Radical Phenol_Radical Phenol Radical Cation Oxidation->Phenol_Radical Coupling Radical Coupling (Dimerization & Propagation) Aniline_Radical->Coupling Phenol_Radical->Coupling Copolymer Poly(aniline-co-phenol) Chain Coupling->Copolymer

Caption: Proposed mechanism of electrochemical copolymerization.

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and characterization of poly(aniline-co-phenol) films.

G Prep Electrode Preparation (Polishing & Cleaning) Sol_Prep Electrolyte & Monomer Solution Preparation Prep->Sol_Prep Electrodep Electrochemical Deposition (Cyclic Voltammetry) Sol_Prep->Electrodep Rinse Rinsing Electrodep->Rinse Characterization Characterization Rinse->Characterization CV Cyclic Voltammetry Characterization->CV EIS EIS Characterization->EIS FTIR FTIR Characterization->FTIR SEM SEM Characterization->SEM Data Data Analysis & Interpretation CV->Data EIS->Data FTIR->Data SEM->Data

Caption: Experimental workflow for synthesis and characterization.

References

Application

Application Notes and Protocols for the Gabriel Phthalimide Synthesis of Primary Amines

For Researchers, Scientists, and Drug Development Professionals Introduction The Gabriel phthalimide (B116566) synthesis is a robust and widely utilized method for the preparation of primary amines.[1][2] Developed by Si...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gabriel phthalimide (B116566) synthesis is a robust and widely utilized method for the preparation of primary amines.[1][2] Developed by Siegmund Gabriel in 1887, this chemical transformation is renowned for its ability to selectively produce primary amines from primary alkyl halides, effectively avoiding the overalkylation that is a common drawback of direct amination with ammonia.[3][4] The synthesis proceeds via the N-alkylation of a phthalimide salt, followed by the cleavage of the resulting N-alkylphthalimide to release the desired primary amine.[5] This method is of particular importance in pharmaceutical and drug development, where the clean and high-yield synthesis of primary amines is often a critical step in the construction of complex molecular scaffolds.[6]

These application notes provide a comprehensive overview of the Gabriel synthesis, including its mechanism, detailed experimental protocols for key variations of the reaction, and a summary of quantitative data to aid in methodological selection.

Reaction Mechanism

The Gabriel synthesis is a two-step process:

  • N-Alkylation of Phthalimide: The synthesis begins with the deprotonation of phthalimide by a base, such as potassium hydroxide (B78521) (KOH), to form the potassium phthalimide salt.[7] This salt contains a nucleophilic imide anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide to form an N-alkylphthalimide.[8] The bulky nature of the phthalimide nucleophile generally limits this reaction to unhindered primary alkyl halides.[8]

  • Cleavage of the N-Alkylphthalimide: The final step is the liberation of the primary amine from the N-alkylphthalimide. This can be achieved through several methods, most commonly by hydrazinolysis (the Ing-Manske procedure), acidic hydrolysis, or basic hydrolysis.[1][9] Hydrazinolysis is often preferred due to its milder reaction conditions.[6]

Data Presentation

The following tables summarize quantitative data for the key steps of the Gabriel synthesis, providing a comparison of different reaction conditions and their impact on yield.

Table 1: Optimization of the N-Alkylation of Phthalimide with Benzyl (B1604629) Bromide

EntrySolventBase (equivalents)Temperature (°C)Time (min)Yield (%)
1THFK₂CO₃ (2)803034
2AcetoneK₂CO₃ (2)803045
31,4-dioxaneK₂CO₃ (2)803039
4CH₃CNK₂CO₃ (2)803069
5CH₃CNK₂CO₃ (2)8010 (ultrasound) + 20 (microwave)78
6CH₃CNKOH (2)8010 (ultrasound) + 20 (microwave)85
7EtOH/CH₃CN (1:1)KOH (2)805 (ultrasound) + 10 (microwave)93
8EtOH/CH₃CN (1:1)KOH (1.5)805 (ultrasound) + 10 (microwave)92

Data adapted from a study on green chemistry approaches to the Gabriel synthesis.

Table 2: Comparison of Cleavage Methods for N-Alkylphthalimides

Cleavage MethodReagentsTypical Reaction ConditionsTypical Yield (%)AdvantagesDisadvantages
Hydrazinolysis (Ing-Manske) Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂)Reflux in ethanol, 1-4 hours60-70% for benzylamine[10]Milder, neutral conditions[6]Hydrazine is toxic and potentially explosive[10]
Acidic Hydrolysis Strong acid (e.g., HCl, H₂SO₄)Reflux, several hoursOften lower than hydrazinolysisCan be effective for some substratesHarsh conditions can degrade sensitive functional groups[2]
Basic Hydrolysis Strong base (e.g., NaOH, KOH)Reflux, several hoursVariable, can be low[2]Amine is obtained in its neutral formHarsh conditions, potential for side reactions[2]

Experimental Protocols

The following are detailed protocols for the key steps in the Gabriel synthesis.

Protocol 1: Synthesis of N-Benzylphthalimide

This protocol describes the N-alkylation of phthalimide with benzyl chloride.

Materials:

  • Phthalimide

  • Anhydrous potassium carbonate

  • Benzyl chloride

  • N,N-Dimethylformamide (DMF)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a stir bar and reflux condenser, combine phthalimide (0.10 mol), anhydrous potassium carbonate (0.055 mol), and benzyl chloride (0.15 mol) in 40 mL of DMF.[11]

  • Heat the mixture at a gentle reflux for 2 hours.[10]

  • After cooling, pour the reaction mixture into 200 mL of water.[11]

  • Collect the solid product by suction filtration and wash with water.

  • The crude N-benzylphthalimide can be purified by recrystallization from ethanol. The expected yield of the crude product is 72-79%.[10]

Protocol 2: Cleavage of N-Benzylphthalimide via Hydrazinolysis (Ing-Manske Procedure)

This protocol describes the liberation of benzylamine (B48309) from N-benzylphthalimide using hydrazine hydrate.

Materials:

  • N-Benzylphthalimide

  • Hydrazine hydrate (85%)

  • Methanol

  • Concentrated hydrochloric acid

  • Concentrated sodium hydroxide

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 250-mL round-bottom flask, combine N-benzylphthalimide (23.7 g), 7 mL of hydrazine hydrate (85%), and 80 mL of methanol.[10]

  • Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide (B32825) will form.[10]

  • Cool the reaction mixture and add 18 mL of water and 27 mL of concentrated hydrochloric acid. Heat for another 1-2 minutes.[10]

  • Cool the mixture and filter off the precipitated phthalhydrazide. Wash the solid with a small amount of cold water.[10]

  • Combine the filtrate and washings and reduce the volume to approximately 50 mL by distillation.[10]

  • Make the solution strongly alkaline with concentrated sodium hydroxide.

  • Extract the benzylamine with two 40-mL portions of diethyl ether.[10]

  • Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Distill the residue to obtain pure benzylamine (boiling point 183-186 °C). The expected yield is 60-70%.[10]

Mandatory Visualizations

The following diagrams illustrate the Gabriel synthesis reaction mechanism and a general experimental workflow.

Gabriel Synthesis Reaction Mechanism

Gabriel_Workflow Start Start: Phthalimide + Base Deprotonation 1. Deprotonation Formation of Phthalimide Salt Start->Deprotonation Alkylation 2. N-Alkylation Add Primary Alkyl Halide (R-X) Heat Deprotonation->Alkylation Intermediate N-Alkylphthalimide Intermediate Alkylation->Intermediate Cleavage 3. Cleavage Add Hydrazine, Acid, or Base Reflux Intermediate->Cleavage Workup 4. Work-up & Isolation Filtration, Extraction, Distillation Cleavage->Workup Byproduct Byproduct Removal Cleavage->Byproduct Product Product: Primary Amine (R-NH₂) Workup->Product

General Experimental Workflow

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Phenol Yield from Aniline Diazotization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenol (B47542) from anili...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenol (B47542) from aniline (B41778) via diazotization. Our aim is to help you optimize your reaction yield and troubleshoot common issues encountered during this two-step chemical transformation.

Troubleshooting Guide

Low yields and the formation of byproducts are common challenges in the diazotization of aniline and subsequent hydrolysis to phenol. This guide addresses specific issues you may encounter.

Problem: Low Phenol Yield

Potential CauseRecommended Solution
Incomplete Diazotization Ensure the reaction temperature is strictly maintained between 0-5°C.[1][2][3][4][5][6][7] Use a slight excess of sodium nitrite (B80452) (e.g., 1.1 to 1.3 equivalents) to ensure all aniline has reacted.[8] Verify the completion of the reaction by testing for the presence of excess nitrous acid with starch-iodide paper (a blue-black color indicates completion).
Decomposition of Diazonium Salt The diazonium salt is unstable at higher temperatures.[9][10] Prepare the diazonium salt solution at 0-5°C and use it immediately in the subsequent hydrolysis step.[11][12] Avoid allowing the solution to warm up before hydrolysis.
Azo Coupling Side Reaction An excess of mineral acid (hydrochloric or sulfuric acid) is crucial to prevent the newly formed diazonium salt from coupling with unreacted aniline, which forms a diazoamino compound byproduct.[13][14][15] A molar ratio of 1 part aniline to 2.5-3 parts acid is recommended.
Inefficient Hydrolysis After diazotization, the solution must be warmed to facilitate the hydrolysis of the diazonium salt to phenol.[1][3][4][5][7][16][11][12] Insufficient heating will result in incomplete conversion. However, excessive heating can lead to the formation of tarry byproducts.

Problem: Formation of Colored Byproducts (Red/Orange/Yellow Precipitate)

Potential CauseRecommended Solution
Azo Coupling This is the most common cause of colored impurities. It occurs when the diazonium salt couples with unreacted aniline or the phenol product. To minimize this, ensure an excess of acid is used during diazotization to protonate the aniline and prevent it from acting as a coupling agent.[13][14][15] For the hydrolysis step, maintaining an acidic environment prevents the formation of the highly reactive phenoxide ion, which can also couple with the diazonium salt.
Nitrosation of Phenol Excess nitrous acid from the diazotization step can nitrosate the phenol product, leading to colored impurities. If excess nitrous acid is detected after diazotization, it can be quenched by the addition of a small amount of urea (B33335) or sulfamic acid before proceeding to hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of aniline?

The optimal temperature for the diazotization of aniline is between 0°C and 5°C.[1][2][3][4][5][6][7][16] This low temperature is critical for the stability of the resulting benzenediazonium (B1195382) salt.[9][10] Above this temperature, the diazonium salt rapidly decomposes.[9][10]

Q2: Why is an excess of acid necessary in the diazotization reaction?

An excess of a strong mineral acid, such as hydrochloric acid or sulfuric acid, serves two primary purposes:

  • It ensures that the aniline is fully converted to its soluble salt (anilinium chloride or sulfate), making it available for reaction.

  • It suppresses the side reaction where the newly formed diazonium salt couples with unreacted free aniline to form diazoamino compounds, which are often colored impurities.[13][14][15]

Q3: What is the ideal molar ratio of aniline to sodium nitrite?

Theoretically, the stoichiometry is 1:1. However, in practice, a slight excess of sodium nitrite (e.g., 1.1 to 1.3 equivalents) is often used to ensure the complete conversion of aniline.[8]

Q4: How can I confirm that the diazotization is complete?

The completion of the diazotization reaction can be monitored by testing for the presence of a slight excess of nitrous acid. This is done by spotting the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates that all the aniline has reacted.

Q5: What is the best way to hydrolyze the benzenediazonium salt to phenol?

After the diazotization is complete, the reaction mixture should be gently warmed.[11][12] This can be achieved by removing the ice bath and allowing the solution to warm to room temperature, followed by gentle heating in a water bath. The evolution of nitrogen gas is an indicator that the hydrolysis is proceeding. Care should be taken to avoid overheating, which can lead to the formation of tarry byproducts.

Quantitative Data Summary

The following tables provide a summary of key reaction parameters and their impact on the synthesis of phenol from aniline.

Table 1: Effect of Temperature on Diazotization and Hydrolysis

Temperature RangeStepExpected Outcome
0-5°CDiazotizationStable formation of benzenediazonium salt.[1][2][3][4][5][6][7][16]
> 5°CDiazotizationDecomposition of the diazonium salt, leading to reduced yield and formation of byproducts.[9][10]
Room Temperature to 50°CHydrolysisControlled conversion of the diazonium salt to phenol with the evolution of nitrogen gas.
> 50°CHydrolysisIncreased rate of phenol formation, but also a higher risk of tar and other byproduct formation.

Table 2: Recommended Molar Ratios of Reactants

ReactantsRecommended Molar RatioRationale
Aniline : Sodium Nitrite1 : 1.1 - 1.3A slight excess of sodium nitrite ensures complete conversion of aniline.[8]
Aniline : Mineral Acid (HCl or H₂SO₄)1 : 2.5 - 3An excess of acid prevents the side reaction of azo coupling.[13][14][15]

Experimental Protocols

Protocol 1: Diazotization of Aniline

This protocol describes the preparation of a benzenediazonium salt solution.

  • In a beaker, dissolve aniline in an excess of dilute hydrochloric acid (a molar ratio of 1:2.5 of aniline to HCl is recommended).

  • Cool the solution to 0-5°C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold water (approximately 1.1 molar equivalents to the aniline). Also, cool this solution in the ice bath.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline salt solution. Ensure the temperature is maintained below 5°C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes.

  • Confirm the completion of the reaction by testing a drop of the solution on starch-iodide paper. The paper should turn blue-black.

Protocol 2: Hydrolysis of Benzenediazonium Salt to Phenol

This protocol outlines the conversion of the prepared benzenediazonium salt solution to phenol.

  • After confirming the completion of the diazotization, remove the reaction vessel from the ice bath.

  • Allow the solution to warm to room temperature. You should observe the evolution of nitrogen gas.

  • Gently warm the solution in a water bath to approximately 40-50°C to ensure the complete hydrolysis of the diazonium salt to phenol. The evolution of nitrogen gas will increase and then cease upon completion.[4]

  • The resulting solution contains phenol, which can then be isolated and purified by methods such as steam distillation or solvent extraction.

Visualizing the Process

To aid in understanding the experimental workflow and the underlying chemical pathway, the following diagrams are provided.

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis A Dissolve Aniline in excess HCl B Cool to 0-5°C A->B D Slowly add NaNO2 to Aniline solution B->D C Prepare cold NaNO2 solution C->D E Stir for 15-30 min at 0-5°C D->E F Test with Starch-Iodide Paper E->F G Warm Diazonium Salt solution to room temperature F->G Proceed to Hydrolysis H Gently heat to 40-50°C G->H I Observe N2 evolution H->I J Isolate and Purify Phenol I->J

Caption: Experimental workflow for the synthesis of phenol from aniline.

chemical_pathway Aniline Aniline (C₆H₅NH₂) Diazonium Benzenediazonium Salt (C₆H₅N₂⁺) Aniline->Diazonium NaNO₂, HCl 0-5°C Phenol Phenol (C₆H₅OH) Diazonium->Phenol H₂O, Heat (Hydrolysis)

Caption: Chemical pathway for the conversion of aniline to phenol.

References

Optimization

identifying side products in aniline to phenol conversion

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the conversion of aniline (B417...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the conversion of aniline (B41778) to phenol (B47542).

Troubleshooting Guide: Identification and Minimization of Side Products

This guide addresses common side products encountered during the conversion of aniline to phenol via diazotization and subsequent hydrolysis, and provides strategies to minimize their formation.

Problem: Low yield of phenol and formation of colored impurities.

This is often due to side reactions occurring during the diazotization of aniline. The primary culprit is the formation of azo compounds.

Possible Cause & Mitigation:

Side ProductFormation ConditionsMitigation Strategies
Diazoamino compounds (Azo compounds) - Insufficiently acidic conditions (pH > 5).- High concentration of free aniline.[1][2]- Use an excess of mineral acid (e.g., 2.5-3 equivalents of HCl or H2SO4) to ensure all aniline is converted to its salt.[3]- Maintain a low reaction temperature (0-5 °C) to slow down the coupling reaction.[3]
p-Hydroxyazobenzene - Reaction of the diazonium salt with the phenol product.- Maintain a weakly acidic pH during the hydrolysis step to minimize the formation of the highly reactive phenoxide ion.[4]

Problem: Formation of tarry, intractable materials, especially during the hydrolysis step.

The formation of "phenol tar" is a common issue, particularly at elevated temperatures. This tar is a complex mixture of various organic compounds.[5]

Possible Cause & Mitigation:

Side Product CategoryPotential ComponentsMitigation Strategies
Phenol Tar - Acetophenone- Dimethyl benzyl (B1604629) alcohol- Alpha-methyl styrene (B11656) dimers- p-Cumyl phenol[5]- Strictly control the temperature of the hydrolysis reaction; avoid temperatures above 50-55 °C.[6]- Ensure efficient and uniform heating to prevent localized overheating.- Consider performing the hydrolysis under reduced pressure to lower the boiling point of the mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the conversion of aniline to phenol?

The most prevalent side products are diazoamino compounds (azo dyes) formed during the diazotization step and complex tar-like substances produced during the hydrolysis of the benzenediazonium (B1195382) salt.[3][5] Diazoamino compounds arise from the coupling of the diazonium salt with unreacted aniline, which is more likely to occur in insufficiently acidic conditions.[1] Phenolic tars are complex mixtures that can include compounds like acetophenone, dimethyl benzyl alcohol, and polymers of alpha-methyl styrene.[5]

Q2: How does temperature control affect the formation of side products?

Temperature is a critical parameter. During diazotization, the temperature should be maintained between 0-5 °C to ensure the stability of the benzenediazonium salt.[7] If the temperature rises, the diazonium salt can prematurely decompose to phenol, which can then couple with remaining diazonium salt to form colored azo dyes. In the subsequent hydrolysis step, exceeding temperatures of 50-55 °C can lead to the formation of undesirable tarry byproducts, significantly reducing the yield and purity of the desired phenol product.[6]

Q3: What is the role of excess acid in the diazotization reaction?

Using an excess of a strong mineral acid, such as hydrochloric acid or sulfuric acid, is crucial to prevent the formation of diazoamino compounds.[3] The excess acid ensures that the aniline is fully protonated to its anilinium salt. This prevents the free aniline from acting as a nucleophile and attacking the newly formed diazonium salt, which is the reaction that leads to azo compound formation.[1]

Q4: How can I detect the presence of side products in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC) with a UV detector is effective for separating and quantifying aniline, phenol, and various azo compounds.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying a wider range of volatile and semi-volatile impurities, including components of phenol tar.[10][11]

  • Spectroscopic methods like UV-Vis can indicate the presence of colored azo dyes, while NMR and IR spectroscopy can help in the structural elucidation of isolated impurities.[12][13]

Experimental Protocols

Protocol 1: HPLC Analysis of Aniline, Phenol, and Azo Compound Impurities

This method is adapted for the simultaneous analysis of aniline, phenol, and potential azo dye byproducts.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid or formic acid for MS compatibility).[9]

  • Example Gradient: Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV detection at 254 nm and 280 nm. A PDA detector will allow for the acquisition of UV spectra to aid in peak identification.

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis for a Broad Range of Impurities

This protocol is suitable for identifying a wide array of volatile and semi-volatile side products, including those found in phenolic tar.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, VF-1701ms).[14]

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.[10]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 550.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

Sample Preparation:

  • For organic extracts of the reaction mixture, dilute with a suitable solvent like dichloromethane (B109758) or methanol.

  • If analyzing for non-polar impurities in an aqueous reaction mixture, perform a liquid-liquid extraction with a solvent like dichloromethane, dry the organic layer with anhydrous sodium sulfate, and then inject it into the GC-MS.

Visualizations

Aniline_to_Phenol_Workflow cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis cluster_side_reactions Potential Side Reactions Aniline Aniline Reagents_D NaNO₂ + HCl (aq) 0-5 °C Aniline->Reagents_D Diazonium Benzenediazonium Chloride Reagents_D->Diazonium Reagents_H H₂O, Heat (>10 °C) Diazonium->Reagents_H Unreacted_Aniline Unreacted Aniline Diazonium->Unreacted_Aniline Insufficient Acid Tar Phenolic Tar Diazonium->Tar Overheating Phenol Phenol Reagents_H->Phenol High_Temp High Temperature (>55 °C) Azo_Compound Diazoamino Compound (Azo Dye) Unreacted_Aniline->Azo_Compound

Caption: Workflow for the conversion of aniline to phenol, including major side reactions.

Caption: General analytical workflow for identifying side products.

References

Troubleshooting

Technical Support Center: Purification of Aniline from Phenol-Containing Reaction Mixtures

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of aniline (B41778) from r...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of aniline (B41778) from reaction mixtures containing phenol (B47542).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating aniline from phenol?

The most common and effective methods for separating aniline from phenol leverage their differing chemical properties. The primary techniques include:

  • Acid-Base Extraction: This method exploits the basic nature of aniline and the acidic nature of phenol to selectively move one of the compounds into an aqueous phase.

  • Distillation: While challenging due to their close boiling points, various distillation techniques can be employed, particularly for larger scale purifications.

  • Chromatography: For smaller scale and high-purity applications, chromatographic methods are suitable.

Q2: Why is simple distillation not effective for separating aniline and phenol?

Simple distillation is generally ineffective for separating aniline and phenol due to their very close boiling points. Aniline has a boiling point of 184.4°C, and phenol's boiling point is 181.4°C.[1] This small difference in volatility makes it difficult to achieve a clean separation through standard distillation.[1]

Q3: My aniline sample has turned dark. What causes this discoloration and how can it be removed?

Aniline is prone to oxidation, especially when exposed to air and light, which leads to the formation of highly colored polymeric impurities.[2] This is why freshly distilled aniline is colorless to pale yellow but darkens over time.[2][3]

Several methods can be used to remove these colored impurities:

  • Vacuum Distillation: This is a very effective method to separate the volatile aniline from the non-volatile colored polymer "gunk".[2]

  • Activated Charcoal Treatment: Dissolving the discolored aniline in a suitable solvent and treating it with activated charcoal can adsorb the colored impurities.[4]

  • Conversion to a Salt: Converting aniline to its hydrochloride salt can help in removing non-basic colored impurities through washing with an organic solvent. The pure aniline can then be regenerated.[4]

Q4: What analytical techniques can I use to assess the purity of my aniline after purification?

To assess the purity of the final aniline product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of aniline and its derivatives.[3]

  • Gas Chromatography (GC): A common technique for purity assessment.[3]

  • Melting Point Analysis: A sharp melting point range close to the literature value for a solid derivative of aniline indicates high purity.[3]

  • Thin-Layer Chromatography (TLC): A quick and qualitative method to check for the presence of impurities.[3]

Troubleshooting Guides

Issue 1: Poor Separation Efficiency with Acid-Base Extraction

Problem: The separation of aniline and phenol using acid-base extraction is incomplete, leading to cross-contamination of the layers.

Possible Cause Troubleshooting Step
Incorrect pH Ensure the pH of the aqueous layer is sufficiently acidic (for aniline extraction) or basic (for phenol extraction) to ensure complete salt formation. Use a pH meter or indicator strips to verify.
Insufficient Mixing Ensure thorough mixing of the organic and aqueous phases to facilitate the acid-base reaction. Use a separatory funnel and shake vigorously, venting frequently.
Emulsion Formation If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. Alternatively, allow the mixture to stand for a longer period.
Insufficient Number of Extractions Perform multiple extractions with smaller volumes of the acidic or basic solution rather than a single extraction with a large volume for better efficiency.
Issue 2: Difficulty in Separating Aniline and Phenol by Distillation

Problem: Co-distillation of aniline and phenol occurs, resulting in a product with significant phenol impurity.

Possible Cause Troubleshooting Step
Atmospheric Pressure Distillation Due to the close boiling points, atmospheric distillation is not effective. Switch to vacuum distillation to increase the relative volatility. A pressure below 600 mm Hg is recommended.[5]
Formation of an Azeotrope Aniline and phenol can form an azeotrope.[6][7] Consider using extractive distillation by introducing a suitable high-boiling solvent that alters the relative volatilities.[8]
Presence of Water Water forms azeotropes with both aniline and phenol, complicating the separation.[5] If water is present, consider an initial azeotropic distillation step to remove it before proceeding with the aniline-phenol separation.[5]

Experimental Protocols

Protocol 1: Purification of Aniline by Acid-Base Extraction (Alkaline Wash)

This protocol is suitable for removing phenol impurities from an aniline-containing organic phase.

  • Dissolution: Dissolve the crude aniline-phenol mixture in a suitable organic solvent like diethyl ether or dichloromethane (B109758) in a separatory funnel.

  • Alkaline Extraction: Add a 10% aqueous sodium hydroxide (B78521) (NaOH) solution to the separatory funnel.[9] The volume of the NaOH solution should be approximately one-third of the organic phase volume.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The upper organic layer will contain the aniline, and the lower aqueous layer will contain the sodium phenoxide.

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh NaOH solution at least two more times to ensure complete removal of phenol.

  • Washing: Wash the organic layer with water to remove any residual NaOH.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to obtain purified aniline.

Process Workflows

experimental_workflow cluster_extraction Acid-Base Extraction Workflow start Crude Mixture (Aniline + Phenol) in Organic Solvent add_naoh Add Aqueous NaOH Solution start->add_naoh separate Separate Layers in Separatory Funnel add_naoh->separate organic_phase Organic Phase (Aniline) separate->organic_phase Top Layer aqueous_phase Aqueous Phase (Sodium Phenoxide) separate->aqueous_phase Bottom Layer dry Dry Organic Phase organic_phase->dry evaporate Evaporate Solvent dry->evaporate pure_aniline Purified Aniline evaporate->pure_aniline

Caption: Workflow for Aniline Purification via Alkaline Extraction.

logical_relationship cluster_troubleshooting Troubleshooting Logic for Poor Separation issue Poor Separation of Aniline and Phenol method_extraction Using Acid-Base Extraction? issue->method_extraction method_distillation Using Distillation? issue->method_distillation check_ph Verify pH of Aqueous Phase method_extraction->check_ph Yes check_mixing Ensure Thorough Mixing method_extraction->check_mixing Yes check_emulsion Address Emulsion Formation method_extraction->check_emulsion Yes check_pressure Use Vacuum Distillation? method_distillation->check_pressure Yes check_azeotrope Consider Extractive Distillation method_distillation->check_azeotrope Yes check_water Remove Water First? method_distillation->check_water Yes

Caption: Troubleshooting Logic for Separation Issues.

Quantitative Data Summary

Parameter Value Significance Reference
Boiling Point of Aniline 184.4 °CClose to phenol's boiling point, making simple distillation difficult.[1]
Boiling Point of Phenol 181.4 °CClose to aniline's boiling point, making simple distillation difficult.[1]
Recommended Distillation Pressure < 600 mm HgReduced pressure increases the relative volatility of aniline and phenol, enabling separation.[5]
Target Phenol Impurity Level < 30 ppmA common industrial purity specification for aniline.[1]
Aniline Boiling Point at 20 mmHg 72 °CDemonstrates the significant reduction in boiling point under vacuum.[2]

References

Optimization

Technical Support Center: Aniline and Phenol Polymerization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during aniline (B41778), phenol (B47542), and aniline-phenol copolymerization reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Polymer Yield

Q: I am getting a very low yield in my aniline polymerization. What are the possible causes and how can I improve it?

A: Low yields in aniline polymerization can stem from several factors. The reaction is highly exothermic, and improper temperature control is a common culprit.

  • Sub-optimal Temperature: The polymerization of aniline is temperature-dependent. Lower temperatures (in the range of -3°C to 0°C) have been shown to produce higher yields (up to 87.2%) compared to reactions at room temperature (around 48.5% yield). This is because side reactions are suppressed at lower temperatures.

  • Incorrect Oxidant-to-Monomer Ratio: The stoichiometry between the aniline monomer and the oxidizing agent, such as ammonium (B1175870) persulfate (APS), is critical. An equimolar ratio is often a good starting point.

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient duration. Reaction times can range from a few hours to over 24 hours, depending on the specific protocol and temperature.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Conduct the polymerization at a lower temperature (e.g., 0°C) using a cooling bath.

  • Verify Reagent Stoichiometry: Carefully calculate and weigh the monomer and initiator to ensure the desired molar ratio.

  • Increase Reaction Time: If a low yield is observed after a shorter reaction time, try extending it to ensure the polymerization goes to completion.

Issue 2: Unexpected Polymer Color

Q: My polyaniline is supposed to be green, but it turned out blue or black. What went wrong?

A: The color of polyaniline is a direct indicator of its oxidation state and doping level. The conductive, emeraldine (B8112657) salt form is green. A blue or black color suggests the formation of the non-conductive emeraldine base or the fully oxidized pernigraniline form.

  • pH of the Medium: The pH of the reaction and washing solutions is crucial. The green emeraldine salt is stable in acidic conditions. If the polymer is exposed to a basic or neutral medium, it will deprotonate to the blue emeraldine base.

  • Over-oxidation: Using an excessive amount of oxidant or allowing the reaction to proceed for too long under harsh conditions can lead to the formation of the pernigraniline state, which can appear dark blue or violet.

  • Washing with Solvents: Washing with certain solvents, like methanol, can sometimes cause the color to change from green to blue or black, possibly due to deprotonation.

Troubleshooting Steps:

  • Maintain Acidic Conditions: Ensure the polymerization is carried out in a sufficiently acidic medium (e.g., 1M HCl). During the work-up, wash the polymer with a dilute acid solution to maintain the doped state.

  • Control Oxidant Addition: Add the oxidant solution dropwise to the monomer solution to control the reaction rate and prevent over-oxidation.

  • Solvent Selection for Washing: When washing the final product, use deionized water and a final wash with a solvent like acetone (B3395972). If the color changes after washing, try re-doping the polymer by treating it with a 1M HCl solution.

Issue 3: Poor Polymer Solubility

Q: The synthesized polyphenol is insoluble in most common organic solvents. How can I improve its solubility?

A: The insolubility of polyphenols is often due to strong intermolecular forces and cross-linking.

  • Reaction Conditions: The choice of solvent and the presence of surfactants can significantly impact the solubility of the resulting polymer. For instance, in the oxidative polymerization of phenol, conducting the reaction in water with a non-ionic surfactant can yield a highly soluble polyphenol.

  • Cross-linking: In phenol polymerization, side reactions can lead to a cross-linked, insoluble product. Controlling the reaction conditions to favor linear chain growth is key.

Troubleshooting Steps:

  • Use of Surfactants: For phenol polymerization in an aqueous medium, the addition of a non-ionic surfactant can significantly increase the yield of the soluble polymer fraction.

  • Solvent System Modification: For enzymatic polymerization of phenols, using aqueous-organic solvent mixtures (e.g., dioxane, acetone, DMF) can lead to soluble polymers with higher molecular weights.

Issue 4: Low Molecular Weight of the Polymer

Q: The molecular weight of my polyaniline is lower than expected. How can I increase it?

A: The molecular weight of the polymer is influenced by several factors, primarily the reaction temperature and the initiator concentration.

  • Reaction Temperature: As aniline polymerization is an exothermic reaction, lower temperatures favor chain propagation over side reactions, leading to higher molecular weight polymers.

  • Initiator Concentration: In free-radical polymerization, the average chain length is inversely proportional to the square root of the initiator concentration. A higher initiator concentration leads to the formation of more chains, resulting in shorter average chain lengths.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Performing the polymerization at sub-zero temperatures can significantly increase the molecular weight of the resulting polyaniline.

  • Reduce Initiator Concentration: Decreasing the amount of initiator will lead to the formation of fewer, but longer, polymer chains.

Quantitative Data on Polymerization Parameters

The following tables summarize the effect of various reaction parameters on the properties of the resulting polymers.

Table 1: Effect of Temperature on Polyaniline Synthesis

Reaction Temperature (°C)Yield (%)Reference
2548.5
0Not specified, but higher than at 25°C
-387.2
-25Not specified, but generally lower temperatures increase MW

Table 2: Effect of Initiator (APS) Concentration on Styrene Polymerization (Illustrative for Radical Polymerization)

Initiator/Monomer RatioEffect on Molecular WeightPolydispersity Index (PDI)Reference
LowerHigher molecular weightGenerally lower
HigherLower molecular weightCan increase

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of Aniline

This protocol is a standard method for synthesizing the conductive emeraldine salt form of polyaniline.

Materials:

  • Aniline (freshly distilled)

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl, 1M)

  • Acetone

  • Deionized water

  • Ammonium hydroxide (B78521)

Procedure:

  • Monomer Solution Preparation: Dissolve 5.0 g (0.054 mol) of freshly distilled aniline in 75 ml of 1.0 M HCl. Cool the solution to 0°C in an ice bath.

  • Oxidant Solution Preparation: Dissolve 12.3 g (0.054 mol) of ammonium persulfate in 70 ml of 1.0 M HCl. Cool this solution to 0°C.

  • Polymerization: Slowly add the chilled oxidant solution to the chilled monomer solution dropwise while stirring continuously. The solution will turn dark green. Continue stirring for 2 hours in the ice bath to ensure the reaction is complete.

  • Isolation and Washing: Filter the dark green precipitate using a Buchner funnel. Wash the filter cake with deionized water and then with acetone until the filtrate becomes colorless.

  • Doping/Undoping (Optional): To obtain the emeraldine base (blue/black), stir the filter cake in a 24% ammonium hydroxide solution for 1 hour, then filter and wash again with acetone. For the conductive emeraldine salt (green), maintain acidic conditions during washing.

  • Drying: Dry the final polymer powder in a vacuum oven at 60°C for 48 hours.

Protocol 2: Purification of Aniline Monomer by Distillation

Materials:

  • Aniline

  • Potassium hydroxide (KOH) pellets (for drying)

  • Distillation apparatus

Procedure:

  • Drying: Aniline is hygroscopic. To dry it, add a few KOH pellets to the aniline and let it stand for several hours.

  • Distillation: Set up a distillation apparatus. It is recommended to perform the distillation under reduced pressure to lower the boiling point and prevent thermal degradation.

  • Collection: Collect the distilled aniline, which should be colorless. Store it in a dark, sealed container to prevent oxidation, which causes it to turn yellow or brown.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up monomer_prep Prepare Monomer Solution (Aniline/Phenol in Acid) cool Cool Solutions to 0°C monomer_prep->cool oxidant_prep Prepare Oxidant Solution (e.g., APS in Acid) oxidant_prep->cool mix Slowly Add Oxidant to Monomer (Dropwise with Stirring) cool->mix react Allow Reaction to Proceed (e.g., 2-24 hours) mix->react filter Filter Precipitate react->filter wash Wash with DI Water & Acetone filter->wash dry Dry Polymer in Vacuum Oven wash->dry

Caption: Experimental workflow for chemical oxidative polymerization.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Polymer Yield cause1 High Temperature problem->cause1 cause2 Incorrect Stoichiometry problem->cause2 cause3 Short Reaction Time problem->cause3 sol1 Lower Reaction Temp (0°C) cause1->sol1 Address sol2 Verify Monomer/Oxidant Ratio cause2->sol2 Address sol3 Increase Reaction Time cause3->sol3 Address

Caption: Troubleshooting logic for low polymer yield.

Troubleshooting

Technical Support Center: Enhancing Diazonium Salt Stability in Aniline Reactions

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to improve the stability of diazonium salts in reactions involving aniline...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to improve the stability of diazonium salts in reactions involving aniline (B41778) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of aromatic diazonium salts?

A1: The stability of aromatic diazonium salts is primarily influenced by several factors:

  • Temperature: This is the most critical factor. Aromatic diazonium salts are typically stable for a short duration only in solution at low temperatures, generally between 0-5 °C.[1][2][3][4][5][6][7] Warming the solution leads to rapid decomposition, which can be explosive if the salt is in a dry state.[1][5]

  • Counter-ion: The nature of the anion associated with the diazonium cation significantly affects stability. For instance, benzenediazonium (B1195382) fluoroborate (C₆H₅N₂⁺BF₄⁻) and tosylate salts are considerably more stable than benzenediazonium chloride and can often be isolated as solids at room temperature.[1][8][9][10]

  • Structure of the Aromatic Ring: The presence of electron-donating groups on the aromatic ring can enhance the stability of the diazonium salt by delocalizing the positive charge.[4][11] Conversely, electron-withdrawing groups tend to decrease stability.[4]

  • pH: The pH of the solution is crucial, especially during coupling reactions. For coupling with anilines, slightly acidic conditions (pH 5-7) are optimal.[12][13] In strongly basic conditions, the diazonium salt can convert to a non-reactive form, while in strongly acidic conditions, the coupling component (like aniline) can be protonated and deactivated.[12][14]

  • Presence of Impurities: Transition metal impurities can promote the decomposition of diazonium salts.[15]

  • Light: Exposure to direct sunlight can also lead to decomposition.[15]

Q2: Why are aromatic diazonium salts more stable than their aliphatic counterparts?

A2: Aromatic diazonium salts exhibit greater relative stability due to resonance. The positive charge on the diazonium group can be delocalized over the attached benzene (B151609) ring, which stabilizes the ion.[1] Aliphatic diazonium salts lack this resonance stabilization and are extremely unstable, decomposing almost instantaneously even at very low temperatures.[1]

Q3: Can I store a solution of a diazonium salt?

A3: It is highly recommended to use diazonium salt solutions immediately after their preparation.[2] Most common diazonium salts, like benzenediazonium chloride, are unstable and will decompose even when kept at low temperatures for an extended period.[1][2][16] If storage is necessary, converting the diazonium salt to a more stable form, such as a tetrafluoroborate (B81430) or tosylate salt, is a viable option.[8][10] These can sometimes be stored for months at room temperature without significant decomposition.[8]

Q4: What are the visible signs of diazonium salt decomposition?

A4: Decomposition of a diazonium salt is often indicated by the evolution of nitrogen gas.[1] In solution, decomposition can lead to the formation of colored byproducts, often turning the reaction mixture dark red or brown.[17] This is typically due to the formation of phenols and subsequent coupling side products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Decomposition of the diazonium salt before it can react.[3] 2. Incorrect pH for the coupling reaction.[3][13] 3. The coupling component is deactivated (e.g., protonated aniline in highly acidic conditions).[12][14]1. Strictly maintain the temperature between 0-5 °C throughout the diazotization and subsequent reaction steps.[3][4][6] Use the diazonium salt solution immediately after preparation.[2] 2. Carefully adjust and monitor the pH to the optimal range for your specific coupling partner (e.g., pH 5-7 for anilines).[12][13] 3. Ensure the reaction conditions are not overly acidic during the coupling step.
Reaction Mixture Suddenly Turns Dark Brown/Black 1. The temperature of the reaction has exceeded the stability limit ( > 5 °C), causing rapid decomposition.[3][17] 2. Formation of unwanted azo coupling side products.[17][18]1. Immediately enhance cooling. Ensure the reaction vessel is well-immersed in an efficient ice-salt or ice-acetone bath.[19] 2. Add the sodium nitrite (B80452) solution very slowly to control the exothermic reaction.[16] 3. Proceed to the next step as quickly as possible to consume the freshly formed diazonium salt.[17]
A Solid Precipitates During Diazotization 1. The diazonium salt being formed is insoluble in the reaction medium. 2. The concentration of reagents is too high.[17]1. CRITICAL HAZARD: Do not isolate the solid unless it is a known stable salt (e.g., tetrafluoroborate). Solid diazonium chlorides can be shock-sensitive and explosive.[4][17] 2. Attempt to redissolve the solid by adding more pre-chilled solvent.[17] 3. If the solid does not redissolve, the reaction should be safely and immediately quenched.
Uncontrolled Foaming or Gas Evolution 1. The reaction temperature is too high, leading to rapid decomposition and release of nitrogen gas.[1][5] 2. The addition of the nitrite solution is too fast, causing a runaway reaction.[17]1. Immediately stop the addition of sodium nitrite.[17] 2. Ensure the cooling bath is effective and that there is efficient stirring. 3. If the reaction appears to be uncontrollable, consider an emergency quench with a pre-chilled reducing agent like hypophosphorous acid, if a safe protocol is in place.[17]

Data on Diazonium Salt Stability

The stability of a diazonium salt is highly dependent on its counter-ion. While specific decomposition rates can vary, the general trend in stability is well-established.

Table 1: Relative Stability of Benzenediazonium Salts with Different Counter-ions

Counter-ionFormulaRelative StabilityIsolable as a SolidNotes
ChlorideCl⁻LowNo (Explosive when dry)[4][16]Must be prepared in situ and used immediately in cold solution.[2][16]
TetrafluoroborateBF₄⁻HighYesWater-insoluble and stable at room temperature, allowing for isolation.[1][10]
TosylateCH₃C₆H₄SO₃⁻HighYesCan be stored for months at room temperature without decomposition.[8]
NaphthalenedisulfonateC₁₀H₆(SO₃)₂²⁻HighYesUsed as a stabilizer to prepare solid diazonium salts of weakly basic amines.[20]

Experimental Protocols

Protocol 1: Standard In Situ Preparation of Benzenediazonium Chloride

This protocol describes the common method for preparing benzenediazonium chloride for immediate use in subsequent reactions like Sandmeyer or azo coupling.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a flask, dissolve aniline in a mixture of concentrated HCl and water.

  • Cool the flask in an ice-salt bath to bring the temperature of the solution to 0-5 °C.[12][21]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • While maintaining the temperature of the aniline solution strictly between 0-5 °C and with vigorous stirring, add the sodium nitrite solution dropwise.[16] The addition should be slow enough to prevent the temperature from rising.

  • After the addition is complete, the resulting solution contains benzenediazonium chloride and is ready for immediate use in the next reaction step.[16]

Protocol 2: Preparation of a Stabilized Benzenediazonium Tetrafluoroborate Salt

This protocol is used when an isolable, more stable diazonium salt is required.

Materials:

  • Aniline

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Fluoroboric Acid (HBF₄, ~50% in water)

  • Ice

  • Ether (for washing)

Procedure:

  • Prepare benzenediazonium chloride solution as described in Protocol 1, ensuring the temperature is maintained at 0-5 °C.

  • To the cold diazonium salt solution, slowly add a stoichiometric amount of cold fluoroboric acid (HBF₄).[22]

  • A precipitate of benzenediazonium tetrafluoroborate will form, as it is insoluble in water.[1]

  • Continue to cool and stir the mixture for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the solid with cold water, followed by cold ether, and then air-dry. The resulting solid is significantly more stable than the chloride salt.[1]

Visual Guides

Diazotization_Workflow cluster_prep Step 1: Amine Salt Formation cluster_diazotization Step 2: Diazotization cluster_reaction Step 3: Subsequent Reaction Aniline Aniline in HCl/H₂O Cooling1 Cool to 0-5 °C Aniline->Cooling1 Aniline_Salt Anilinium Chloride Solution Cooling1->Aniline_Salt Slow_Addition Slow Dropwise Addition (Maintain 0-5 °C) Aniline_Salt->Slow_Addition NaNO2_sol Cold NaNO₂ Solution NaNO2_sol->Slow_Addition Add slowly Diazonium_Salt Benzenediazonium Chloride Solution (Use Immediately) Slow_Addition->Diazonium_Salt Coupling Azo Coupling, Sandmeyer, etc. Diazonium_Salt->Coupling

Caption: Experimental workflow for the in situ preparation of diazonium salts.

Troubleshooting_Guide Start Reaction Issue Encountered Temp_Rise Temperature > 5°C? Start->Temp_Rise Color_Change Dark Color Change? Start->Color_Change Low_Yield Low Product Yield? Start->Low_Yield Temp_Rise->Color_Change No Action_Cool Enhance Cooling Immediately Stop Nitrite Addition Temp_Rise->Action_Cool Yes Color_Change->Low_Yield No Action_Use_Fast Use Diazonium Salt ASAP Color_Change->Action_Use_Fast Yes Action_Check_pH Verify pH for Coupling Step Low_Yield->Action_Check_pH Yes Action_Control_Temp Improve Temperature Control Ensure Slow Addition Low_Yield->Action_Control_Temp Yes

Caption: A logical troubleshooting guide for common diazonium salt reaction issues.

References

Optimization

Technical Support Center: Scale-Up of Aniline to Phenol Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of aniline (B41778) to phenol (...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of aniline (B41778) to phenol (B47542) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing phenol from aniline?

A1: The most prevalent method for synthesizing phenol from aniline on an industrial scale is a two-step process involving:

  • Diazotization: Aniline is reacted with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid) at low temperatures (0-5 °C) to form a benzene (B151609) diazonium salt solution.[1][2]

  • Hydrolysis: The benzene diazonium salt solution is then heated, causing the diazonium group to be replaced by a hydroxyl group, yielding phenol and nitrogen gas.[1][2]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concern is the handling of benzene diazonium salts, which are known to be thermally unstable and potentially explosive in their solid, dry state.[3] Key precautions include:

  • Maintaining strict temperature control during diazotization to prevent exothermic decomposition.[4]

  • Ensuring adequate venting to manage the evolution of nitrogen gas during hydrolysis.

  • Avoiding the isolation of solid diazonium salts. They should be kept in solution and used immediately in the subsequent step.[3]

Q3: What are the major by-products in this process and how can they be minimized?

A3: The major by-products can include:

  • Azo compounds: Formed by the coupling of the diazonium salt with unreacted aniline or the phenol product. This is minimized by maintaining a low reaction temperature during diazotization and ensuring a slight excess of acid.

  • Tar-like polymers: These can form during the hydrolysis step if the temperature is too high or if the reaction is not properly controlled.[5] Gradual heating and efficient mixing are crucial to minimize their formation.

  • Chlorobenzene (B131634): If hydrochloric acid is used for diazotization, small amounts of chlorobenzene can be formed as a by-product. Using sulfuric acid can mitigate this.[6]

Q4: What are the key challenges in purifying phenol from the reaction mixture at scale?

A4: The main challenges in purification include:

  • Separation from unreacted starting materials: Any remaining aniline must be removed.

  • Removal of by-products: This includes colored azo compounds and tarry residues.

  • Efficient extraction and distillation: Phenol is often recovered by steam distillation or solvent extraction, followed by fractional distillation to achieve high purity. The choice of solvent and the design of the distillation column are critical for an efficient process.

Troubleshooting Guides

Problem 1: Low Yield of Benzene Diazonium Salt During Diazotization
Possible Cause Troubleshooting Step Rationale
Incomplete reaction Ensure the reaction temperature is maintained between 0-5 °C. Verify the stoichiometry of reactants, ensuring a slight excess of acid.Low temperatures are crucial for the stability of the diazonium salt. Excess acid ensures the complete conversion of aniline and stabilizes the diazonium salt.[6]
Decomposition of diazonium salt Monitor for any temperature spikes. Improve cooling efficiency of the reactor. Ensure slow, controlled addition of the sodium nitrite solution.Diazonium salts are thermally labile and will decompose if the temperature rises, leading to a lower yield.
Formation of azo compounds Maintain a consistently low temperature and good agitation to prevent localized areas of high aniline concentration.Unreacted aniline can couple with the diazonium salt to form unwanted azo by-products.
Problem 2: Excessive Tar Formation During Hydrolysis
Possible Cause Troubleshooting Step Rationale
Overheating Implement precise temperature control during the hydrolysis step. Use a jacketed reactor with a reliable heating/cooling system. Heat the diazonium salt solution gradually.High temperatures can lead to uncontrolled decomposition and polymerization reactions, resulting in tar formation.[5]
Poor heat transfer in a large reactor Ensure vigorous and efficient stirring to promote even heat distribution throughout the reaction mass. Consider the design of the reactor and impeller for effective mixing at scale.In large reactors, localized overheating can occur if mixing is inadequate, leading to tar formation in those regions.
Presence of impurities Ensure the aniline and other reagents are of high purity. Filter the diazonium salt solution before hydrolysis if any solid impurities are present.Impurities can act as catalysts for decomposition and polymerization reactions.
Problem 3: Difficulty in Separating Phenol from the Final Reaction Mixture
Possible Cause Troubleshooting Step Rationale
Formation of an emulsion during extraction Adjust the pH of the aqueous layer. Consider using a different extraction solvent. Allow for a longer separation time.The presence of acidic or basic residues can lead to emulsification. The choice of solvent can significantly impact the ease of phase separation.
Co-distillation of impurities Optimize the fractional distillation parameters, such as the number of theoretical plates, reflux ratio, and operating pressure.Impurities with boiling points close to that of phenol will require a more efficient distillation setup for effective separation.
Presence of colored impurities Treat the crude phenol with activated carbon or perform a wash with a suitable reagent to remove colored by-products before the final distillation.Azo compounds and other colored impurities may not be effectively removed by distillation alone.

Data Presentation

Table 1: Representative Reaction Parameters and Yields at Different Scales

Parameter Lab Scale (100 g Aniline) Pilot Scale (10 kg Aniline) Industrial Scale (1000 kg Aniline)
Diazotization Temperature 0-5 °C0-5 °C< 5 °C (strictly controlled)
Hydrolysis Temperature 50-60 °C50-70 °C60-80 °C (optimized for reactor)
Typical Phenol Yield 80-90%75-85%70-80%
Major Impurity (Azo compounds) < 1%1-3%2-5%
Major Impurity (Tar) < 0.5%1-2%2-4%

Note: The data in this table are representative and can vary based on the specific process conditions and equipment used.

Experimental Protocols

Pilot Scale Synthesis of Phenol from Aniline (10 kg Scale)

1. Diazotization

  • Equipment: 100 L jacketed glass-lined reactor with a powerful agitator, a cooling system capable of maintaining 0-5 °C, a dropping funnel for sodium nitrite solution, and a pH and temperature monitoring system.

  • Procedure:

    • Charge the reactor with 40 L of water and 15 kg of concentrated sulfuric acid. Cool the mixture to 0 °C with vigorous stirring.

    • Slowly add 10 kg of aniline to the acidic solution, ensuring the temperature does not exceed 10 °C. Continue to cool the mixture to 0-2 °C.

    • In a separate vessel, dissolve 7.5 kg of sodium nitrite in 20 L of cold water.

    • Add the sodium nitrite solution to the aniline sulfate (B86663) suspension via the dropping funnel over a period of 2-3 hours, maintaining the reaction temperature between 0-5 °C.

    • After the addition is complete, continue to stir the mixture for an additional 30 minutes at 0-5 °C.

    • Test for the presence of excess nitrous acid using starch-iodide paper. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.

2. Hydrolysis

  • Equipment: The same 100 L reactor equipped with a heating system, a condenser, and a nitrogen gas evolution measurement system.

  • Procedure:

    • Slowly heat the benzene diazonium sulfate solution from the previous step. The heating rate should be carefully controlled to manage the evolution of nitrogen gas.

    • Maintain the temperature at 50-70 °C until the evolution of nitrogen gas ceases (typically 1-2 hours).

    • Once the reaction is complete, cool the mixture to room temperature.

3. Product Isolation and Purification

  • Equipment: Steam distillation apparatus, extraction vessels, and a fractional distillation column.

  • Procedure:

    • Perform steam distillation on the reaction mixture to isolate the crude phenol.

    • Extract the distillate with a suitable solvent (e.g., toluene).

    • Wash the organic extract with a sodium bicarbonate solution to remove any acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Perform fractional distillation under reduced pressure to obtain pure phenol.

Mandatory Visualization

experimental_workflow cluster_diazotization Diazotization Stage cluster_hydrolysis Hydrolysis Stage cluster_purification Purification Stage Aniline Aniline Reactor1 Jacketed Reactor (0-5 °C) Aniline->Reactor1 Acid H2SO4 / H2O Acid->Reactor1 NaNO2 NaNO2 Solution NaNO2->Reactor1 Slow Addition Diazonium Benzene Diazonium Salt Solution Reactor1->Diazonium Reactor2 Reactor (Heating to 50-70 °C) Diazonium->Reactor2 N2_gas Nitrogen Gas (vent) Reactor2->N2_gas Crude_Phenol Crude Phenol Mixture Reactor2->Crude_Phenol Steam_Dist Steam Distillation Crude_Phenol->Steam_Dist Extraction Solvent Extraction Steam_Dist->Extraction Fractional_Dist Fractional Distillation Extraction->Fractional_Dist Pure_Phenol Pure Phenol Fractional_Dist->Pure_Phenol

Caption: Experimental workflow for the scale-up of aniline to phenol synthesis.

troubleshooting_logic cluster_investigation Problem Investigation cluster_solutions_diazo Diazotization Solutions cluster_solutions_hydrolysis Hydrolysis Solutions cluster_solutions_purification Purification Solutions Start Low Phenol Yield or Purity Check_Diazotization Analyze Diazotization Step Start->Check_Diazotization Check_Hydrolysis Analyze Hydrolysis Step Start->Check_Hydrolysis Check_Purification Analyze Purification Step Start->Check_Purification Temp_Control_Diazo Improve Temperature Control (0-5 °C) Check_Diazotization->Temp_Control_Diazo Temp. Spikes? Stoichiometry Verify Reagent Stoichiometry Check_Diazotization->Stoichiometry Low Conversion? Mixing_Diazo Enhance Agitation Check_Diazotization->Mixing_Diazo By-products? Gradual_Heating Implement Gradual Heating Check_Hydrolysis->Gradual_Heating Tar Formation? Heat_Transfer Improve Heat Transfer Check_Hydrolysis->Heat_Transfer Inconsistent Results? Purity_Reagents Check Reagent Purity Check_Hydrolysis->Purity_Reagents Unexpected By-products? Optimize_Extraction Optimize Extraction (Solvent, pH) Check_Purification->Optimize_Extraction Emulsions? Optimize_Distillation Optimize Distillation (Column, Reflux) Check_Purification->Optimize_Distillation Poor Separation? Pre_Treatment Implement Pre-treatment (e.g., Carbon) Check_Purification->Pre_Treatment Colored Product?

Caption: Troubleshooting logic for low yield or purity in aniline to phenol synthesis.

References

Troubleshooting

minimizing byproduct formation in phenol to aniline conversion

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the conve...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the conversion of phenol (B47542) to aniline (B41778).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of aniline from phenol, offering potential causes and actionable solutions.

Issue 1: High Levels of Diphenylamine (B1679370) Detected in the Product Mixture

  • Question: My reaction is producing a significant amount of diphenylamine. What are the likely causes and how can I prevent it?

  • Answer: Diphenylamine is a common byproduct in the direct amination of phenol, typically formed through the reaction of the aniline product with either unreacted phenol or another aniline molecule.[1][2] The formation of this byproduct is influenced by several factors:

    • High Reaction Temperature: Elevated temperatures can promote the secondary reaction leading to diphenylamine.

    • Low Ammonia (B1221849) to Phenol Ratio: In vapor-phase amination, a low molar ratio of ammonia to phenol can lead to increased formation of di- and triphenylamines.[3]

    • Prolonged Reaction Time: Longer reaction times can increase the likelihood of the aniline product reacting further to form diphenylamine.[2]

    Troubleshooting Steps:

    • Optimize Reaction Temperature: Gradually decrease the reaction temperature to find a balance between an acceptable reaction rate and minimal diphenylamine formation.

    • Increase Ammonia Concentration (for vapor-phase reactions): If you are performing a vapor-phase amination, increasing the molar ratio of ammonia to phenol (e.g., to 10:1 or higher) can significantly suppress the formation of diphenylamine.[3]

    • Monitor Reaction Progress: Track the reaction progress using techniques like GC-MS or HPLC and stop the reaction once the optimal yield of aniline is achieved to prevent further conversion to diphenylamine.

Issue 2: Presence of N-cyclohexylaniline and Dicyclohexylamine (B1670486) Impurities

  • Question: My final product is contaminated with N-cyclohexylaniline and dicyclohexylamine. How can I minimize these hydrogenated byproducts?

  • Answer: The formation of N-cyclohexylaniline and dicyclohexylamine is prevalent in methods that involve a hydrogenation-dehydrogenation pathway, such as those using palladium catalysts.[4][5] These byproducts arise from the hydrogenation of intermediates or the aniline product itself.

    • Hydrogen Pressure: High hydrogen pressure favors the formation of fully hydrogenated products like dicyclohexylamine.[5]

    • Choice of Hydride Source: Strong hydride donors can lead to over-reduction of intermediates.[4]

    • Catalyst System: The choice of catalyst and support can influence the selectivity towards aniline versus the hydrogenated byproducts.

    Troubleshooting Steps:

    • Control Hydrogen Pressure: In reactions involving molecular hydrogen, carefully control the pressure. Lower hydrogen pressures generally favor the formation of aniline over hydrogenated byproducts.[5]

    • Select a Milder Hydride Donor: When using a chemical hydride source, consider a milder reagent. For instance, in a Pd/C catalyzed reaction with hydrazine (B178648), using hydrazine itself as the hydride source (by its in-situ decomposition) with an additive like LiOH can provide better selectivity for aniline compared to stronger hydride donors like NaBH₄.[4]

    • Catalyst Selection: The catalyst plays a crucial role. For example, Pd/C has been shown to be effective, and its selectivity can be tuned by the choice of additives.[4] Pd/MgO has also been reported to enhance aniline selectivity by limiting the condensation of aniline with cyclohexanone.[6]

Issue 3: Low Overall Yield of Aniline

  • Question: The conversion of phenol is high, but the yield of aniline is low. What could be the reasons?

  • Answer: Low aniline yield despite high phenol conversion indicates that the reaction is proceeding but is favoring the formation of byproducts or that the desired product is degrading.

    • Suboptimal Reaction Conditions: The temperature, pressure, solvent, and catalyst loading may not be optimized for aniline formation.

    • Catalyst Deactivation: The catalyst may be losing its activity during the reaction.

    • Formation of Multiple Byproducts: The reaction may be producing a complex mixture of byproducts, each in small amounts, leading to a low yield of the desired aniline.

    Troubleshooting Steps:

    • Systematic Optimization of Reaction Parameters: Methodically vary one parameter at a time (e.g., temperature, pressure, catalyst loading, solvent) to determine the optimal conditions for your specific setup.

    • Investigate Catalyst Stability: If catalyst deactivation is suspected, consider catalyst regeneration procedures or using a more robust catalyst system.

    • Detailed Byproduct Analysis: Use analytical techniques like GC-MS to identify all the byproducts. Understanding the side reactions is key to devising a strategy to suppress them.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common byproducts in the direct amination of phenol?

  • A1: The most frequently encountered byproducts include diphenylamine, N-cyclohexylaniline, dicyclohexylamine, and in some cases, cyclohexylamine (B46788) and benzene.[4][7] The specific byproducts and their ratios depend heavily on the reaction method and conditions used.

  • Q2: How does the choice of catalyst affect byproduct formation?

  • A2: The catalyst is a critical factor. For instance, in direct amination with ammonia, solid acid catalysts like silica-alumina are used.[3] In hydrogenation-dehydrogenation routes, palladium on various supports (e.g., carbon, MgO, CaCO₃) is common.[4][5][6] The catalyst's composition, structure, and support can influence the reaction pathway and thus the selectivity towards aniline and the formation of specific byproducts. For example, a Pd/MgO catalyst was shown to enhance aniline selectivity by facilitating the desorption of aniline and reducing its subsequent reaction to form secondary amines.[6]

  • Q3: Can the solvent choice impact the selectivity of the reaction?

  • A3: Yes, the solvent can have a significant effect on both the conversion and selectivity. For example, in the Pd/C-catalyzed conversion of phenol with hydrazine, switching the solvent from 1,4-dioxane (B91453) to toluene (B28343) was found to decrease the yield of aniline.[4] It is advisable to screen different solvents to find the optimal one for your specific catalytic system.

  • Q4: Is there a metal-free method for the conversion of phenol to aniline?

  • A4: Yes, metal-free methods for the direct amination of phenols have been developed. These approaches are considered more environmentally friendly as they avoid the use of transition metals.[8]

Quantitative Data on Byproduct Formation

The following table summarizes the effect of different reaction conditions on product distribution in the Pd/C-catalyzed conversion of phenol to aniline using hydrazine monohydrate.

EntryHydride SourceAdditiveSolventPhenol Conversion (%)Aniline Yield (%)N-cyclohexylaniline Yield (%)Dicyclohexylamine Yield (%)
150 mol% NaBH₄-1,4-dioxane-104616
2-40 mol% LiOH1,4-dioxane>9971--
350 mol% NaBH₄-Toluene43---

Data adapted from Qiu, Z., et al. (2019).[4]

Experimental Protocols

Protocol 1: Direct Conversion of Phenol to Aniline using Hydrazine and Pd/C Catalyst [4]

This protocol is based on the work of Qiu, Z., et al. and provides a method for the direct conversion of phenol to aniline with high selectivity.

Materials:

  • Phenol

  • Hydrazine monohydrate

  • Palladium on carbon (5 wt% Pd/C)

  • Lithium hydroxide (B78521) (LiOH)

  • 1,4-Dioxane (anhydrous)

  • Reaction vessel (e.g., a sealed tube or a pressure reactor)

  • Magnetic stirrer and heating plate

Procedure:

  • To a reaction vessel, add phenol (1.0 mmol), Pd/C (10 mol%), and LiOH (40 mol%).

  • Add 1,4-dioxane (1.0 M solution based on phenol).

  • Add hydrazine monohydrate (3.0 equiv).

  • Seal the reaction vessel and place it on a heating plate with magnetic stirring.

  • Heat the reaction mixture to 170 °C and stir for 12 hours.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully open the vessel and quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure aniline.

Safety Precautions: Hydrazine is highly toxic and corrosive. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions at high temperatures and pressures should be conducted behind a blast shield.

Visualizations

Reaction_Pathway Phenol Phenol Cyclohexanone Cyclohexanone Phenol->Cyclohexanone + H2 (Hydrogenation) Cyclohexylimine Cyclohexylimine Cyclohexanone->Cyclohexylimine + Amine (Condensation) Aniline Aniline Cyclohexylimine->Aniline - H2 (Dehydrogenation) N_Cyclohexylaniline N_Cyclohexylaniline Cyclohexylimine->N_Cyclohexylaniline + H2 (Hydrogenation) Aniline->N_Cyclohexylaniline + Cyclohexanone - H2O, +H2 Dicyclohexylamine Dicyclohexylamine N_Cyclohexylaniline->Dicyclohexylamine + H2 (Hydrogenation)

Caption: Reaction pathway for phenol to aniline conversion via a hydrogenation-dehydrogenation mechanism, highlighting the formation of major byproducts.

Troubleshooting_Workflow Start High Byproduct Formation (e.g., Diphenylamine, N-Cyclohexylaniline) Check_Temp Is Reaction Temperature Too High? Start->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Ratio Is Ammonia/Phenol Ratio Too Low (Vapor Phase)? Check_Temp->Check_Ratio No Analyze_Product Re-analyze Product Mixture Lower_Temp->Analyze_Product Increase_Ratio Increase Ammonia/Phenol Ratio Check_Ratio->Increase_Ratio Yes Check_H2 Is Hydrogen Pressure Too High? Check_Ratio->Check_H2 No Increase_Ratio->Analyze_Product Lower_H2 Lower Hydrogen Pressure Check_H2->Lower_H2 Yes Check_Hydride Is Hydride Donor Too Strong? Check_H2->Check_Hydride No Lower_H2->Analyze_Product Change_Hydride Use Milder Hydride Donor Check_Hydride->Change_Hydride Yes Check_Hydride->Analyze_Product No Change_Hydride->Analyze_Product

Caption: A troubleshooting workflow for diagnosing and resolving common issues leading to high byproduct formation in phenol to aniline conversion.

References

Optimization

strategies to control temperature in exothermic aniline diazotization

Technical Support Center: Aniline (B41778) Diazotization Temperature Control This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides an...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aniline (B41778) Diazotization Temperature Control

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the exothermic nature of aniline diazotization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experiment due to inadequate temperature control.

Question: Why is my reaction mixture turning dark or forming a black, oily product?

Answer: This is a common indicator that the reaction temperature has exceeded the optimal 0–5 °C range.[1] Arenediazonium salts are thermally unstable and decompose at higher temperatures, leading to the formation of phenol (B47542) and other byproducts which often appear as a dark, oily mixture.[1][2][3]

Solution:

  • Immediate Action: Halt the addition of the sodium nitrite (B80452) solution to stop further heat generation.

  • Corrective Measures: Ensure the reaction flask is adequately submerged in an ice-salt bath.[4] Improve stirring to ensure uniform temperature distribution and prevent localized "hot spots."[4] Resume the dropwise addition of sodium nitrite at a much slower rate once the internal temperature is stable and below 5 °C.[4][5]

Question: My final product yield is significantly lower than expected. What are the likely causes related to temperature?

Answer: Low yield is frequently a direct consequence of poor temperature management. If the temperature rises above 5 °C, the desired diazonium salt decomposes, reducing the amount available for subsequent reactions.[1][4][5]

Solution:

  • Primary Check: Review your temperature logs. Any excursion above the 5 °C limit, even for a short period, can negatively impact yield.

  • Procedural Refinements:

    • Pre-cool all solutions, including the aniline salt suspension and the sodium nitrite solution, in separate ice baths before starting the addition.[3][5]

    • Add the sodium nitrite solution dropwise over a longer period (e.g., 30-45 minutes) to allow the cooling system to effectively dissipate the generated heat.[5]

    • Use a calibrated, low-temperature thermometer or thermocouple placed directly within the reaction mixture for accurate monitoring.[4]

Question: The reaction temperature is rising too quickly, even with slow addition. What can I do?

Answer: A rapid temperature increase suggests that the rate of heat generation is overwhelming the cooling capacity of your setup.

Solution:

  • Reduce Reactant Concentration: Using more dilute solutions of aniline and sodium nitrite can slow down the reaction rate and reduce the rate of heat evolution.

  • Enhance Cooling Efficiency: For larger-scale reactions, an ice-bath may be insufficient. Consider using a reactor with a cooling jacket or an internal cooling coil for more efficient heat transfer.[4]

  • Automate Addition: Employ a syringe pump for the addition of the sodium nitrite solution. This ensures a consistent and slow addition rate that is easier to control than manual dropwise addition.[4]

  • Continuous Flow Reactors: For advanced control and scalability, continuous flow reactors provide superior heat transfer due to their high surface-area-to-volume ratio, enabling precise temperature management.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for aniline diazotization and why is it critical? The optimal temperature for the diazotization of aniline is between 0 °C and 5 °C.[1][4][5] This low temperature is crucial because the resulting arenediazonium salts are thermally unstable.[2] Above 5 °C, they begin to decompose, primarily reacting with water to form phenol and liberating nitrogen gas.[1][2]

Q2: How can I effectively monitor the internal reaction temperature? Standard laboratory techniques involve placing a thermocouple or a low-temperature resistance temperature detector (RTD) directly into the reaction mixture.[4] It is essential that the probe is submerged in the liquid and not touching the glass of the flask to get an accurate reading of the bulk solution's temperature.

Q3: How do I confirm the diazotization is complete before proceeding? A common and effective method is to test for the presence of a slight excess of nitrous acid, which indicates that all the aniline has been consumed.[1] This is done by spotting a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.[1][4]

Q4: What are the primary safety concerns related to temperature control in this reaction? The main safety risks are runaway reactions and the potential for explosion. If the temperature is not controlled, the exothermic decomposition of the diazonium salt can accelerate, leading to a rapid increase in temperature and pressure from the release of nitrogen gas.[5][8] It is critical to NEVER isolate the diazonium salt in its solid, dry form, as it can be explosive.[5][9] Always ensure proper ventilation and have a plan to manage potential over-pressurization.[8]

Q5: Can this reaction be performed at a temperature below 0 °C? While temperatures below 0 °C can enhance the stability of the diazonium salt, it may also lead to the crystallization or freezing of the aqueous reaction mixture, which can cause problems with stirring and reagent mixing.[9] Therefore, the 0-5 °C range is generally considered the optimal balance for stability and practicality.

Data Presentation

Table 1: Key Parameters for Temperature Control in Aniline Diazotization

ParameterRecommended Value / RangeRationale & Key Considerations
Internal Reaction Temperature 0 °C to 5 °CCritical for preventing the decomposition of the unstable diazonium salt.[1][4][5]
Reagent Addition Rate Slow, dropwise over 30-45 minControls the rate of the exothermic reaction, preventing heat buildup.[5]
Cooling Method Ice-salt bath (lab scale); Cooling jacket/coil (larger scale)Must be sufficient to dissipate the heat generated by the reaction.[4][5]
Stirring Vigorous and constantEnsures homogeneous temperature distribution and efficient heat transfer to the cooling bath.[4][5]
Reactant Concentration Dilute solutionsReduces the overall rate of heat evolution, making temperature control more manageable.

Experimental Protocols

Protocol: Standard Laboratory-Scale Diazotization of Aniline

This protocol details the in-situ generation of benzenediazonium (B1195382) chloride, emphasizing strict temperature control.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Salt (e.g., NaCl)

  • Starch-iodide paper

Equipment:

  • Three-neck round-bottom flask

  • Mechanical or magnetic stirrer

  • Dropping funnel

  • Low-temperature thermometer or thermocouple

  • Large beaker or container for ice-salt bath

Procedure:

  • Preparation of Aniline Hydrochloride Suspension:

    • In a fume hood, add 50 mL of distilled water to the three-neck flask.

    • Slowly add 12.5 mL of concentrated HCl to the water with stirring.

    • Add a stoichiometric amount of aniline (e.g., 50 mmol) to the acid solution. The aniline will dissolve and may then precipitate as a fine slurry of its hydrochloride salt.[5]

  • Cooling:

    • Place the flask in an ice-salt bath and begin vigorous stirring.

    • Cool the suspension until the internal temperature is stable between 0 °C and 5 °C.[4][5]

  • Preparation of Sodium Nitrite Solution:

    • In a separate beaker, dissolve a slight molar excess of sodium nitrite (e.g., 1.05 equivalents, 52.5 mmol) in 20 mL of distilled water.[5]

    • Cool this solution in a separate ice bath.[5]

  • Diazotization Reaction:

    • Transfer the cold sodium nitrite solution to the dropping funnel positioned over the central neck of the reaction flask.

    • Add the sodium nitrite solution dropwise to the vigorously stirred aniline salt suspension.[5]

    • Crucially, monitor the internal temperature continuously and maintain it between 0–5 °C throughout the addition. [4][5] Adjust the addition rate as needed to control the exotherm. The total addition should take approximately 30-45 minutes.[5]

  • Confirmation of Completion:

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes.[10]

    • Test for reaction completion by touching a glass rod dipped in the reaction mixture to starch-iodide paper. A persistent blue-black color indicates a slight excess of nitrous acid and a complete reaction.[1][4]

  • Immediate Use:

    • The resulting clear, pale-yellow solution of benzenediazonium chloride is unstable and should be used immediately for subsequent synthetic steps.[1][5]

Visualizations

experimental_workflow cluster_monitoring Temperature Control Loop start Start: Prepare Reagents prep_aniline 1. Prepare Aniline Hydrochloride Slurry start->prep_aniline prep_nitrite 2. Prepare Aqueous Sodium Nitrite Solution start->prep_nitrite cool_aniline 3. Cool Aniline Slurry to 0-5 °C in Ice-Salt Bath prep_aniline->cool_aniline cool_nitrite 4. Cool Nitrite Solution in Ice Bath prep_nitrite->cool_nitrite add_nitrite 5. Add Nitrite Solution Dropwise to Aniline Slurry cool_aniline->add_nitrite cool_nitrite->add_nitrite monitor_temp Monitor Internal Temperature Continuously add_nitrite->monitor_temp stir 6. Stir for 15-30 min After Addition temp_ok Temp ≤ 5 °C? monitor_temp->temp_ok temp_ok->add_nitrite Yes adjust_rate Slow Down Addition Rate temp_ok->adjust_rate No adjust_rate->add_nitrite test 7. Test with Starch- Iodide Paper stir->test complete Complete? (Blue-Black Color) test->complete complete->stir No, Stir Longer end End: Use Diazonium Salt Solution Immediately complete->end Yes

Caption: Experimental workflow for aniline diazotization with an integrated temperature control loop.

troubleshooting_logic cluster_solutions issue Observed Issue dark_mix Dark Mixture / Oily Product issue->dark_mix low_yield Low Product Yield issue->low_yield cause1 Probable Cause: Temperature > 5 °C dark_mix->cause1 low_yield->cause1 solution_title Recommended Solutions cause1->solution_title sol1 Improve Cooling: Ensure full contact with ice-salt bath solution_title->sol1 sol2 Slow Reagent Addition: Use dropping funnel or syringe pump solution_title->sol2 sol3 Increase Stirring: Ensure uniform temperature solution_title->sol3 sol4 Verify Thermometer: Check calibration and proper placement solution_title->sol4

Caption: Troubleshooting logic for common temperature-related issues in aniline diazotization.

References

Troubleshooting

removing excess nitrous acid in diazotization reactions

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of excess nitrous acid (HNO₂) after a diazotization reaction. Frequently Asked Questions (FAQs) Q1: Why is it ess...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of excess nitrous acid (HNO₂) after a diazotization reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to remove excess nitrous acid after diazotization?

A1: Excess nitrous acid must be removed before proceeding to the subsequent step, such as an azo coupling reaction.[1] Its presence can lead to undesirable side reactions, affect the stability of the diazonium salt, and interfere with the production of the target azo compounds.[2] For instance, nitrous acid can cause the formation of N-nitrosamines if secondary amines are present and can also lead to the decomposition of the desired diazonium salt.

Q2: What are the most common chemical agents used to remove excess nitrous acid?

A2: The two most widely used quenching agents, or "scavengers," in a laboratory and industrial setting are urea (B33335) (CO(NH₂)₂) and sulfamic acid (also known as amidosulfonic acid, H₃NSO₃).[1][3] Both effectively react with nitrous acid to produce non-reactive gaseous nitrogen.[1][4] Another, less common method is to add a small amount of the initial, un-diazotized amine, a process known as "balancing".[2]

Q3: How do I choose between sulfamic acid and urea?

A3: Your choice depends on the required reaction speed and the stability of your diazonium salt. Sulfamic acid is generally preferred for industrial-scale diazotization because it reacts very rapidly with nitrous acid.[1] Urea reacts more slowly.[5] However, a significant drawback of sulfamic acid is that an excess amount can react with the diazonium salt, potentially leading to the reformation of the original amine and reducing the overall yield.[1]

Q4: How can I detect the presence of excess nitrous acid and confirm its removal?

A4: The most common and straightforward method is to use potassium iodide-starch paper (starch-iodide paper).[2][6] A drop of the reaction mixture is applied to the test paper. If excess nitrous acid is present, it will oxidize the iodide to iodine, which then forms a distinct blue-black complex with starch.[3][7] The quenching agent is added until the test paper no longer changes color, indicating that the excess nitrous acid has been consumed.[3][7] This test should be performed after allowing sufficient time for the reaction between the quenching agent and the nitrous acid to complete.[6]

Q5: What are the products of the reaction between nitrous acid and the quenching agents?

A5:

  • With Urea: Urea reacts with nitrous acid to produce carbon dioxide, nitrogen gas, and water. CO(NH₂)₂ + 2 HNO₂ → CO₂ + 2 N₂ + 3 H₂O

  • With Sulfamic Acid: Sulfamic acid reacts with nitrous acid to produce sulfuric acid, nitrogen gas, and water.[4] H₃NSO₃ + HNO₂ → H₂SO₄ + N₂ + H₂O

Q6: What should I do if the starch-iodide test remains positive after adding a significant amount of quenching agent?

A6: If the test for nitrous acid remains positive, consider the following troubleshooting steps:

  • Allow more time: The reaction between the scavenger and nitrous acid may be slow, especially with urea at low temperatures. Stir the mixture for an additional 10-15 minutes at 0-5 °C.[3]

  • Insufficient amount: You may not have added enough of the quenching agent. Add a small additional amount portion-wise, re-testing with starch-iodide paper after each addition.[3]

  • Low Temperature: The reaction rate might be too slow if the temperature is too low. You can cautiously allow the temperature to rise slightly (e.g., to 10-15 °C), but only if your diazonium salt is known to be stable at that temperature.[3]

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Starch-iodide test remains positive after quenching. 1. Insufficient amount of quenching agent added.[3]2. Incomplete reaction due to low temperature or insufficient time.[3]3. The quenching agent solution is too dilute.1. Add more quenching agent solution in small portions, testing after each addition.[3]2. Stir the reaction for an additional 10-15 minutes.[3]3. If the diazonium salt is stable, consider allowing the temperature to rise to 10-15 °C to increase the quenching rate.[3]
The reaction mixture develops an unexpected dark color (e.g., red, brown) during quenching. 1. Decomposition of the diazonium salt due to a rise in temperature.[3]2. Formation of unwanted azo coupling byproducts.[3]1. Immediately check and lower the reaction temperature, ensuring it is within the 0-5 °C range.[3]2. Ensure efficient and vigorous stirring.3. Proceed to the next step of your synthesis as quickly as possible to use the diazonium salt before further decomposition occurs.[3]
A precipitate forms during the quenching process. 1. The diazonium salt itself is precipitating out of the solution, which can be hazardous.[3]2. The product or a byproduct is insoluble at the current pH or temperature.1. CRITICAL: Do not attempt to filter or isolate an unknown solid precipitate, as diazonium salts can be explosive when dry.[7] The safest action is to carefully add the mixture to a large volume of a quenching solution to ensure complete destruction.[3]2. If you suspect it is an insoluble product, you may proceed with your workup, but only if you are certain it is not the diazonium salt.
Low yield in the subsequent coupling or Sandmeyer reaction. 1. An excess of sulfamic acid was used, which reacted with the diazonium salt.[1]2. The diazonium salt decomposed during a prolonged or overly warm quenching step.[7]1. Add the quenching agent slowly and in portions, testing frequently to avoid a large excess.2. Keep the temperature strictly controlled (0-5 °C) throughout the process and use the diazonium salt solution immediately after its preparation and quenching.[7]

Data Presentation: Comparison of Nitrous Acid Scavengers

FeatureSulfamic Acid (H₃NSO₃)Urea (CO(NH₂)₂)
Reaction Speed Fast, reaction is typically complete within minutes.[1][4][8]Slower than sulfamic acid.[5]
Reaction Temperature Typically 10-25 °C, but can be performed at 0-5 °C to ensure diazonium salt stability.[1][9]Typically 0-5 °C to maintain the stability of the diazonium salt.[3]
Reaction Products H₂SO₄, N₂, H₂OCO₂, N₂, H₂O
Potential Side Reactions An excess can react with the diazonium salt, causing it to revert to the starting amine, thus lowering the yield.[1][3]The formation of nitrourea (B1361781) is a potential side reaction, but this is not generally a significant issue under typical quenching conditions.[3][10]
Typical Use Case Preferred for industrial applications and when rapid quenching is necessary.[1]Commonly used in laboratory settings where a slower, more controlled reaction is acceptable.[3]

Experimental Protocols

Protocol 1: Monitoring Excess Nitrous Acid with the Starch-Iodide Test

  • Materials:

    • Starch-iodide test paper

    • Clean glass stirring rod

    • Deionized water

  • Procedure:

    • After the addition of sodium nitrite (B80452) for the diazotization is complete, stir the reaction mixture for an additional 5-10 minutes at 0-5 °C.[3]

    • Dip the tip of a clean glass stirring rod into the reaction mixture.

    • Touch the tip of the rod to a piece of dry starch-iodide paper.[3]

    • Observe the color. An immediate blue-black color indicates the presence of excess nitrous acid (a positive test).[3][7] No color change means nitrous acid is absent (a negative test).

    • Repeat this test after each addition of the quenching agent until a negative result is obtained and persists for at least 5 minutes.

Protocol 2: Quenching Excess Nitrous Acid with Sulfamic Acid

  • Materials:

    • Sulfamic acid

    • Deionized water

    • Starch-iodide paper

    • Reaction vessel with the diazotization mixture at 0-5 °C

  • Procedure:

    • Prepare a 10% (w/v) aqueous solution of sulfamic acid.

    • Maintain the temperature of the diazotization mixture between 0-5 °C using an ice bath.[3]

    • Slowly add the sulfamic acid solution dropwise to the vigorously stirred reaction mixture.[3] Since the reaction evolves nitrogen gas, add the solution slowly to control foaming.[9]

    • After adding a portion of the solution, wait 1-2 minutes and then test for excess nitrous acid using starch-iodide paper as described in Protocol 1.

    • Continue the dropwise addition until the starch-iodide test is negative.[3]

Protocol 3: Quenching Excess Nitrous Acid with Urea

  • Materials:

    • Urea

    • Deionized water

    • Starch-iodide paper

    • Reaction vessel with the diazotization mixture at 0-5 °C

  • Procedure:

    • Prepare a 10% (w/v) aqueous solution of urea.

    • Keep the temperature of the diazotization mixture between 0-5 °C with an ice bath.[3]

    • Add the urea solution dropwise to the vigorously stirred mixture.[3] The reaction produces nitrogen and carbon dioxide, so add slowly to control effervescence.

    • Periodically (e.g., every 5 minutes) check for the presence of excess nitrous acid using the starch-iodide test (Protocol 1).[3]

    • Continue adding the urea solution until the starch-iodide test gives a negative result.[3]

Visualizations

Quenching_Decision_Workflow start Need to Quench Excess Nitrous Acid check_stability Is the diazonium salt highly unstable or is rapid quenching required? start->check_stability use_sulfamic Use Sulfamic Acid check_stability->use_sulfamic Yes use_urea Use Urea check_stability->use_urea No add_slowly Add quencher slowly portion-wise use_sulfamic->add_slowly use_urea->add_slowly test_paper Test with Starch-Iodide Paper add_slowly->test_paper is_negative Test Negative? test_paper->is_negative Observe Result is_negative->add_slowly No end Quenching Complete is_negative->end Yes

Caption: Decision workflow for selecting and using a nitrous acid quenching agent.

Urea_Quenching_Reaction Urea Urea CO(NH₂)₂ CO2 Carbon Dioxide CO₂ Urea->CO2 N2 Nitrogen Gas 2 N₂ Urea->N2 NitrousAcid Nitrous Acid 2 HNO₂ NitrousAcid->N2 H2O Water 3 H₂O NitrousAcid->H2O

Caption: Chemical reaction for quenching nitrous acid with urea.

Sulfamic_Acid_Quenching_Reaction SulfamicAcid Sulfamic Acid H₃NSO₃ SulfuricAcid Sulfuric Acid H₂SO₄ SulfamicAcid->SulfuricAcid N2 Nitrogen Gas N₂ SulfamicAcid->N2 NitrousAcid Nitrous Acid HNO₂ NitrousAcid->N2 H2O Water H₂O NitrousAcid->H2O

Caption: Chemical reaction for quenching nitrous acid with sulfamic acid.

Experimental_Workflow A 1. Perform Diazotization (Amine + NaNO₂ + Acid) at 0-5 °C B 2. Test for Excess HNO₂ (Starch-Iodide Paper) A->B C Test Positive? B->C D 3. Add Quenching Agent (Urea or Sulfamic Acid) Dropwise at 0-5 °C C->D Yes H 6. Proceed to Next Step (e.g., Azo Coupling) C->H No (Diazotization incomplete) E 4. Stir for 5-15 min D->E F 5. Retest with Starch-Iodide Paper E->F G Test Negative? F->G G->D No G->H Yes

Caption: General experimental workflow for diazotization and quenching.

References

Optimization

Technical Support Center: Overcoming Challenges in Aniline-Phenol Co-crystallization

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully preparing and troubleshooting the co-crystallization of aniline (B41778) and phenol (B47542)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully preparing and troubleshooting the co-crystallization of aniline (B41778) and phenol (B47542). This guide provides answers to frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for co-crystal formation between aniline and phenol?

A1: The primary driving force for co-crystal formation between aniline and phenol is the robust hydrogen bonding between the acidic hydroxyl group (-OH) of phenol and the basic amino group (-NH2) of aniline.[1][2] Specifically, the O—H···N hydrogen bond is a strong and highly probable interaction.[1] Additionally, π-π stacking interactions between the aromatic rings of the two molecules can contribute to the stability of the co-crystal structure.[1]

Q2: What are the most common stoichiometric ratios for aniline-phenol co-crystals?

A2: A 1:1 molar ratio is commonly reported for aniline-phenol co-crystals, particularly in studies involving substituted anilines and phenols.[1] However, other stoichiometric ratios may be possible depending on the specific experimental conditions and the presence of substituents on the aromatic rings.

Q3: How can I confirm the formation of a new co-crystal phase?

A3: The formation of a new co-crystal phase can be confirmed using various analytical techniques. Powder X-ray Diffraction (PXRD) is a primary method to identify a new crystalline form, as the co-crystal will have a unique diffraction pattern different from the individual components. Differential Scanning Calorimetry (DSC) is also crucial, as the co-crystal will exhibit a single, sharp melting point that is different from the melting points of aniline, phenol, or their eutectic mixture.[3][4] Spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also provide evidence of co-crystal formation through shifts in vibrational frequencies corresponding to the groups involved in hydrogen bonding.

Q4: Can I predict whether aniline and phenol will form a co-crystal under my experimental conditions?

A4: While computational tools and an understanding of supramolecular chemistry can guide the prediction of co-crystal formation, it is not yet possible to predict with certainty whether co-crystallization will occur without empirical evidence.[5] Experimental screening with different solvents, stoichiometries, and crystallization techniques is the most reliable approach.

Troubleshooting Guide

This guide addresses common issues encountered during aniline-phenol co-crystallization experiments.

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling or solvent evaporation. 1. Solution is not supersaturated: Too much solvent was used. 2. Inhibition of nucleation: The solution may require a trigger to start crystallization. 3. Cooling rate is too fast: Rapid cooling may not allow sufficient time for crystal nucleation and growth.1. Reduce solvent volume: Slowly evaporate some of the solvent to increase the concentration of the solutes. 2. Induce nucleation: Try scratching the inner surface of the crystallization vessel with a glass rod. Alternatively, if available, add a seed crystal of the aniline-phenol co-crystal. 3. Slow down the cooling process: Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment like a refrigerator or ice bath.
An oil or liquid phase separates instead of crystals ("oiling out"). 1. High supersaturation: The concentration of the solutes is too high, leading to liquid-liquid phase separation.[6] 2. Low melting point of the mixture: The temperature of the solution is above the melting point of the co-crystal or a eutectic mixture. 3. Presence of impurities: Impurities can disrupt the crystal lattice formation.1. Reduce supersaturation: Add a small amount of solvent to the oiled-out mixture and gently warm until a clear solution is reformed. Then, allow it to cool more slowly. 2. Lower the crystallization temperature: If possible, use a solvent with a lower boiling point or cool the solution to a lower temperature. 3. Purify starting materials: Ensure the aniline and phenol used are of high purity.
An amorphous solid or fine powder precipitates. 1. Very high supersaturation: This can lead to rapid precipitation rather than ordered crystal growth. 2. Inappropriate solvent: The solvent may not be suitable for promoting crystalline growth.1. Decrease the rate of supersaturation: Use a slower cooling rate or a slower addition of an anti-solvent. 2. Solvent screening: Experiment with different solvents or solvent mixtures to find a system that encourages slower, more controlled crystal growth.
The resulting crystals are of poor quality or are very small. 1. Rapid crystal growth: Fast crystallization often leads to smaller, less perfect crystals. 2. Insufficient time for growth: The crystallization process may have been terminated too early.1. Slow down the crystallization process: Use a slower cooling rate or a slower evaporation rate for the solvent. 2. Increase growth time: Allow the crystallization to proceed for a longer period.
The isolated solid is a physical mixture of the starting materials. 1. Inappropriate solvent or method: The chosen conditions may not favor co-crystal formation over the crystallization of the individual components. 2. Incorrect stoichiometry: The molar ratio of aniline to phenol may not be optimal.1. Experiment with different techniques: If solvent evaporation fails, try grinding or slurry methods. 2. Vary the molar ratio: While a 1:1 ratio is a good starting point, explore other ratios such as 1:2 or 2:1.

Quantitative Data

The following tables provide key physical and solubility data for aniline and phenol to aid in the design of co-crystallization experiments.

Table 1: Physicochemical Properties of Aniline and Phenol

PropertyAnilinePhenol
Molecular Formula C₆H₅NH₂C₆H₅OH
Molar Mass 93.13 g/mol 94.11 g/mol
Melting Point -6 °C40.5 °C
Boiling Point 184 °C181.7 °C
Appearance Colorless to yellowish oily liquidWhite crystalline solid

Note: Data sourced from publicly available chemical databases.

Table 2: Solubility of Aniline and Phenol in Common Solvents at 25 °C

SolventAniline Solubility ( g/100 mL)Phenol Solubility ( g/100 mL)
Water 3.68.3
Ethanol MiscibleVery soluble
Methanol MiscibleVery soluble
Chloroform MiscibleVery soluble
n-Hexane SolubleSparingly soluble

Note: This data is approximate and can vary with the purity of the substances and the precise temperature. "Miscible" indicates that the substance dissolves in all proportions. "Very soluble" indicates high solubility, though not necessarily miscible.

Experimental Protocols

The following are generalized protocols for common co-crystallization techniques. These should be adapted and optimized for your specific experimental setup.

Slow Solvent Evaporation

This method is suitable for obtaining high-quality single crystals for structural analysis.

  • Dissolution: In a clean vial, dissolve equimolar amounts of aniline and phenol in a suitable solvent (e.g., a mixture of n-hexane and methanol[1]) with gentle warming if necessary to ensure complete dissolution.

  • Filtration: If any particulate matter is present, filter the solution through a syringe filter into a clean crystallization dish or vial.

  • Evaporation: Cover the vessel with a perforated lid or parafilm with small holes to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Place the vessel in a vibration-free location and monitor for crystal growth over several hours to days.

  • Isolation: Once suitable crystals have formed, carefully remove the remaining solvent (mother liquor) with a pipette and wash the crystals with a small amount of cold solvent.

  • Drying: Allow the crystals to air-dry or dry under a gentle stream of nitrogen.

Grinding (Neat and Liquid-Assisted)

Grinding is a solvent-free or low-solvent method that can be effective for screening co-crystal formation.

  • Mixing: Place equimolar amounts of aniline and phenol into a mortar.

  • Grinding:

    • Neat Grinding: Grind the mixture vigorously with a pestle for 15-30 minutes.

    • Liquid-Assisted Grinding: Add a few drops of a suitable solvent (e.g., methanol, ethanol) to the mixture and continue to grind until a paste is formed and then dries.

  • Analysis: The resulting powder can be analyzed by PXRD and DSC to determine if co-crystallization has occurred.

Slurry Co-crystallization

This method involves stirring a suspension of the components in a solvent where they have limited solubility.

  • Suspension: Add equimolar amounts of aniline and phenol to a vial containing a small amount of a solvent in which both components are sparingly soluble.

  • Stirring: Seal the vial and stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours).

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the same cold solvent.

  • Drying: Dry the solid in a vacuum oven or by air drying.

  • Analysis: Analyze the dried solid by PXRD and DSC to confirm co-crystal formation.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of key experimental processes in aniline-phenol co-crystallization.

Experimental_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis prep Prepare Equimolar Solution of Aniline and Phenol evaporation Slow Evaporation prep->evaporation Select Method grinding Grinding (Neat or Liquid-Assisted) prep->grinding Select Method slurry Slurry prep->slurry Select Method analysis Isolate and Analyze Solid (PXRD, DSC, FTIR) evaporation->analysis grinding->analysis slurry->analysis

Caption: A general workflow for aniline-phenol co-crystallization experiments.

Troubleshooting_Workflow start Experiment Performed outcome Observe Outcome start->outcome success High-Quality Co-crystals outcome->success Success no_crystals No Crystals Formed outcome->no_crystals Failure oiling_out Oiling Out Occurs outcome->oiling_out Failure amorphous Amorphous Precipitate outcome->amorphous Failure solution_no_crystals Reduce Solvent Volume Induce Nucleation Slow Cooling Rate no_crystals->solution_no_crystals solution_oiling_out Reduce Supersaturation Lower Temperature Purify Reagents oiling_out->solution_oiling_out solution_amorphous Decrease Supersaturation Rate Change Solvent amorphous->solution_amorphous solution_no_crystals->start Re-attempt solution_oiling_out->start Re-attempt solution_amorphous->start Re-attempt

Caption: A troubleshooting decision tree for aniline-phenol co-crystallization.

References

Troubleshooting

Technical Support Center: Preventing Oxidation of Aniline During Chemical Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of aniline (B41778) oxidation...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of aniline (B41778) oxidation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture containing aniline turning dark brown or black?

A1: The dark discoloration you are observing is a common indicator of aniline oxidation.[1][2] The amino group (-NH₂) on the aniline ring is electron-donating, which makes the aromatic ring highly susceptible to oxidation by air, light, or certain reagents.[1][2][3][4] This process leads to the formation of highly colored impurities, including polymeric structures often referred to as "aniline black".[1]

Q2: What is the general mechanism behind aniline oxidation and polymerization?

A2: Aniline oxidation is a complex process that typically proceeds through a radical-dominant mechanism involving initiation, propagation, and termination steps.[5][6] Initially, aniline loses electrons to form radical cations.[6] These radicals can then couple together, leading to the formation of dimers, trimers, and eventually long-chain polymers like polyaniline (PANI).[5][6] PANI exists in various colored oxidation states, contributing to the darkening of the reaction mixture.[5]

Diagram: Simplified Aniline Oxidation Pathway

G cluster_start Initiation cluster_prop Propagation & Polymerization Aniline Aniline (C₆H₅NH₂) Radical Aniline Radical Cation Aniline->Radical Oxidation (loss of e⁻) Oxidant Oxidant (e.g., O₂, Metal Salts) Dimer Dimerization Radical->Dimer Polymer Polymerization Dimer->Polymer PANI Polyaniline (PANI) (Colored Products) Polymer->PANI

Caption: Simplified pathway of aniline oxidation leading to colored polymers.

Q3: What are the most effective general strategies to prevent aniline oxidation?

A3: Several strategies can be employed to minimize or prevent aniline oxidation:

  • Working Under an Inert Atmosphere: Displacing oxygen by running reactions under nitrogen or argon is highly effective.[7] This involves using degassed solvents and employing techniques like a Schlenk line or a glove box.[2][7]

  • Use of Protecting Groups: Temporarily masking the amino group with a protecting group reduces its susceptibility to oxidation. The most common method is acetylation to form acetanilide (B955).[3][8]

  • pH Control: The rate of aniline oxidation is influenced by the pH of the reaction medium.[3]

  • Use of Antioxidants: Adding a sacrificial substance, like zinc dust, that oxidizes more readily than aniline can protect it.[9]

Troubleshooting Guide: Protecting Group Strategy

The most robust and common chemical method to prevent aniline oxidation during reactions like nitration or halogenation is to protect the amino group.

Q4: My direct nitration of aniline gave a low yield and a tarry, mixed product. What went wrong?

A4: Direct nitration of aniline is problematic for two main reasons. First, the strong activating nature of the amino group leads to over-reactivity, including oxidation by the nitrating mixture, which produces tarry byproducts.[10][11] Second, in the strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director. This results in a mixture of ortho, para, and a significant amount of meta-nitroaniline (up to 47%).[11][12]

Q5: How does converting aniline to acetanilide solve these issues?

A5: Converting aniline to acetanilide via acetylation protects the amino group. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is only moderately activating.[13] This moderation prevents oxidation and, due to steric hindrance from the bulky acetyl group, strongly favors the formation of the para-substituted product during electrophilic substitution.[12]

Diagram: General Workflow for Aniline Protection

G Aniline Aniline (Highly Reactive) Acetanilide Acetanilide (Protected, Moderately Active) Aniline->Acetanilide Step 1: Protection (Acetylation) ReactionProduct Desired Product (e.g., p-Nitroacetanilide) Acetanilide->ReactionProduct Step 2: Desired Reaction (e.g., Nitration) FinalProduct Final Product (e.g., p-Nitroaniline) ReactionProduct->FinalProduct Step 3: Deprotection (Hydrolysis)

Caption: A typical synthetic workflow involving the protection of aniline.[14]

Q6: Are there other protecting groups for aniline besides acetyl?

A6: Yes, while acetyl is very common, other protecting groups are used depending on the required stability and deprotection conditions. These include:

  • tert-Butyloxycarbonyl (Boc): Installed using Boc anhydride (B1165640), stable to base, but removed with strong acid (e.g., TFA).[14][15]

  • Carboxybenzyl (Cbz): Installed using benzyl (B1604629) chloroformate, removed by catalytic hydrogenation.[14][15]

  • N-Sulfinylamines: Formed by reacting aniline with thionyl chloride, they can be removed under mild acidic conditions.[14]

  • tert-Butyldimethylsilyl (TBS): Can be used for chemoselective protection under mild conditions.[16]

Data Presentation

Table 1: Comparison of Product Distribution in Nitration of Aniline vs. Acetanilide

Methodo-Nitroaniline Yield (%)m-Nitroaniline Yield (%)p-Nitroaniline Yield (%)Oxidation Byproducts
Direct Nitration of Aniline ~2%[12]~47%[12]~51%[12]Significant[12]
Nitration of Acetanilide Minor Product[12]Negligible[12]Major Product[12]Minimal

Experimental Protocols

Protocol 1: Protection of Aniline (Acetylation)

This protocol describes the synthesis of acetanilide from aniline using acetic anhydride.[8][17]

  • Reagents: Aniline (500 mg), concentrated Hydrochloric Acid (0.45 mL), Acetic Anhydride (0.6 mL), Sodium Acetate (B1210297) (530 mg), Deionized Water.

  • Procedure:

    • In a suitable flask, add 500 mg of aniline to 14 mL of water.

    • Add 0.45 mL of concentrated HCl to dissolve the aniline, forming aniline hydrochloride.[8][17]

    • In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.

    • To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride while swirling.[8]

    • Immediately add the sodium acetate solution to the mixture. Acetanilide will precipitate as a white solid.[8][17]

    • Cool the flask in an ice bath for 15-20 minutes to maximize precipitation.[17]

    • Collect the crude acetanilide crystals by vacuum filtration, washing with a small amount of ice-cold water.[18]

    • The crude product can be purified by recrystallization from hot water.

Protocol 2: Deprotection of Acetanilide (Hydrolysis)

This protocol describes the regeneration of the amino group by hydrolyzing the acetanilide derivative.

  • Reagents: Acetanilide derivative, Ethanol (B145695), Water, concentrated acid (e.g., HCl) or base (e.g., NaOH).

  • Procedure (Acidic Hydrolysis):

    • Dissolve the acetanilide derivative (e.g., p-nitroacetanilide) in a mixture of ethanol and water.[3]

    • Add a catalytic amount of a strong acid, such as concentrated HCl.[3][19]

    • Heat the mixture to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution with a suitable base (e.g., aqueous NaOH).

    • The final product can then be isolated by extraction or filtration.

References

Optimization

Technical Support Center: Separation of Aniline Isomers by HPLC

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the separation of aniline (B41778) isomers using High-Performance Liquid C...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the separation of aniline (B41778) isomers using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of aniline isomers.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetrical peak shape where the latter half of the peak is wider than the front half. This is a frequent issue when analyzing basic compounds like aniline isomers.

  • Possible Cause 1: Secondary Interactions with Silanol (B1196071) Groups

    • Explanation: Residual silanol groups on the surface of silica-based stationary phases can interact with the basic aniline isomers, leading to peak tailing.[1][2][3]

    • Solutions:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 with 0.1% formic acid) can suppress the ionization of silanol groups, minimizing these interactions.[1]

      • Use End-Capped Columns: Employ a column where residual silanol groups are chemically deactivated (end-capped).[1]

      • Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[1]

  • Possible Cause 2: Column Overload

    • Explanation: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[1]

    • Solution: Reduce the sample concentration or the injection volume.[1]

  • Possible Cause 3: Column Contamination or Degradation

    • Explanation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Problem: Peak Broadening

Peak broadening results in wider peaks with reduced height, which can compromise resolution and sensitivity.

  • Possible Cause 1: Extra-Column Volume

    • Explanation: Excessive volume from tubing, fittings, or the detector flow cell can contribute to band broadening.

    • Solution: Use shorter tubing with a smaller internal diameter and ensure all fittings are secure to minimize dead volume.

  • Possible Cause 2: Inappropriate Injection Solvent

    • Explanation: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the sample band to spread.

    • Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.

Problem: Co-elution or Poor Resolution of Isomers

This occurs when two or more aniline isomers are not adequately separated, resulting in overlapping peaks.

  • Possible Cause 1: Suboptimal Mobile Phase Composition

    • Explanation: The choice and proportion of the organic modifier in the mobile phase significantly impact selectivity.

    • Solutions:

      • Optimize Organic Modifier Concentration: Adjust the percentage of the organic modifier. A lower concentration of the organic solvent generally increases retention and may improve the resolution of closely eluting peaks.

      • Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to different interactions with the analytes.

  • Possible Cause 2: Incorrect Mobile Phase pH

    • Explanation: The ionization state of aniline isomers is pH-dependent, which affects their retention and selectivity.

    • Solution: Systematically evaluate a range of pH values to find the optimal pH for separation.

  • Possible Cause 3: Inadequate Stationary Phase

    • Explanation: A standard C18 column may not always provide the best selectivity for aniline isomers.

    • Solution: Consider using a Pentafluorophenyl (PFP) column, which can offer alternative selectivity for aromatic and positional isomers through various interaction mechanisms.

Frequently Asked Questions (FAQs)

Q1: Why are my aniline isomer peaks tailing on a C18 column?

Peak tailing of basic compounds like aniline on a standard silica-based C18 column is often due to interactions between the basic amine groups of the analytes and acidic residual silanol groups on the stationary phase.[1][2] To mitigate this, you can lower the mobile phase pH (e.g., to pH 3 with 0.1% formic acid), use an end-capped C18 column, or add a competing base like triethylamine to the mobile phase.[1]

Q2: How can I improve the resolution between o-, m-, and p-aniline isomers?

Improving the resolution of these isomers often requires optimizing both the mobile and stationary phases. For the mobile phase, adjusting the pH is critical, as the retention of basic aniline isomers is highly dependent on it. Experimenting with a pH range, typically between 3 and 7, can significantly alter selectivity. Additionally, changing the organic modifier from acetonitrile to methanol, or vice versa, can impact the separation. If a C18 column does not provide adequate resolution, consider a Pentafluorophenyl (PFP) stationary phase.

Q3: What is a good starting point for developing an HPLC method for aniline isomers?

A good starting point is to use a standard C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a buffer (e.g., phosphate (B84403) or formate) to control the pH.[1] Begin with a gradient elution to get an idea of the retention behavior of your isomers. From there, you can optimize the mobile phase composition and pH. If the initial separation is not satisfactory, consider alternative stationary phases like a PFP column.[1]

Q4: When should I consider using a PFP column instead of a C18 column for aniline isomer analysis?

A PFP (Pentafluorophenyl) column is a good alternative to a C18 column when you are struggling to resolve positional isomers of aromatic compounds like aniline. The fluorinated phenyl groups of the PFP stationary phase can provide multiple interaction mechanisms, including π-π, dipole-dipole, and hydrogen bonding interactions, which can enhance the separation of isomers that are difficult to resolve on a C18 column.[1]

Data Presentation

Table 1: Typical Chromatographic Conditions for Aniline Isomer Separation

ParameterCondition 1Condition 2Condition 3
Stationary Phase Discovery® C18, 15 cm x 4.6 mm, 5 µm[4][5]Primesep 100, 15 cm x 4.6 mm, 5 µm[6]HALO C18, 5 cm x 4.6 mm
Mobile Phase Methanol:Water (60:40, v/v)[4][5]Acetonitrile:Water with 0.05% H2SO4 (45:55, v/v)[6]Acetonitrile:0.02 M Sodium Phosphate Buffer, pH 7.0 (40:60, v/v)[7]
Flow Rate 1.0 mL/min[4][5]1.0 mL/min[6]2.0 mL/min[7]
Detection UV at 254 nm[5]UV at 200 nm[6]UV at 254 nm[7]
Temperature 30 °C[5]Ambient25 °C[7]

Experimental Protocols

Protocol 1: HPLC Separation of Toluidine Isomers

This protocol is based on a mixed-mode chromatography method.[1]

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with UV detector.

  • Column: Primesep 200, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase:

    • 30% Acetonitrile

    • 70% Water

    • 20 mM Ammonium Formate

    • Adjust pH to 3.5 with formic acid.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Detection: UV at 250 nm[1]

    • Injection Volume: 5 µL[1]

    • Column Temperature: 30 °C (or ambient)[1]

  • Sample Preparation: Dissolve the toluidine isomer mixture in the mobile phase to a final concentration of approximately 0.1 mg/mL.[1]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1][4]

    • Inject the sample.[1]

    • Run the analysis for a sufficient time to elute all isomers.

    • Identify the peaks based on the retention times of individual standards.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_investigate Investigation cluster_tailing Peak Tailing Solutions cluster_resolution Poor Resolution Solutions cluster_end Outcome start Problem with HPLC Separation (e.g., Poor Resolution, Tailing) peak_shape Assess Peak Shape start->peak_shape Tailing or Broadening? resolution Evaluate Resolution start->resolution Co-elution? ph Adjust Mobile Phase pH peak_shape->ph column_type Use End-Capped Column peak_shape->column_type additive Add Competing Base (e.g., TEA) peak_shape->additive mobile_phase Optimize Mobile Phase (Organic Ratio / Type) resolution->mobile_phase new_column Consider Alternative Column (e.g., PFP) resolution->new_column end Problem Resolved ph->end column_type->end additive->end mobile_phase->end new_column->end

Caption: Troubleshooting workflow for HPLC separation of aniline isomers.

HPLC_Method_Development_Workflow cluster_initial Initial Setup cluster_optimization Optimization Loop cluster_final Finalization start Define Analytical Goal (Separation of Aniline Isomers) column_selection Select Initial Column (e.g., C18) start->column_selection mobile_phase_initial Choose Initial Mobile Phase (e.g., ACN/Water with Buffer) column_selection->mobile_phase_initial run_initial Perform Initial Run (Gradient Elution) mobile_phase_initial->run_initial evaluate Evaluate Chromatogram (Resolution, Peak Shape) run_initial->evaluate optimize_mp Optimize Mobile Phase (pH, Organic %) evaluate->optimize_mp Suboptimal change_column Change Stationary Phase (e.g., PFP) evaluate->change_column Still Suboptimal validate Validate Method evaluate->validate Optimal optimize_mp->run_initial change_column->run_initial

Caption: Workflow for HPLC method development for aniline isomer separation.

References

Reference Data & Comparative Studies

Validation

Aniline vs. Phenol: A Comparative Study of Reactivity in Electrophilic Substitution

A deep dive into the reactivity of aniline (B41778) and phenol (B47542) towards electrophilic aromatic substitution, supported by experimental data and detailed protocols for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reactivity of aniline (B41778) and phenol (B47542) towards electrophilic aromatic substitution, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

In the realm of aromatic chemistry, both aniline and phenol stand out as highly activated systems for electrophilic substitution reactions. The presence of the amino (-NH2) group in aniline and the hydroxyl (-OH) group in phenol dramatically enhances the electron density of the benzene (B151609) ring, making them significantly more reactive than benzene itself. This guide provides a comprehensive comparison of their reactivity, supported by quantitative data from key electrophilic substitution reactions, detailed experimental methodologies, and visual representations of the underlying chemical principles.

Relative Reactivity: A Tale of Two Activating Groups

Under neutral or basic conditions, aniline is generally more reactive towards electrophilic substitution than phenol.[1] This heightened reactivity is attributed to the lower electronegativity of nitrogen compared to oxygen, making the lone pair of electrons on the nitrogen of the amino group more available for delocalization into the aromatic π-system.[1] This superior electron-donating ability of the -NH2 group, primarily through the resonance effect (+R), leads to a more electron-rich benzene ring in aniline, thereby accelerating the rate of attack by electrophiles.

However, the reactivity landscape changes dramatically in acidic environments. The basic amino group of aniline is readily protonated in the presence of acid to form the anilinium ion (-NH3+). This positively charged group exerts a strong deactivating inductive effect (-I), which withdraws electron density from the ring and significantly retards electrophilic substitution. In stark contrast, the hydroxyl group of phenol is less basic and remains largely unprotonated, thus phenol is more reactive than aniline in acidic media.

Quantitative Comparison of Product Yields

The following table summarizes the typical product yields for key electrophilic substitution reactions of aniline (via its protected form, acetanilide (B955), where necessary) and phenol under comparable laboratory conditions.

ReactionElectrophile/ReagentsSubstrateMajor Product(s)Yield (%)Reference(s)
Bromination Br₂ in CS₂ at low temperaturePhenolo-Bromophenol and p-BromophenolHigh[2]
1. Acetic anhydride2. Br₂ in acetic acid3. H₃O⁺Anilinep-Bromoaniline~90[3]
Nitration Dilute HNO₃Phenolo-Nitrophenol and p-NitrophenolModerate[4]
1. Acetic anhydride2. HNO₃, H₂SO₄3. H₃O⁺Anilinep-Nitroaniline~90[5]
Acylation Acetyl chloride, AlCl₃Phenol (ester)o- and p-Hydroxyacetophenone (via Fries)Good[6]
Acetyl chloride, AlCl₃AnilineNo reaction (catalyst deactivation)0[7]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Monobromination of Phenol

Objective: To synthesize a mixture of o-bromophenol and p-bromophenol.

Materials:

  • Phenol

  • Carbon disulfide (CS₂)

  • Bromine (Br₂)

  • Sodium bisulfite solution (aqueous)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve phenol in carbon disulfide in a round-bottom flask and cool the mixture in an ice bath.

  • Slowly add a solution of bromine in carbon disulfide dropwise to the stirred phenol solution.

  • Continue stirring for 1-2 hours, allowing the reaction to proceed to completion.

  • Quench the reaction by adding aqueous sodium bisulfite solution to remove excess bromine.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the product mixture.

Monobromination of Aniline (via Acetanilide)

Objective: To synthesize p-bromoaniline through a protection-bromination-deprotection sequence.

Materials:

Procedure:

  • Protection: React aniline with acetic anhydride in the presence of sodium acetate to form acetanilide.

  • Bromination: Dissolve the synthesized acetanilide in glacial acetic acid. Add a solution of bromine in glacial acetic acid dropwise with stirring. A precipitate of p-bromoacetanilide will form.

  • Isolation of Intermediate: Filter the p-bromoacetanilide and wash with cold water.

  • Deprotection: Reflux the p-bromoacetanilide with aqueous hydrochloric acid to hydrolyze the amide.

  • Neutralization and Isolation: Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate p-bromoaniline. Filter the product, wash with water, and recrystallize from ethanol/water.

Nitration of Phenol

Objective: To synthesize a mixture of o-nitrophenol and p-nitrophenol.

Materials:

  • Phenol

  • Dilute nitric acid

  • Sodium bicarbonate solution (aqueous)

  • Dichloromethane

Procedure:

  • Add phenol to a flask and cool it in an ice bath.

  • Slowly add dilute nitric acid to the phenol with constant stirring, maintaining a low temperature.

  • After the addition is complete, stir the mixture for an additional 1-2 hours.

  • Pour the reaction mixture into cold water and extract with dichloromethane.

  • Wash the organic extract with a dilute sodium bicarbonate solution and then with water.

  • Dry the organic layer and remove the solvent. The ortho and para isomers can be separated by steam distillation.[4]

Nitration of Aniline (via Acetanilide)

Objective: To synthesize p-nitroaniline.

Materials:

  • Acetanilide (prepared from aniline)

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

  • Aqueous sulfuric acid (10%)

Procedure:

  • Dissolve acetanilide in concentrated sulfuric acid and cool the solution to 0-5 °C in an ice bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, let the mixture stand for 20-30 minutes.

  • Pour the reaction mixture onto crushed ice to precipitate p-nitroacetanilide.

  • Filter the crude product and hydrolyze it by heating with 10% sulfuric acid to yield p-nitroaniline.

  • Cool the solution to precipitate p-nitroaniline, filter, wash with cold water, and dry.

Acylation of Phenol via Fries Rearrangement

Objective: To synthesize o- and p-hydroxyacetophenone from phenyl acetate.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (B124822) (solvent)

  • Ice

  • Hydrochloric acid (1 M)

  • Dichloromethane

Procedure:

  • In a round-bottom flask, suspend anhydrous aluminum chloride in nitrobenzene and cool in an ice-water bath.

  • Slowly add phenyl acetate to the stirred suspension.

  • Heat the reaction mixture. The reaction temperature influences the ortho/para product ratio; lower temperatures favor the para isomer, while higher temperatures favor the ortho isomer.[8]

  • After the reaction is complete, cool the mixture and carefully quench it by adding 1 M HCl.

  • Extract the product with dichloromethane, wash the organic layer, dry it, and remove the solvent. The isomers can be separated by chromatography or distillation.

Reaction Mechanisms and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and logical relationships in the electrophilic substitution of aniline and phenol.

Electrophilic_Bromination_of_Aniline cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Protection Ac2O Acetic Anhydride Ac2O->Acetanilide p_Bromoacetanilide p-Bromoacetanilide Acetanilide->p_Bromoacetanilide Electrophilic Substitution Br2 Br₂ Br2->p_Bromoacetanilide p_Bromoaniline p-Bromoaniline p_Bromoacetanilide->p_Bromoaniline Hydrolysis H3O H₃O⁺ H3O->p_Bromoaniline

Caption: Workflow for the monobromination of aniline via a protection-deprotection strategy.

Nitration_of_Phenol Phenol Phenol Arenium_Ion Arenium Ion Intermediate Phenol->Arenium_Ion Attack by NO₂⁺ HNO3 Dilute HNO₃ HNO3->Arenium_Ion o_Nitrophenol o-Nitrophenol Arenium_Ion->o_Nitrophenol Loss of H⁺ p_Nitrophenol p-Nitrophenol Arenium_Ion->p_Nitrophenol Loss of H⁺

Caption: Mechanism for the nitration of phenol, leading to ortho and para isomers.

Fries_Rearrangement Phenyl_Acetate Phenyl Acetate Complex O-Acyl Phenol-AlCl₃ Complex Phenyl_Acetate->Complex AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium_Ion Acylium Ion Intermediate Complex->Acylium_Ion Rearrangement o_Product o-Hydroxyacetophenone Acylium_Ion->o_Product Intramolecular Acylation (High Temp) p_Product p-Hydroxyacetophenone Acylium_Ion->p_Product Intermolecular Acylation (Low Temp)

Caption: Mechanism of the Fries rearrangement for the acylation of phenols.

Conclusion

The comparative study of aniline and phenol reactivity in electrophilic substitution reveals nuanced differences dictated by the electronic properties of their respective activating groups and the reaction conditions. While aniline's amino group provides stronger activation in neutral media, its basicity becomes a liability in acidic environments, leading to deactivation. Phenol, being less basic, exhibits more consistent reactivity across a range of pH conditions. For controlled monosubstitution, particularly with aniline, protection of the activating group is a crucial strategy to temper its high reactivity and achieve desired regioselectivity. The choice between these two highly valuable aromatic building blocks in synthesis is therefore a strategic decision based on the desired substitution pattern and the specific reaction conditions to be employed.

References

Comparative

A Comparative Guide to Validating Aniline to Phenol Conversion: The Power of NMR Spectroscopy

For researchers and professionals in drug development and chemical synthesis, accurately monitoring reaction progress and quantifying product purity is paramount. The conversion of aniline (B41778) to phenol (B47542), a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, accurately monitoring reaction progress and quantifying product purity is paramount. The conversion of aniline (B41778) to phenol (B47542), a fundamental transformation in organic chemistry, serves as an excellent model to compare various analytical validation techniques. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical methods, supported by experimental protocols and data, to validate this specific conversion.

The conversion of aniline to phenol is a cornerstone of synthetic chemistry, primarily achieved through a two-step diazotization-hydrolysis reaction. Aniline is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a transient benzenediazonium (B1195382) salt. This intermediate is then hydrolyzed by warming the solution, yielding phenol and liberating nitrogen gas. Accurate monitoring is crucial to optimize reaction conditions and ensure the complete conversion of the starting material.

Quantitative ¹H NMR Spectroscopy: A Primary Validation Tool

Quantitative NMR (qNMR) spectroscopy stands out as a powerful technique for monitoring this reaction. It is a primary analytical method, meaning it does not require calibration against a reference standard of the analyte itself. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.

During the conversion, the aromatic region of the ¹H NMR spectrum provides a clear window into the reaction's progress. The distinct signals of aniline's aromatic protons diminish as the signals corresponding to phenol's aromatic protons emerge.

Table 1: Comparative ¹H NMR Chemical Shifts (CDCl₃)

CompoundProton TypeChemical Shift (δ, ppm)Multiplicity
Aniline -NH₂~3.7Broad Singlet
Aromatic (ortho)~6.7-6.8Multiplet
Aromatic (meta)~7.1-7.2Multiplet
Aromatic (para)~6.6-6.7Multiplet
Phenol -OH~4.5-7.5 (variable)Broad Singlet
Aromatic (ortho)~6.9Multiplet
Aromatic (meta)~7.2-7.3Multiplet
Aromatic (para)~6.8Multiplet

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The disappearance of aniline's characteristic signals and the appearance of phenol's distinct pattern, along with the integration of these peaks relative to an internal standard, allows for precise quantification of the conversion yield.

Comparison of Analytical Validation Methods

While NMR is highly effective, other techniques are also employed. The choice of method depends on the specific requirements of the analysis, such as sensitivity, speed, and the type of information needed.

Table 2: Performance Comparison of Key Analytical Techniques

ParameterNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Nuclear spin resonance in a magnetic fieldDifferential partitioning between mobile/stationary phasesSeparation by volatility, detection by mass-to-charge ratioAbsorption of infrared radiation by molecular vibrations
Quantitation Absolute (with internal standard), non-destructiveRelative (requires calibration curve), destructiveRelative (requires calibration curve), destructiveSemi-quantitative, best for relative changes
Structural Info Unambiguous, detailed molecular structureRetention time, UV-Vis spectra (less specific)Retention time and mass spectrum (high specificity)Functional group identification
Sample Prep Simple dissolution in deuterated solventFiltration, dissolution in mobile phaseOften requires derivatization for polar analytes, extraction[1][2]Minimal; can be used neat or in solution
Sensitivity Moderate (mg to µg range)High (µg to ng range)[3][4]Very High (pg to fg range)[5]Low, best for major components
In-situ Monitoring Possible with specialized probesDifficult, requires sample extractionNot feasibleExcellent, using ATR probes for real-time analysis[6]
Advantages Absolute quantification, rich structural data, non-destructiveHigh throughput, excellent for purity analysis[3][7]Excellent sensitivity and specificity for identification[5]Ideal for real-time reaction monitoring, fast
Limitations Lower sensitivity, higher equipment costRequires reference standards, co-elution issuesCan require derivatization, not for thermolabile compoundsLimited structural information, not ideal for complex mixtures

Experimental Protocols

Synthesis of Phenol from Aniline

This protocol describes the classic two-step synthesis involving diazotization and hydrolysis.

Materials:

  • Aniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • Ice

Procedure:

  • Step 1: Diazotization of Aniline.

    • Prepare a solution of aniline in dilute hydrochloric acid or sulfuric acid in a beaker.

    • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.[8]

    • In a separate beaker, prepare a pre-cooled aqueous solution of sodium nitrite.

    • Add the sodium nitrite solution dropwise to the cold aniline solution with vigorous stirring. Ensure the temperature does not exceed 5 °C.[9]

    • After the addition is complete, stir the mixture for another 15-20 minutes. The resulting solution contains the benzenediazonium salt.

  • Step 2: Hydrolysis of the Diazonium Salt.

    • Gently warm the diazonium salt solution to approximately 50 °C.

    • Nitrogen gas will evolve as the diazonium salt hydrolyzes to form phenol. The reaction may become vigorous if heated too quickly.

    • Once the gas evolution ceases, the reaction is complete. The resulting solution contains phenol, which can then be extracted and purified.

Validation by Quantitative ¹H NMR Spectroscopy

This protocol outlines the preparation and analysis of a reaction sample for qNMR.

Materials & Equipment:

  • Reaction mixture aliquot

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Certified internal standard (e.g., Maleic acid, 1,3,5-Trimethoxybenzene)

  • NMR tube

  • NMR Spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into a vial.

    • Withdraw a precise aliquot from the reaction mixture and add it to the vial.

    • Remove the aqueous/acidic solvent under reduced pressure or via extraction into an organic solvent that is then evaporated.

    • Dissolve the resulting residue in a known volume of deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. For quantitative analysis, ensure key parameters are optimized:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation. A d1 of 30 seconds is often sufficient.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio (>250:1 for accurate integration).

  • Data Processing and Analysis:

    • Apply Fourier transform and phase correct the spectrum.

    • Carefully integrate the distinct, well-resolved peaks of the starting material (aniline), product (phenol), and the internal standard.

    • Calculate the concentration and/or conversion yield using the following formula: Purity_x (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * Purity_std (%) Where: I = Integral area, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity, x = analyte, std = internal standard.

Visualized Workflows

The following diagrams illustrate the chemical pathway and the analytical workflow for validation.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis Aniline Aniline Reagents1 NaNO₂, HCl 0-5 °C Aniline->Reagents1 Diazonium Benzenediazonium Chloride (Intermediate) Reagents1->Diazonium Reagents2 H₂O, ~50 °C Phenol Phenol Reagents2->Phenol N2 N₂ (gas) Reagents2->N2 Diazonium_ref->Reagents2

Caption: Chemical conversion pathway from aniline to phenol.

G A 1. Aliquot Reaction Mixture B 2. Add Internal Standard & Prepare Sample A->B C 3. Acquire ¹H NMR Spectrum (Optimized Parameters) B->C D 4. Process Spectrum (Phase, Baseline, Integrate) C->D E 5. Calculate Conversion & Yield D->E

Caption: Experimental workflow for NMR-based reaction validation.

References

Validation

A Comparative Guide to HPLC Analysis for the Simultaneous Determination of Aniline and Its Degradation Products

For Researchers, Scientists, and Drug Development Professionals Aniline (B41778) and its derivatives are foundational compounds in numerous industries, including pharmaceuticals, dyes, and polymers.[1] Due to their wides...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778) and its derivatives are foundational compounds in numerous industries, including pharmaceuticals, dyes, and polymers.[1] Due to their widespread use and potential toxicity, robust analytical methods for their monitoring are crucial.[1] High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for the separation and quantification of aniline and its degradation products.[1] This guide provides an objective comparison of various HPLC methods, supported by experimental data, to aid researchers in selecting and implementing the most suitable analytical approach.

Comparison of HPLC Methodologies

The selection of an appropriate HPLC method is critical for achieving accurate and reliable simultaneous determination of aniline and its degradation products, which commonly include aminophenols and phenol.[2] Reversed-phase HPLC is the most prevalent technique, utilizing a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.[1]

Key performance parameters for various reversed-phase HPLC methods are summarized in the table below, offering a clear comparison to facilitate methods selection.

Parameter Method 1 Method 2 Method 3
Column C4[2]C18[3]Primesep 100 (Mixed-Mode)[4]
Mobile Phase MeOH/Acetate (B1210297) Buffer (10 mM, pH 5) (60:40, v/v)[2]Acetonitrile (B52724)/Water (70:30, v/v)[3]Acetonitrile/Water/H₂SO₄ (45:55:0.05, v/v/v)[4]
Flow Rate 1.0 mL/min[2]0.7 mL/min[3]1.0 mL/min[4]
Detector Photodiode Array (PDA) at 270 nm[2]UV at 190 nm[3]UV at 200 nm[4]
Linearity Range (µg/mL) 2.0 - 60[2]Not SpecifiedNot Specified
Correlation Coefficient (r²) 0.9987 - 0.9999[2]Not SpecifiedNot Specified
Limits of Quantification (LOQ) (µg/mL) 0.0778 - 0.2073[2]Not SpecifiedNot Specified
Recovery (%) 87.51 - 101.35[2]Not SpecifiedNot Specified
Relative Standard Deviation (RSD) (%) 0.31 - 1.62[2]Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are essential for the successful replication and adaptation of HPLC methods. Below are the protocols for the compared methods.

Method 1: C4 Column with PDA Detection [2]

This method is optimized for the simultaneous analysis of aniline, para-aminophenol, meta-aminophenol, ortho-aminophenol, and phenol.

  • Chromatographic System: A reversed-phase high-performance liquid chromatography (RP-HPLC) system equipped with a photodiode array detector (PDA).

  • Column: C4 stationary phase.

  • Mobile Phase: A mixture of methanol (B129727) and 10 mM acetate buffer at pH 5 in a 60:40 volume ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Sample Preparation: Standard solutions are prepared by diluting stock solutions in acetonitrile. For water samples, a liquid-liquid extraction may be necessary.[1]

Method 2: C18 Column with UV Detection [3]

This method was utilized for the analysis of aniline and N-methylaniline.

  • Chromatographic System: An HPLC system with a UV detector.

  • Column: Reversed-phase silica-C18 column (250 mm length, 5 µm particle size, 100 Å pore size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 190 nm.

Method 3: Mixed-Mode Column with UV Detection [4]

This method is suitable for the analysis of aniline using a mixed-mode stationary phase.

  • Chromatographic System: An HPLC system with a UV detector.

  • Column: Primesep 100 mixed-mode stationary phase column (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of water, acetonitrile (MeCN), and sulfuric acid (H₂SO₄) buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 200 nm.

  • Sample Preparation: Samples are dissolved in a 50/50 mixture of acetonitrile and water.

Visualizing Experimental Workflows and Degradation Pathways

To better understand the analytical process and the chemical transformations of aniline, the following diagrams are provided.

Aniline_Degradation_Pathway Aniline Aniline o_Aminophenol o-Aminophenol Aniline->o_Aminophenol Oxidation m_Aminophenol m-Aminophenol Aniline->m_Aminophenol Oxidation p_Aminophenol p-Aminophenol Aniline->p_Aminophenol Oxidation Phenol Phenol p_Aminophenol->Phenol Deamination

Caption: Potential degradation pathways of aniline.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Extraction Sample Extraction (if necessary) Sample_Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/PDA) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for HPLC analysis.

References

Comparative

A Comparative Guide to Catalytic and Stoichiometric Methods for Aniline Synthesis

For Researchers, Scientists, and Drug Development Professionals Aniline (B41778), a foundational aromatic amine, is a critical building block in the synthesis of a vast array of pharmaceuticals, polymers, dyes, and agroc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778), a foundational aromatic amine, is a critical building block in the synthesis of a vast array of pharmaceuticals, polymers, dyes, and agrochemicals. The method of its synthesis can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of the two primary approaches to aniline synthesis: catalytic and stoichiometric methods, supported by experimental data and detailed protocols.

At a Glance: Catalytic vs. Stoichiometric Approaches

The industrial production of aniline is dominated by catalytic methods, primarily due to their efficiency, selectivity, and atom economy.[1][2] Stoichiometric methods, while historically significant and still valuable for specific laboratory-scale syntheses, are generally less efficient and generate more waste.[3][4]

FeatureCatalytic MethodsStoichiometric Methods
Reagent Usage Catalytic amount of a substance that is regenerated.Stoichiometric amount of a reagent that is consumed.
Efficiency & Yield Generally high yields (>99%) and high selectivity.[2]Yields can be variable and often lower than catalytic methods.
Waste Generation Minimal waste, primarily water in nitrobenzene (B124822) hydrogenation.Significant inorganic waste (e.g., metal oxides).[5]
Industrial Scale Dominant method for large-scale industrial production.[1]Primarily used for laboratory-scale or specialty chemical synthesis.[3]
Key Methods Hydrogenation of nitrobenzene, amination of phenol.[1][6]Béchamp reduction (iron), Zinin reaction (sulfides), tin/HCl reduction.[3][7]

Performance Comparison: Quantitative Data

The following table summarizes quantitative data for representative catalytic and stoichiometric methods for aniline synthesis.

MethodReactantsCatalyst/ReagentTemperature (°C)Pressure (atm)Yield (%)Selectivity (%)Reference
Catalytic: Hydrogenation of Nitrobenzene Nitrobenzene, HydrogenPd/Al₂O₃ (0.3 wt%)60 - 1801>99 (conversion)68 - 97[8]
Nitrobenzene, HydrogenNi-Mo-P alloy11018High-[9]
Nitrobenzene, HydrogenCopper-->99-[2]
Catalytic: Direct Amination of Benzene Benzene, HydroxylamineVanadate/Iron Oxide1001up to 90High[10]
Stoichiometric: Béchamp Reduction Nitrobenzene, Iron filings, HClIron/HCl80 - 90170-93-[5][7]
Stoichiometric: Tin Reduction Nitrobenzene, Tin, HClTin/HClReflux1~70-80 (lab scale)-[7][11]

Reaction Pathways and Workflows

The following diagrams illustrate the fundamental chemical transformations and general experimental workflows for catalytic and stoichiometric aniline synthesis.

Catalytic_Aniline_Synthesis cluster_reactants Reactants cluster_process Catalytic Hydrogenation cluster_products Products Nitrobenzene Nitrobenzene Reactor Reactor (e.g., Fixed-bed) Nitrobenzene->Reactor Hydrogen Hydrogen Gas (H₂) Hydrogen->Reactor Aniline Aniline Reactor->Aniline Separation & Purification Water Water (H₂O) Reactor->Water Separation Catalyst Catalyst (e.g., Pd/C, Ni) Catalyst->Reactor Catalyst Bed

Catalytic hydrogenation of nitrobenzene workflow.

Stoichiometric_Aniline_Synthesis cluster_reactants Reactants cluster_process Stoichiometric Reduction cluster_workup Workup cluster_products Products & Waste Nitrobenzene Nitrobenzene ReactionVessel Reaction Vessel (e.g., Round-bottom flask) Nitrobenzene->ReactionVessel ReducingAgent Reducing Agent (e.g., Fe, Sn) ReducingAgent->ReactionVessel Acid Acid (e.g., HCl) Acid->ReactionVessel Neutralization Neutralization (e.g., NaOH) ReactionVessel->Neutralization Extraction Extraction Neutralization->Extraction Waste Metal Oxide Waste Neutralization->Waste Purification Purification (e.g., Distillation) Extraction->Purification Aniline Aniline Purification->Aniline

Stoichiometric reduction of nitrobenzene workflow.

Detailed Experimental Protocols

Catalytic Method: Vapor-Phase Hydrogenation of Nitrobenzene

This protocol is a generalized representation of an industrial process for the continuous production of aniline.

Materials:

  • Nitrobenzene

  • Hydrogen gas

  • Supported catalyst (e.g., 0.3 wt% Pd on Al₂O₃ pellets)

Equipment:

  • Vaporizer

  • Fixed-bed catalytic reactor

  • Condenser

  • Phase separator

  • Distillation column

Procedure:

  • Vaporization: Liquid nitrobenzene is vaporized and mixed with a stream of hydrogen gas.

  • Reaction: The gaseous mixture is passed through a fixed-bed reactor containing the supported palladium catalyst. The reaction is typically carried out at elevated temperatures (e.g., 100-180°C) and atmospheric pressure.[8]

  • Condensation: The product stream exiting the reactor is cooled in a condenser to liquefy the aniline and water.

  • Separation: The condensed liquid is sent to a phase separator where the aqueous layer (water) is separated from the organic layer (crude aniline).

  • Purification: The crude aniline is purified by distillation to remove any unreacted nitrobenzene and byproducts, yielding high-purity aniline.

Stoichiometric Method: Béchamp Reduction of Nitrobenzene

This protocol describes a laboratory-scale synthesis of aniline using iron and hydrochloric acid.

Materials:

  • Nitrobenzene (100 g)

  • Iron powder (120 g)

  • Concentrated Hydrochloric Acid (10 g)

  • Water (160 ml)

  • Sodium Hydroxide (B78521) solution

  • Sodium Chloride

  • Ether or Dichloromethane for extraction

Equipment:

  • Large round-bottom flask (2-3 L) with mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Steam distillation apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 2-3 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 120 g of iron powder and 160 ml of water.

  • Initiation: Gently warm the mixture and add a few drops of nitrobenzene, followed by 10 g of concentrated hydrochloric acid.

  • Nitrobenzene Addition: Add 100 g of nitrobenzene in small portions through a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 80-90°C, using external cooling if necessary.[7]

  • Completion and Neutralization: Once the reaction is complete (indicated by the disappearance of the nitrobenzene odor), cool the flask and add a solution of 75 g of sodium hydroxide in 150 ml of water to make the solution strongly alkaline.

  • Isolation by Steam Distillation: Transfer the contents to a steam distillation apparatus and distill to separate the aniline from the reaction mixture.

  • Extraction: The aniline in the distillate can be "salted out" by adding sodium chloride and then extracted with a suitable organic solvent like ether.[7]

  • Purification: The organic extracts are combined, the solvent is removed, and the crude aniline is purified by distillation, collecting the fraction boiling at approximately 184°C.[7]

Conclusion

For large-scale, efficient, and environmentally conscious production of aniline, catalytic methods, particularly the hydrogenation of nitrobenzene, are unequivocally superior. These processes offer high yields, excellent selectivity, and minimal waste. Stoichiometric methods, while less efficient and generating significant waste, remain valuable for specific applications in research and development, particularly for smaller-scale syntheses where the setup for catalytic hydrogenation may be impractical. The choice of method will ultimately depend on the scale of production, economic considerations, and the environmental impact.

References

Validation

kinetic study of the oxidation of phenol and aniline

A Comparative Guide to the Kinetic Study of Phenol (B47542) and Aniline (B41778) Oxidation For researchers, scientists, and professionals in drug development, understanding the kinetic profiles of phenol and aniline oxid...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetic Study of Phenol (B47542) and Aniline (B41778) Oxidation

For researchers, scientists, and professionals in drug development, understanding the kinetic profiles of phenol and aniline oxidation is crucial for applications ranging from environmental remediation to the synthesis of pharmaceuticals and polymers. This guide provides an objective comparison of the oxidation kinetics of these two fundamental aromatic compounds, supported by experimental data and detailed methodologies.

Comparative Kinetic Data

The rate of oxidation for phenol and aniline is highly dependent on the oxidant used, pH, and temperature. The following tables summarize key kinetic parameters from various studies to facilitate a direct comparison.

Table 1: Oxidation by Hydroxyl Radicals (•OH)
CompoundSecond-Order Rate Constant (k)ConditionsReference
Phenol109 to 1010 L mol−1 s−1Aqueous solution, pH 5[1]
Substituted PhenolsVaries with substituentAqueous solution, pH 2 and 5[1][2]
Table 2: Oxidation by Hydrogen Peroxide (H₂O₂)
CompoundRate Constant (k)ConditionsReference
Phenol1.18 × 10-6 m³ gmol-1 s-1Continuous Stirred Tank Reactor (CSTR)[3]
2-Chlorophenol1.35 × 10-6 m³ gmol-1 s-1Continuous Stirred Tank Reactor (CSTR)[3]
4-Chlorophenol1.49 × 10-6 m³ gmol-1 s-1Continuous Stirred Tank Reactor (CSTR)[3]
Table 3: Oxidation by Other Reagents
CompoundOxidantReaction OrderKey FindingsReference
AnilineChromic AcidFirst order w.r.t. aniline; First order w.r.t. oxidantReaction rate increases with decreasing dielectric constant.[4]
N-methylanilineChromic AcidFirst order w.r.t. substrate; Zero order w.r.t. oxidantAddition of Cu²⁺ and Ag⁺ ions has a marked accelerating effect.[4]
N,N'-dimethylanilineChromic AcidFirst order w.r.t. substrate; Zero order w.r.t. oxidantThe rate decreases with the addition of Mn²⁺ ions.[4]
AnilineChlorine DioxideSecond order in aniline; First order in ClO₂The rate constant increases with increasing pH.[5]
PhenolPersulfate (S₂O₈²⁻)-Rate constant (k₁) increases significantly with temperature (30°C to 70°C).[6][7]
Table 4: Activation Energy (Ea) for Phenol Oxidation
OxidantActivation Energy (Ea)ConditionsReference
Persulfate139.7 ± 1.3 kJ/molpH 1.3[6][7]
Persulfate52.0 ± 3.3 kJ/molpH 13.9[6][7]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for studying the oxidation kinetics of phenol and aniline.

Protocol 1: Kinetic Study of Phenol Oxidation by Fenton's Reagent

This protocol is based on studies of phenol oxidation in aqueous solutions.

  • Reactor Setup: Experiments are typically conducted in a batch reactor at atmospheric pressure.[8] The temperature of the reaction vessel is controlled using a thermostat.

  • Reagent Preparation:

    • A stock solution of phenol (e.g., 100 mg/L) is prepared in deionized water.[9]

    • Solutions of Fenton's reagent components, hydrogen peroxide (H₂O₂) and a ferrous iron salt (e.g., FeSO₄·7H₂O), are prepared at desired concentrations.[9]

  • Reaction Initiation and Monitoring:

    • The phenol solution is placed in the reactor, and the pH is adjusted to the desired value (typically acidic, around pH 3) using an acid like H₂SO₄.[9]

    • The reaction is initiated by adding the Fe²⁺ catalyst, followed immediately by the H₂O₂ solution.

    • Samples are withdrawn from the reactor at regular time intervals.[3]

  • Sample Analysis:

    • The reaction in the withdrawn samples is quenched, often by adding a substance that consumes the remaining oxidant.

    • The concentration of phenol is determined using techniques such as UV-Visible Spectrophotometry at a specific wavelength (e.g., 269 nm) or High-Performance Liquid Chromatography (HPLC).[10]

  • Data Analysis: The concentration of phenol versus time is plotted. From this data, the reaction rate and rate constants are determined by fitting to an appropriate kinetic model (e.g., pseudo-first-order or second-order kinetics).[11]

Protocol 2: Kinetic Study of Aniline Oxidation by Chromic Acid

This protocol is derived from studies on the oxidation of aniline and its derivatives.[4]

  • Solvent and Reagent Preparation:

    • The reaction is typically carried out in an aqueous acetic acid medium (e.g., 10% aqueous acetic acid).[4]

    • Aniline is purified by distillation under reduced pressure with zinc dust.[4]

    • The oxidant solution is prepared by dissolving Cr(VI) oxide in conductivity water and standardized iodometrically.[4]

  • Kinetic Run:

    • The experiments are performed under pseudo-first-order conditions, with the concentration of aniline being significantly higher than that of the oxidant.

    • The reaction mixture is maintained at a constant temperature in a thermostat.[4]

    • The reaction is initiated by mixing the reactant solutions.

  • Monitoring the Reaction:

    • The progress of the reaction is followed by monitoring the disappearance of the oxidant, Cr(VI).[4]

    • Aliquots of the reaction mixture are withdrawn at various time intervals, and the concentration of unreacted Cr(VI) is determined by a titrimetric procedure.[4]

  • Data Analysis: The order of the reaction with respect to the oxidant and the substrate (aniline) is determined by analyzing how the rate changes with their initial concentrations. The rate constants are then calculated from the rate law.[4]

Visualizing Workflows and Pathways

Diagrams created using Graphviz DOT language help to clarify complex processes and relationships.

G General Experimental Workflow for Kinetic Studies cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_reactants Prepare Reactant Solutions (Substrate, Oxidant, Buffer) setup_reactor Set Up Reactor (Control Temperature, pH) init_reaction Initiate Reaction (Mix Reactants) setup_reactor->init_reaction collect_samples Collect Samples (At Timed Intervals) init_reaction->collect_samples quench_reaction Quench Reaction in Samples collect_samples->quench_reaction analyze_conc Analyze Concentration (e.g., UV-Vis, HPLC) quench_reaction->analyze_conc plot_data Plot Concentration vs. Time analyze_conc->plot_data determine_kinetics Determine Rate Law, Rate Constants (k), and Activation Energy (Ea) plot_data->determine_kinetics

Caption: A flowchart of the typical experimental procedure for kinetic analysis.

G Generalized Oxidation Pathways cluster_phenol Phenol Oxidation cluster_aniline Aniline Oxidation phenol Phenol phenoxyl_radical Phenoxyl Radical phenol->phenoxyl_radical H• abstraction dihydroxybenzenes Dihydroxybenzenes (Catechol, Hydroquinone) phenol->dihydroxybenzenes Hydroxylation benzoquinone p-Benzoquinone phenoxyl_radical->benzoquinone dihydroxybenzenes->benzoquinone Oxidation ring_opening Ring-Opening Products (e.g., Organic Acids) benzoquinone->ring_opening Further Oxidation aniline Aniline radical_cation Anilinium Radical Cation aniline->radical_cation e⁻ transfer dimerization Dimerization Products radical_cation->dimerization quinone_products Quinone-like Products radical_cation->quinone_products polyaniline Polyaniline dimerization->polyaniline Polymerization

Caption: Initial steps in the oxidation pathways of phenol and aniline.

Comparative Discussion

Phenols and anilines are structurally similar, yet their oxidation mechanisms and kinetics show distinct differences.

  • Mechanism of Oxidation: Phenol oxidation often starts with the abstraction of a hydrogen atom from the hydroxyl group to form a phenoxyl radical, or through hydroxylation of the aromatic ring to form intermediates like catechol and hydroquinone.[9][11][12] These intermediates are then further oxidized, often to quinones.[13][14] Aniline oxidation typically proceeds via a one-electron transfer to form an anilinium radical cation.[15] This radical can then undergo coupling reactions to form dimers and ultimately polyaniline, or it can be oxidized to products like benzoquinone.[5][16][17]

  • Influence of Substituents: For both phenol and aniline, the nature of substituents on the aromatic ring significantly impacts the reaction rate. Electron-donating groups generally increase the rate of oxidation by increasing the electron density of the ring, making it more susceptible to electrophilic attack.[1] Conversely, electron-withdrawing groups tend to decrease the reaction rate.

  • Effect of pH: The pH of the solution is a critical factor. For phenol, an increase in pH leads to the formation of the more easily oxidized phenolate (B1203915) anion.[6][7] In the case of aniline, the effect of pH can be more complex. While some oxidation reactions of aniline are faster at higher pH[5], the protonation of the amino group in acidic conditions can deactivate the ring towards certain electrophilic oxidants.

  • Reaction Products: The oxidation of phenol can lead to a variety of products, including dihydroxybenzenes, quinones, and, under harsh conditions, ring-opened products like short-chain organic acids.[9] Aniline oxidation is well-known for producing polymeric materials (polyaniline), but can also yield smaller molecules like azobenzene (B91143) and quinone.[17][18]

This guide provides a foundational comparison of the oxidation kinetics of phenol and aniline. The provided data and protocols serve as a valuable resource for designing and interpreting experiments in this area.

References

Comparative

comparative analysis of aniline and phenol as polymer precursors

Aniline (B41778) and phenol (B47542) are both fundamental precursors in the synthesis of a wide range of polymers. While both are aromatic compounds, the presence of an amino group in aniline versus a hydroxyl group in p...

Author: BenchChem Technical Support Team. Date: December 2025

Aniline (B41778) and phenol (B47542) are both fundamental precursors in the synthesis of a wide range of polymers. While both are aromatic compounds, the presence of an amino group in aniline versus a hydroxyl group in phenol leads to significant differences in their polymerization mechanisms and the properties of the resulting polymers. This guide provides a , focusing on their polymerization processes, key performance characteristics of the derived polymers, and their respective applications.

Polymerization Mechanisms: A Comparative Overview

The polymerization of aniline and phenol proceeds through distinct chemical pathways, largely dictated by the reactivity of their respective functional groups.

Aniline typically undergoes oxidative polymerization to form polyaniline (PANI). This process can be initiated chemically or electrochemically. In chemical oxidative polymerization, an oxidizing agent, such as ammonium (B1175870) persulfate (APS), is used in an acidic medium to abstract electrons from the aniline monomer, leading to the formation of radical cations that then couple to form the polymer chain.[1][2] The resulting polyaniline is often in its conductive emeraldine (B8112657) salt form.[1] Electrochemical polymerization involves the oxidation of aniline at an electrode surface to generate the radical cations, which then polymerize on the electrode.[3]

Phenol , on the other hand, commonly polymerizes with an aldehyde, most notably formaldehyde, through a condensation reaction to form phenolic resins, such as Bakelite.[4] This reaction can be catalyzed by either an acid or a base. The reaction involves the electrophilic substitution of the phenol ring by the protonated aldehyde, followed by condensation reactions that lead to the formation of methylene (B1212753) bridges between phenolic units, releasing water as a byproduct.[5] Phenols can also undergo oxidative coupling polymerization, often catalyzed by enzymes like peroxidase, to form polyphenols.[6]

Experimental Protocols

Below are representative experimental protocols for the chemical polymerization of aniline and phenol.

Protocol 1: Chemical Oxidative Polymerization of Polyaniline (Emeraldine Salt)[1]

Materials and Equipment:

  • Aniline (distilled before use)

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl), 1.5 M

  • Methanol (B129727)

  • Beakers, magnetic stirrer, ice bath, Büchner funnel, vacuum filtration apparatus

  • Oven

Procedure:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve 10 mL of aniline in 125 mL of 1.5 M HCl solution.[1] Cool the solution to 0-5 °C in an ice bath with constant stirring.[1]

  • Oxidant Solution Preparation: In a separate beaker, dissolve an equimolar amount of ammonium persulfate in 75 mL of 1.5 M HCl solution and cool it to 0-5 °C.

  • Polymerization: Slowly add the oxidant solution to the stirring monomer solution over a period of about 30 minutes.[1] The reaction mixture will gradually turn from colorless to dark green, indicating the formation of the emeraldine salt form of polyaniline.[1]

  • Reaction Completion: Continue stirring the mixture in the ice bath for several hours to ensure complete polymerization.[1]

  • Product Isolation and Washing: Collect the polymer precipitate by vacuum filtration. Wash the precipitate thoroughly with 1.5 M HCl and then with methanol to remove any unreacted monomer, oxidant, and oligomers.[1]

  • Drying: Dry the final polyaniline powder in an oven at 40-60 °C for 24-48 hours.[1]

Protocol 2: Synthesis of Phenol-Formaldehyde Resin (Bakelite)[4]

Materials and Equipment:

  • Phenol (20 g)

  • Formalin (aqueous methanal, 37–40%), 25 cm³

  • Glacial ethanoic acid (55 cm³)

  • Concentrated sulfuric acid (diluted, 60 cm³)

  • Disposable container, stirring rod, measuring cylinders

  • Fume cupboard

Procedure:

  • Solution Preparation: In a disposable container within a fume cupboard, pour 25 cm³ of aqueous methanal (formalin) and add 55 cm³ of glacial ethanoic acid.

  • Dissolving Phenol: Add 20 g of phenol to the solution and stir to dissolve.

  • Initiation of Polymerization: Add 60 cm³ of the diluted sulfuric acid to the mixture with continuous stirring. The mixture will turn pale yellow, then suddenly pink and opaque.

  • Polymer Formation: Stir steadily. Within about a minute, a pink solid (Bakelite) will form and gather around the stirring rod. A significant amount of heat is evolved during this process.

  • Isolation and Washing: Pour off the remaining milky liquid and rinse the pink polymer several times with water.

  • Characterization: The resulting polymer is a hard, thermosetting plastic.

Polymerization Workflow Diagram

G Comparative Polymerization Workflows cluster_aniline Aniline Polymerization (Oxidative) cluster_phenol Phenol Polymerization (Condensation) A1 Aniline Monomer A3 Polymerization (Low Temperature) A1->A3 A2 Oxidizing Agent (e.g., APS) + Acidic Medium (e.g., HCl) A2->A3 A4 Polyaniline (Emeraldine Salt) A3->A4 P1 Phenol Monomer P3 Polymerization (Heating) P1->P3 P2 Aldehyde (e.g., Formaldehyde) + Acid/Base Catalyst P2->P3 P4 Phenolic Resin (e.g., Bakelite) P3->P4

Caption: General workflows for the polymerization of aniline and phenol.

Performance Comparison of Polyaniline and Phenolic Resins

The distinct structures of polyaniline and phenolic resins give rise to vastly different properties and applications. Polyaniline is renowned for its electrical conductivity, while phenolic resins are valued for their thermal and mechanical robustness.

Data Presentation: Quantitative Comparison
PropertyPolyaniline (PANI)Phenolic Resins
Electrical Conductivity Highly conductive in doped (emeraldine salt) form (can reach up to 130 S/cm).[7] Undoped form is an insulator.[8]Generally an electrical insulator.[9]
Thermal Stability The emeraldine base form is thermally stable up to at least 300°C, with major weight loss occurring around 420°C.[10] Doped forms are less thermally stable.[10]Excellent thermal stability and high char yield.[11] Stable up to high temperatures, with degradation depending on the specific formulation.[12]
Mechanical Properties Young's modulus for compressed pellets is around 0.9-1.3 GPa.[8][13] Mechanical properties can be improved by forming composites.[13][14]High hardness, rigidity, and good mechanical strength.[15] Tensile strength can be around 32-66 MPa.[15]
Solubility Generally insoluble in common organic solvents, though some solubility can be achieved in solvents like N-methyl-2-pyrrolidinone (NMP).[2][16]Typically insoluble and infusible after curing (thermosetting).[4]
Processability Can be processed from solution or as dispersions.[17] Electrospinning can be used to form fibers.[7]Processed via molding and curing at high temperatures.[4]

Logical Relationship of Properties and Applications

G Properties and Applications of Polyaniline vs. Phenolic Resins cluster_PANI Polyaniline cluster_Phenolic Phenolic Resins PANI_prop Key Properties: - Electrical Conductivity (Doped) - Electrochromism - Environmental Stability PANI_app Applications: - Sensors - Anti-corrosion Coatings - Electrochromic Devices - Lightweight Batteries PANI_prop->PANI_app enables Phenolic_prop Key Properties: - High Thermal Stability - High Mechanical Strength - Flame Retardancy - Electrical Insulation Phenolic_app Applications: - Adhesives for Wood Composites - Molded Components (e.g., electronics, automotive) - Coatings - Composite Matrices Phenolic_prop->Phenolic_app enables Aniline Aniline Aniline->PANI_prop precursor to Phenol Phenol Phenol->Phenolic_prop precursor to

Caption: Relationship between precursors, properties, and applications.

Conclusion

Aniline and phenol serve as precursors to polymers with distinct and complementary properties. Aniline is the monomer of choice for producing conductive polymers with applications in electronics and smart materials. In contrast, phenol is the cornerstone for high-strength, thermally stable thermosetting resins that are indispensable in construction, automotive, and electronics manufacturing. The choice between aniline and phenol as a polymer precursor is therefore fundamentally driven by the desired properties and the intended application of the final polymeric material. For researchers and professionals in materials science and drug development, understanding these differences is crucial for designing and synthesizing polymers with tailored functionalities.

References

Validation

A Comparative Analysis of the Boiling Points of Aniline and Phenol

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the boiling points of aniline (B41778) and phenol (B47542), supported by experimental data and a detailed ana...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the boiling points of aniline (B41778) and phenol (B47542), supported by experimental data and a detailed analysis of the underlying intermolecular forces. This information is critical for professionals in research and drug development who require a nuanced understanding of the physicochemical properties of these fundamental aromatic compounds.

Executive Summary

Aniline and phenol, despite their structural similarities, exhibit a noticeable difference in their boiling points. Phenol possesses a boiling point of approximately 181.7 °C, while aniline boils at a slightly higher temperature of around 184.1 °C.[1] This variation, though minor, is a direct consequence of the differences in the strength of their respective intermolecular forces, primarily hydrogen bonding.

Data Presentation

The following table summarizes the key physical properties of aniline and phenol relevant to this analysis.

PropertyAnilinePhenolReference
Molecular Formula C₆H₅NH₂C₆H₅OH
Molar Mass ( g/mol ) 93.1394.11
Boiling Point (°C) 184.1181.7[1]
Dominant Intermolecular Force Hydrogen Bonding, Dipole-Dipole, London DispersionHydrogen Bonding, Dipole-Dipole, London Dispersion

Comparative Analysis of Intermolecular Forces

The boiling point of a substance is a direct measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state. For both aniline and phenol, these forces include London dispersion forces, dipole-dipole interactions, and most significantly, hydrogen bonding.

Hydrogen Bonding:

The primary determinant of the boiling points of both aniline and phenol is their ability to form hydrogen bonds.

  • Phenol: The hydroxyl (-OH) group in phenol is capable of forming strong hydrogen bonds. Oxygen is a highly electronegative atom, leading to a significant partial positive charge on the hydrogen atom and a partial negative charge on the oxygen atom. This high polarity results in robust intermolecular hydrogen bonds between phenol molecules.

  • Aniline: The amino (-NH₂) group in aniline also participates in hydrogen bonding. However, nitrogen is less electronegative than oxygen. Consequently, the N-H bond in aniline is less polarized than the O-H bond in phenol. This results in weaker hydrogen bonds between aniline molecules compared to those between phenol molecules.

Inductive and Resonance Effects:

The aromatic ring influences the hydrogen-bonding capabilities of both molecules.

  • In aniline , the lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring through resonance. This delocalization reduces the electron density on the nitrogen atom, further weakening its ability to participate in hydrogen bonding.

  • In phenol , a similar delocalization of an oxygen lone pair into the ring occurs. However, the higher electronegativity of oxygen mitigates this effect to a greater extent than in aniline, allowing phenol to maintain stronger hydrogen bonds.

Despite the stronger hydrogen bonds in phenol, aniline has a slightly higher boiling point. This can be attributed to the fact that the aniline molecule has two hydrogen atoms on the amino group available for hydrogen bonding, whereas phenol only has one on the hydroxyl group. This allows for a more extensive network of hydrogen bonds in aniline, which compensates for the weaker individual bond strength.

Experimental Protocol: Determination of Boiling Point

The boiling point of a liquid can be determined experimentally using several methods. The Thiele tube method is a common and efficient technique for small quantities of liquid.

Thiele Tube Method:

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

  • Clamp and stand

Procedure:

  • A small amount (a few milliliters) of the liquid sample (aniline or phenol) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer using a rubber band or a wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • The Thiele tube is filled with heating oil to a level just above the side arm.

  • The thermometer and test tube assembly is clamped and immersed in the oil in the Thiele tube.

  • The side arm of the Thiele tube is gently heated. The shape of the tube allows for convection currents to ensure uniform heating of the oil and the sample.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops, and the liquid begins to be drawn back into the capillary tube.[2] This temperature is recorded.

  • The procedure should be repeated to ensure accuracy.

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

Intermolecular_Forces cluster_phenol Phenol cluster_aniline Aniline P1 Phenol Molecule 1 (C₆H₅OH) P2 Phenol Molecule 2 (C₆H₅OH) P1->P2 Strong H-Bond (O-H···O) A1 Aniline Molecule 1 (C₆H₅NH₂) A2 Aniline Molecule 2 (C₆H₅NH₂) A1->A2 Weaker H-Bond (N-H···N) Boiling_Point_Factors cluster_IMF Types of Intermolecular Forces cluster_Structure Structural Factors Affecting H-Bonding BP Boiling Point IMF Intermolecular Forces BP->IMF primarily determined by MW Molecular Weight BP->MW influenced by Structure Molecular Structure BP->Structure influenced by HB Hydrogen Bonding IMF->HB DD Dipole-Dipole IMF->DD LDF London Dispersion IMF->LDF Electronegativity Electronegativity (O > N) Structure->Electronegativity Resonance Resonance Delocalization Structure->Resonance Num_H_Bonds Number of H-bond donors Structure->Num_H_Bonds HB->Structure Experimental_Workflow start Start: Sample Preparation setup Assemble Thiele Tube Apparatus start->setup heat Gentle and Uniform Heating setup->heat observe_bubbles Observe Steady Stream of Bubbles heat->observe_bubbles cool Remove Heat and Allow to Cool observe_bubbles->cool record_bp Record Temperature at Liquid Re-entry cool->record_bp end End: Boiling Point Determined record_bp->end

References

Comparative

A Comparative Guide to Aniline Synthesis: Assessing Environmental Impact

For Researchers, Scientists, and Drug Development Professionals Aniline (B41778), a cornerstone of the chemical industry, is a vital precursor for a vast array of products, including pharmaceuticals, dyes, and polymers....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778), a cornerstone of the chemical industry, is a vital precursor for a vast array of products, including pharmaceuticals, dyes, and polymers. However, traditional synthesis routes often carry a significant environmental burden. This guide provides a comparative analysis of different aniline synthesis methodologies, focusing on their environmental impact. By presenting quantitative data, detailed experimental protocols, and clear visual aids, we aim to empower researchers to make more informed and sustainable choices in their synthetic endeavors.

At a Glance: Environmental Impact Comparison of Aniline Synthesis Routes

The following table summarizes the key environmental and performance metrics for the principal aniline synthesis routes. This allows for a direct comparison of their efficiency and ecological footprint.

MetricCatalytic Hydrogenation of Nitrobenzene (B124822) (Conventional)Amination of Phenol (B47542)Bio-based Synthesis from BiomassMicrowave-Assisted Synthesis from Aryl Halides
Starting Materials Nitrobenzene, HydrogenPhenol, Ammonia (B1221849)Glucose (from biomass), AmmoniaAryl Halides, Ammonia source
Typical Yield >95%~72% (can be optimized)High (under development)High (often >90%)
Energy Consumption Electrical: ~0.43 kWh/kg Thermal: ~2.8 MJ/kg[1]High Pressure Steam: 15.9 MW Medium Pressure Steam: 3.4 MW Low Pressure Steam: 12.0 MW (for a 50,000 tonnes/year plant)[2]Lower than conventional; potential for energy self-sufficiency from biomass.Significantly lower than conventional heating due to rapid and targeted heating.[3][4]
Waste Generation (E-Factor) Low (theoretical)1.5 tonnes of waste per tonne of product[2]Potentially very low; depends on process efficiency and co-product utilization.Reduced due to higher selectivity and often solvent-free conditions.[3][5]
Key Reagents & Hazards Nitrobenzene (highly toxic, suspected carcinogen), Hydrogen (flammable)[6][7][8][9]Phenol (toxic, corrosive), Ammonia (toxic, corrosive)Genetically modified microorganisms (biosafety considerations)Aryl halides (variable toxicity), various bases and catalysts.
Environmental Advantages Well-established, high yield process.Avoids the use of highly toxic nitrobenzene.Utilizes renewable feedstocks, significantly reduces greenhouse gas emissions (35-69% reduction in global warming impact compared to fossil-based routes).[3]Rapid reactions, reduced energy consumption, often solvent-free, high atom economy.[3][5][10][11]
Environmental Disadvantages Use of hazardous and fossil fuel-derived starting materials, high energy input.[12][13]High energy consumption, significant wastewater generation.[2]Potential for eutrophication and acidification depending on biomass sourcing and processing.[3]Scalability for bulk production can be a challenge; reliant on specific aryl halide precursors.

In-Depth Experimental Protocols

For researchers looking to explore these synthetic routes, the following sections provide detailed experimental methodologies.

Catalytic Hydrogenation of Nitrobenzene (Industrial Standard)

This process is the most common industrial method for aniline production. It involves the reduction of nitrobenzene with hydrogen gas in the presence of a catalyst.

Reaction: C₆H₅NO₂ + 3H₂ → C₆H₅NH₂ + 2H₂O

Experimental Protocol:

A continuous hydrogenation process is typically employed in industry.

  • Catalyst Bed Preparation: A fixed-bed reactor is packed with a supported catalyst, commonly a copper-silica or copper-chromium catalyst.

  • Reactant Feed: A preheated stream of nitrobenzene vapor is mixed with an excess of hydrogen gas.

  • Reaction Conditions: The gaseous mixture is passed through the catalyst bed at a temperature of 250-300°C and a pressure of 400-1000 kPa. The molar ratio of hydrogen to nitrobenzene is maintained at approximately 10:1 to ensure complete conversion and minimize side reactions.[14]

  • Heat Management: The hydrogenation reaction is highly exothermic. The reactor is equipped with a cooling system, often a network of tubes with circulating heat exchange fluid, to maintain the optimal reaction temperature and prevent catalyst deactivation.[14]

  • Product Separation: The gas stream exiting the reactor, containing aniline, water, and unreacted hydrogen, is cooled in a condenser. The condensed liquid phase (aniline and water) is separated from the gaseous phase (hydrogen).

  • Purification and Recycling: The crude aniline is purified by distillation. The unreacted hydrogen is recycled back into the reactor feed to improve efficiency.[14]

Amination of Phenol

This route offers an alternative to the use of nitrobenzene, directly converting phenol to aniline using ammonia.

Reaction: C₆H₅OH + NH₃ → C₆H₅NH₂ + H₂O

Experimental Protocol:

This process is typically carried out in the vapor phase over a solid acid catalyst.

  • Catalyst Preparation: A silica-alumina catalyst is placed in a fixed-bed reactor.

  • Reactant Feed: Liquid phenol is vaporized in the absence of substantial amounts of ammonia to prevent premature reactions and byproduct formation. The vaporized phenol is then mixed with ammonia gas.

  • Reaction Conditions: The molar ratio of ammonia to phenol in the feed to the reaction zone is typically between 0.5:1 and 40:1. The reaction is carried out at elevated temperatures.[15]

  • Product Recovery: The product stream containing aniline, unreacted phenol, ammonia, and water is cooled and subjected to a series of separation and purification steps, often involving extraction and distillation, to isolate the aniline.

Bio-based Synthesis from Biomass

This emerging green route utilizes renewable resources to produce aniline through a combination of fermentation and catalysis.[12][16][17][18][19][20]

Process Overview:

  • Fermentation: A genetically engineered microorganism, such as Corynebacterium glutamicum, is used to ferment a sugar source (e.g., glucose from biomass) in the presence of ammonia. This biological step produces an intermediate, such as aminobenzoic acid.[3]

  • Catalytic Decarboxylation: The intermediate from the fermentation broth is then subjected to a catalytic decarboxylation step to yield aniline.[3]

  • Purification: The bio-based aniline is separated and purified from the reaction mixture using techniques like extraction and distillation.

Experimental Protocol (Conceptual):

  • Fermentation: A sterile fermentation vessel is charged with a culture medium containing a suitable sugar source (e.g., 10% w/v glucose), ammonia, and other essential nutrients. The medium is inoculated with a culture of the engineered microorganism. The fermentation is carried out under controlled temperature, pH, and aeration for a specified period to maximize the production of the intermediate.

  • Intermediate Isolation: The fermentation broth is processed to isolate the aminobenzoic acid intermediate. This may involve centrifugation to remove microbial cells, followed by extraction or crystallization.

  • Decarboxylation: The isolated intermediate is dissolved in a suitable solvent and heated in the presence of a catalyst to induce decarboxylation, forming aniline.

  • Product Purification: The resulting aniline is purified from the reaction mixture by distillation.

Microwave-Assisted Synthesis from Aryl Halides

Microwave-assisted synthesis offers a rapid and energy-efficient laboratory-scale method for producing aniline derivatives from aryl halides.

Reaction: Ar-X + NH₃ (or equivalent) → Ar-NH₂ + HX (where Ar is an aryl group and X is a halide)

Experimental Protocol:

  • Reactant Mixture: In a microwave-safe reaction vial, an aryl halide (e.g., 100 mg), a source of ammonia (e.g., 2 mL of 28-30% ammonium (B1175870) hydroxide (B78521) solution), and any necessary catalyst or base are combined.[5]

  • Microwave Irradiation: The sealed vial is placed in a microwave reactor and irradiated at a set temperature (e.g., 130-140°C) for a short duration (e.g., 5-20 minutes).[5]

  • Work-up: After cooling, the reaction mixture is typically partitioned between an organic solvent and water. The organic layer is then dried and the solvent is evaporated to yield the aniline product.

  • Purification: If necessary, the crude product can be purified by column chromatography.

Visualizing the Synthesis-Impact Relationship

The following diagram illustrates the logical flow from the choice of aniline synthesis route to its primary environmental impacts.

Aniline_Synthesis_Impact cluster_factors Key Environmental Factors cluster_impact Environmental Impact Nitrobenzene Catalytic Hydrogenation of Nitrobenzene Energy Energy Consumption Nitrobenzene->Energy High Waste Waste Generation (E-Factor) Nitrobenzene->Waste Low (theoretically) Toxicity Reagent & Byproduct Toxicity Nitrobenzene->Toxicity High (Nitrobenzene) Resources Resource Depletion (Fossil vs. Renewable) Nitrobenzene->Resources Fossil-based HighImpact High Environmental Impact Phenol Amination of Phenol Phenol->Energy High Phenol->Waste Moderate Phenol->Toxicity Moderate (Phenol) Phenol->Resources Fossil-based ModerateImpact Moderate Environmental Impact Biomass Bio-based Synthesis Biomass->Energy Low Biomass->Waste Low Biomass->Toxicity Low (process dependent) Biomass->Resources Renewable LowImpact Low Environmental Impact Microwave Microwave-Assisted Synthesis Microwave->Energy Very Low Microwave->Waste Low Microwave->Toxicity Variable Microwave->Resources Fossil-based precursors

Caption: Logical flow from aniline synthesis routes to their environmental impact assessment.

Conclusion

The choice of a synthetic route for aniline has profound environmental implications. While the conventional hydrogenation of nitrobenzene is a mature and high-yielding process, its reliance on hazardous materials and significant energy consumption are major drawbacks. The amination of phenol offers an alternative that avoids nitrobenzene but still requires substantial energy input.

Emerging "green" methodologies present promising alternatives. Bio-based synthesis, in particular, has the potential to revolutionize aniline production by utilizing renewable feedstocks and significantly reducing the carbon footprint. Microwave-assisted synthesis, while currently more suited for smaller-scale applications, demonstrates the potential for drastic reductions in energy consumption and reaction times.

For researchers and professionals in drug development, considering these environmental factors alongside traditional metrics like yield and purity is crucial for advancing sustainable chemical manufacturing. The data and protocols presented in this guide are intended to facilitate this integrated approach, encouraging the adoption of greener and more efficient synthetic strategies.

References

Validation

A Comparative Guide to the Validation of Analytical Methods for Aniline and Phenol in Wastewater

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of common analytical methods for the quantification of aniline (B41778) and phenol (B47542) in wastewater. The s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of aniline (B41778) and phenol (B47542) in wastewater. The selection of an appropriate analytical method is critical for accurate environmental monitoring, process control in industrial settings, and ensuring the safety of water resources. This document outlines the performance of various techniques, supported by experimental data, to aid in the selection and validation of the most suitable method for your specific application.

Comparison of Analytical Method Performance

The following table summarizes the quantitative performance of several common analytical methods for the determination of aniline and phenol in wastewater. These values are compiled from various studies and serve as a general guide. Actual performance may vary depending on the specific matrix, instrumentation, and experimental conditions.

MethodAnalyteLimit of Detection (LOD) / Limit of Quantification (LOQ)Linear RangeRecovery (%)Relative Standard Deviation (RSD) (%)
Spectrophotometry PhenolLOD: 0.097 mg/L[1]1.01 - 24.24 mg/L[1]91 - 108[1]< 2.60[1]
AnilineLOD: 0.685 mg/L[1]1.01 - 24.29 mg/L[1]91 - 108[1]< 2.60[1]
HPLC-PDA PhenolLOQ: 0.0778 µg/mL2.0 - 60 µg/mL[2]87.51 - 101.35[2]0.31 - 1.62[2]
AnilineLOQ: 0.2073 µg/mL[2]2.0 - 60 µg/mL[2]87.51 - 101.35[2]0.31 - 1.62[2]
GC-FID AnilineLOD: 0.6 µg/L2.0 - 950 µg/L-< 1.8
GC-MS PhenolsMDL: 0.5 - 1.1 µg/L---
Aniline-100 - 300 mg/L[3]--

Note: LOD (Limit of Detection), LOQ (Limit of Quantification), MDL (Method Detection Limit), RSD (Relative Standard Deviation). Values are converted to consistent units where possible for comparison.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the key techniques discussed.

Spectrophotometric Method

This method is often used for rapid and cost-effective screening of total phenols. A common approach involves a colorimetric reaction with 4-aminoantipyrine (B1666024) (4-AAP).

  • Sample Preparation: Wastewater samples may require distillation to remove interferences.

  • Derivatization: The sample is treated with 4-aminoantipyrine at a pH of 10 in the presence of an oxidizing agent (e.g., potassium ferricyanide) to form a colored dye.

  • Measurement: The absorbance of the resulting solution is measured using a spectrophotometer at a specific wavelength (typically around 510 nm).

  • Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared with known concentrations of phenol standards.

High-Performance Liquid Chromatography (HPLC)

HPLC offers greater selectivity and the ability to simultaneously quantify multiple analytes.

  • Sample Preparation: Samples are typically filtered through a 0.45 µm membrane filter. For trace analysis, solid-phase extraction (SPE) may be employed to concentrate the analytes and clean up the sample.[4]

  • Chromatographic System:

    • Column: A reversed-phase column (e.g., C18 or C8) is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is typical.[2]

    • Detector: A Photodiode Array (PDA) or UV detector is used for detection at a wavelength where both aniline and phenol absorb (e.g., 270 nm).[2]

  • Analysis: A small volume of the prepared sample is injected into the HPLC system. The retention times and peak areas are used for identification and quantification against calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity, making it a powerful tool for the analysis of volatile and semi-volatile organic compounds. Due to the polarity of aniline and phenol, derivatization is often required to improve their volatility and chromatographic performance.[5]

  • Sample Preparation & Derivatization:

    • Extraction: Liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) or solid-phase extraction (SPE) is used to isolate the analytes from the water matrix.[3]

    • Derivatization: The extracted analytes are then derivatized. Common derivatization techniques include:

      • Acylation: Using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA).[6]

      • Silylation: Using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

  • GC-MS System:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Injection: A splitless injection is often used for trace analysis.

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Analysis: The derivatized sample is injected into the GC-MS. Analytes are identified based on their retention time and mass spectrum, and quantified by comparing the peak area to that of a calibration curve.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for aniline and phenol in wastewater, ensuring the method is fit for its intended purpose.

Analytical Method Validation Workflow start Define Analytical Requirements method_dev Method Development & Optimization start->method_dev pre_val Pre-Validation (System Suitability) method_dev->pre_val val_params Validation Parameters Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate) LOD & LOQ Robustness pre_val->val_params Proceed if system is suitable doc Documentation & Standard Operating Procedure (SOP) val_params->doc If all parameters meet acceptance criteria imp Method Implementation & Routine Analysis doc->imp end Ongoing Monitoring & Re-validation imp->end

Workflow for Analytical Method Validation.

This comprehensive guide provides a comparative overview of analytical methods for aniline and phenol in wastewater, along with foundational experimental protocols and a validation workflow. Researchers and scientists can use this information to select the most appropriate method based on their specific requirements for sensitivity, selectivity, cost, and available instrumentation, and to ensure the generation of reliable and accurate data.

References

Comparative

comparison of different stationary phases for aniline HPLC separation

For Researchers, Scientists, and Drug Development Professionals High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, essential for the separation, identification, and quantification of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, essential for the separation, identification, and quantification of compounds in complex mixtures. The choice of stationary phase is a critical parameter in developing a robust and efficient HPLC method. This guide provides an objective comparison of different stationary phases for the separation of aniline (B41778), a primary aromatic amine widely used as a precursor in the chemical and pharmaceutical industries.

Aniline's basic nature and aromaticity present unique challenges and opportunities for chromatographic separation. Understanding the interaction between aniline and various stationary phases is key to achieving optimal resolution, peak shape, and retention. This document summarizes experimental data and provides detailed protocols to aid in the selection of the most suitable stationary phase for your analytical needs.

Principles of Aniline Separation in Reversed-Phase HPLC

In reversed-phase HPLC (RP-HPLC), the stationary phase is nonpolar, and the mobile phase is polar. The retention of an analyte is primarily governed by its hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. Aniline, being a moderately polar compound with a pKa of 4.6, can exhibit different retention behaviors depending on the mobile phase pH and the nature of the stationary phase.

At a pH below its pKa, aniline is protonated and becomes more polar, leading to shorter retention times. Conversely, at a pH above its pKa, it is in its neutral, more hydrophobic form, resulting in longer retention. The choice of stationary phase introduces additional interaction mechanisms that can be exploited to fine-tune the separation.

Comparison of Stationary Phase Performance

The following table summarizes the performance of various stationary phases for the HPLC separation of aniline, based on available experimental data. It is important to note that a direct comparison under identical conditions is not always available in the literature. Therefore, this table synthesizes data from multiple sources to provide a comparative overview.

Stationary PhasePrinciple of SeparationRetention of AnilinePeak ShapeSelectivity for Aniline and Related Compounds
C18 (Octadecylsilane) Primarily hydrophobic interactions.[1]Strong retention due to the long alkyl chains.Good, but can exhibit tailing due to interactions with residual silanols.Good general-purpose selectivity.
C8 (Octylsilane) Hydrophobic interactions, but less retentive than C18.Moderate retention, elutes faster than on C18.Generally good peak shape.Similar to C18 but with shorter analysis times.
C4 (Butylsilane) Least hydrophobic among alkylsilane phases.Weak retention, suitable for rapid analysis.Excellent peak shape reported in some studies.[2][3]Best results reported for aniline and its degradation products in a comparative study.[2][3]
Phenyl Hydrophobic and π-π interactions with the aromatic ring of aniline.Moderate to strong retention, alternative selectivity to alkyl phases.Can provide improved peak shape for aromatic compounds.Offers unique selectivity for aromatic and unsaturated compounds.
Cyano (CN) Weak hydrophobic interactions and dipole-dipole interactions.[4]Weak retention in reversed-phase mode.Good peak shape for polar compounds.Provides different selectivity compared to alkyl and phenyl phases, especially for polar analytes.[5]
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning of the polar analyte between a polar stationary phase and a water-enriched layer on its surface.Strong retention for polar compounds like protonated aniline.Good peak shape can be achieved.Orthogonal selectivity to reversed-phase methods.[6]

Experimental Protocols

Detailed methodologies from key experiments are provided below to allow for replication and further optimization.

Experiment 1: Comparison of C18, C8, and C4 Stationary Phases

This protocol is adapted from a study that investigated the separation of aniline and its degradation products. The study found that the C4 column provided the best chromatographic results.[2][3]

  • Columns:

    • C18 (250 mm x 4.6 mm, 5 µm)

    • C8 (250 mm x 4.6 mm, 5 µm)

    • C4 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol (B129727)/Acetate Buffer (10 mM, pH 5) (60:40, v/v)[2][3]

  • Flow Rate: 1.0 mL/min[2][3]

  • Temperature: 30 °C

  • Detection: UV at 270 nm[2][3]

  • Injection Volume: 20 µL

Experiment 2: Aniline Separation on a C18 Stationary Phase

This is a general-purpose method for the analysis of aniline on a standard C18 column.

  • Column: Discovery® C18 (15 cm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol/Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Aniline dissolved in the mobile phase.

Experiment 3: Aniline Analysis using a Phenyl Stationary Phase (Conceptual)

While specific data for aniline on a phenyl column was not detailed in the search results, a general approach would leverage the unique selectivity of this phase.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile (B52724)/Water or Methanol/Water gradient. A typical starting point could be 40-60% organic modifier. The choice between acetonitrile and methanol can significantly impact selectivity for aromatic compounds.

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

  • Rationale: The π-π interactions between the phenyl stationary phase and the aniline ring can offer different selectivity compared to alkyl phases, potentially improving the resolution from other aromatic compounds.

Experiment 4: HILIC for Aniline Separation

This protocol outlines a conceptual HILIC method for aniline, which is expected to be strongly retained in its protonated form.

  • Column: HILIC silica (B1680970) or amide-bonded phase (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Ammonium Formate buffer (e.g., 10 mM, pH 3) (90:10, v/v). A high organic content is necessary to promote hydrophilic partitioning.[7][8]

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

  • Rationale: In HILIC mode, polar analytes are more strongly retained. Aniline, being a polar base, will be protonated at low pH and exhibit strong retention on a polar stationary phase. This provides an orthogonal separation mechanism to reversed-phase chromatography.[6]

Visualizing the Stationary Phase Selection Process

The selection of an appropriate stationary phase is a logical process that begins with understanding the analyte's properties and the desired chromatographic outcome. The following diagram illustrates a typical workflow for selecting an HPLC stationary phase for aniline separation.

HPLC_Stationary_Phase_Selection_for_Aniline start Start: Aniline Separation analyte_properties Analyte Properties: - Moderately Polar - Basic (pKa ~4.6) - Aromatic Ring start->analyte_properties separation_goal Define Separation Goal: - Rapid Analysis - High Resolution - Orthogonal Selectivity analyte_properties->separation_goal decision1 Primary Approach separation_goal->decision1 decision3 Need Orthogonal Separation? separation_goal->decision3 rp_hplc Reversed-Phase HPLC (Most Common) c18 C18 (Strong Retention) rp_hplc->c18 General Purpose, High Retention c8 C8 (Moderate Retention) rp_hplc->c8 Faster Elution c4 C4 (Weak Retention) rp_hplc->c4 Rapid Analysis hilic HILIC (Alternative) hilic_silica Silica or Amide (Strong Retention of Polar Protonated Aniline) hilic->hilic_silica decision2 Need Alternative Selectivity? c18->decision2 c8->decision2 c4->decision2 phenyl Phenyl (Alternative Selectivity, π-π Interactions) cyano Cyano (Weak Retention, Dipole-Dipole) decision1->rp_hplc Yes decision1->hilic No, need orthogonal method decision2->phenyl Yes, for aromatic interactions decision2->cyano Yes, for polar interactions decision3->hilic Yes

Caption: Logical workflow for selecting an HPLC stationary phase for aniline separation.

Conclusion

The selection of an appropriate stationary phase is paramount for the successful HPLC analysis of aniline.

  • C18 and C8 phases are robust choices for general-purpose analysis, offering good retention and resolution based on hydrophobicity.[1]

  • The C4 phase has been shown to provide excellent peak shape and is a strong candidate for the rapid analysis of aniline and its degradation products.[2][3]

  • Phenyl phases offer an alternative selectivity mechanism through π-π interactions, which can be advantageous when separating aniline from other aromatic compounds.

  • Cyano phases provide weaker retention in reversed-phase mode but can offer unique selectivity for polar analytes due to dipole-dipole interactions.[4][5]

  • HILIC presents an orthogonal separation strategy, particularly useful for the strong retention of protonated aniline when reversed-phase methods fall short.[7]

By considering the specific requirements of the analysis, including desired resolution, analysis time, and the nature of potential interferents, researchers can select the optimal stationary phase to achieve reliable and accurate results for aniline quantification. The experimental protocols and the decision-making workflow provided in this guide serve as a valuable resource for method development and optimization.

References

Safety & Regulatory Compliance

Safety

Safeguarding the Laboratory: Proper Disposal Procedures for Aniline and Phenol

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of hazardous chemicals like aniline (B41778) and phenol (B47542) are...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of hazardous chemicals like aniline (B41778) and phenol (B47542) are critical components of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of aniline and phenol.

Immediate Safety and Hazard Information

Aniline is a toxic organic compound that can be absorbed through the skin and is suspected of causing cancer and genetic defects.[1][2][3] Phenol is also highly toxic and corrosive, capable of causing severe skin burns and systemic toxicity.[4][5] Both substances are hazardous to the environment, particularly to aquatic life.[6] Therefore, exercising extreme caution during handling and disposal is crucial.

Mandatory Personal Protective Equipment (PPE) when handling Aniline and Phenol waste:

  • Gloves: Chemical-resistant gloves are required. For aniline, butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended; nitrile gloves are not recommended for prolonged contact.[7][8] For phenol, neoprene or butyl gloves are appropriate, with double-gloving (nitrile underneath) recommended for dilute solutions.[5][9]

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are essential.[6][7][8][9]

  • Lab Coat: A fully-buttoned lab coat must be worn.[6][7][8][9]

  • Respiratory Protection: All work with aniline and phenol should be conducted in a certified laboratory chemical fume hood to avoid inhalation of hazardous vapors.[4][5][7][10][11]

Quantitative Hazard and Disposal Data

The following table summarizes key quantitative data for aniline and phenol, providing a reference for safe handling and disposal.

ParameterAnilinePhenolSource(s)
UN Number 15471671[2][12][13]
Hazard Class 6.1 (Toxic)6.1 (Poison)[2][13][14]
Packing Group II (Medium Danger)II[2][12]
OSHA PEL (TWA) 5 ppm (skin)5 ppm (skin)[3]
ACGIH TLV (TWA) 2 ppm (skin)5 ppm (skin)[3]
IDLH 100 ppm250 ppm[13][14]
Small Spill Definition Can be cleaned up in 10 minutes by trained personnel.[7]< 50 ml[5]
Large Spill Isolation 270 meters (900 feet)50 meters (150 feet) for liquid[13][14]

Procedural Guidance for Aniline and Phenol Disposal

The following protocols outline the step-by-step procedures for the routine disposal of aniline and phenol waste, as well as for managing spills.

Experimental Protocol: Routine Waste Disposal
  • Waste Segregation: Do not mix aniline or phenol waste with other waste streams.[6] Halogenated solvents like chloroform (B151607) that are sometimes used with phenol should be segregated into a halogenated waste stream.[15]

  • Container Selection: Collect liquid waste in a compatible, leak-proof, and shatter-proof container with a secure, tight-fitting lid.[5][7][15][16] Polyethylene containers are a suitable option for aniline.[7][8] The original container may be used if it is in good condition.[16]

  • Labeling: From the moment the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name(s) of the contents (e.g., "Hazardous Waste: Aniline" or "Hazardous Waste: Phenol").[7][10][16]

  • Contaminated Solids: All materials that have come into contact with aniline or phenol, such as pipette tips, gloves, and absorbent pads, are considered hazardous waste.[6][10] These items must be collected in a separate, clearly labeled, sealed container.[6][10] Do not dispose of them in the regular trash.[6]

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[4][6][7] Containers should be stored below eye level and in secondary containment to prevent spills.[5][7][9] Keep away from incompatible materials such as strong oxidizers and strong acids.[5][7][14]

  • Waste Pickup: When the container is 90% full or no longer in use, arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[7][8][10]

Experimental Protocol: Spill Management

Small Spill (Aniline: <10 min cleanup; Phenol: <50 ml) [5][7]

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[7]

  • Containment: Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[7][8][13][14] Do not use combustible materials like paper towels for larger quantities.

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[7][8][13]

  • Decontamination: Ventilate and wash the affected area after the cleanup is complete.[13][14] For light contamination, flush with plenty of water and wash with soap or detergent.[17]

Large Spill

  • Evacuate: Immediately evacuate the area.[6][7][8]

  • Secure and Alert: Secure the area, notify others in the vicinity, and contact your institution's EHS department or emergency services.[6][7][8] Provide details about the spilled substance and its location.

  • Ignition Sources: Eliminate all sources of ignition.[13][14]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of aniline and phenol waste in a laboratory setting.

G Aniline and Phenol Disposal Workflow cluster_generation Waste Generation cluster_routine Routine Disposal cluster_spill Spill Management cluster_final Final Disposal start Chemical Waste Generated (Aniline or Phenol) is_spill Is it a spill? start->is_spill collect_waste Collect in a labeled, compatible hazardous waste container is_spill->collect_waste No spill_size Small or Large Spill? is_spill->spill_size Yes store_waste Store in designated, secure, and well-ventilated area collect_waste->store_waste end Arrange for pickup by EH&S or licensed contractor store_waste->end small_spill Small Spill: Absorb with inert material. Collect in hazardous waste container. spill_size->small_spill Small large_spill Large Spill: Evacuate and secure area. Call emergency services/EH&S. spill_size->large_spill Large small_spill->store_waste large_spill->end

Caption: Disposal decision workflow for aniline and phenol.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Aniline-Phenol Mixtures

For researchers, scientists, and drug development professionals, the safe handling of hazardous chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with aniline-...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of hazardous chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with aniline-phenol mixtures, offering procedural, step-by-step guidance to ensure operational safety and proper disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling aniline-phenol mixtures, a comprehensive PPE strategy is critical due to the severe hazards posed by both components. Phenol (B47542) is corrosive and can cause severe skin burns, while aniline (B41778) is toxic and readily absorbed through the skin.[1][2][3] Therefore, the following PPE is mandatory:

  • Hand Protection: Double gloving is strongly recommended.[2][4] An inner nitrile glove can be worn for splash protection, with an outer glove of a more resistant material.[2] For prolonged contact or when handling concentrated solutions, neoprene, butyl rubber, or Viton™ gloves are recommended.[5][6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Nitrile gloves alone are not recommended for handling aniline.[5]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[2][7] A face shield worn over safety goggles is required when there is a significant risk of splashes.[1][8]

  • Body Protection: A fully buttoned, long-sleeved lab coat is essential.[2][7] For procedures with a higher risk of splashing, a chemically resistant apron made of materials like butyl rubber or neoprene should be worn over the lab coat.[2]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[1][7]

  • Respiratory Protection: All work with aniline-phenol mixtures must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][7][8] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[3][9]

Quantitative Data for Glove Selection

The selection of appropriate gloves is a critical step in ensuring personal safety. The following table summarizes the resistance of various glove materials to aniline and phenol. It is crucial to note that breakthrough times can vary based on manufacturer, glove thickness, and the specific composition of the mixture.

Glove MaterialAniline ResistancePhenol ResistanceRecommended Use
Nitrile Poor (short-term use only)[5][7]Fair (for dilute solutions, <10%)[2]Inner glove for double gloving, incidental contact with dilute solutions.
Neoprene Good[5]Good (thicker grades recommended)[6][8]Handling of concentrated solutions and for spill cleanup.
Butyl Rubber Good[5]Excellent[6]Recommended for prolonged or direct contact with the mixture.
Viton™ Good[5]Excellent[6]Recommended for prolonged or direct contact with the mixture.
Silver Shield®/4H® Not specifiedExcellent[6]A good option for a variety of chemicals, including phenol.

Note: Always inspect gloves for any signs of degradation or perforation before and during use.

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is essential to minimize risks. The following workflow outlines the key steps to be followed.

Workflow for Handling and Disposal of Aniline-Phenol Mixtures A 1. Pre-Operational Checks B 2. Handling Procedure (in Chemical Fume Hood) A->B Proceed with caution C 3. Post-Handling Decontamination B->C After handling E 5. Spill Response (if necessary) B->E In case of spill D 4. Waste Segregation and Collection C->D Properly decontaminated C->E In case of spill F 6. Final Disposal D->F Labelled and sealed E->D Contaminated materials

Caption: A logical workflow for the safe handling and disposal of aniline-phenol mixtures.

Experimental Protocols: Step-by-Step Guidance

1. Pre-Operational Checks:

  • Ensure the chemical fume hood is functioning correctly.

  • Verify that an emergency eyewash and safety shower are accessible.[7]

  • Assemble all necessary PPE and inspect it for any damage.

  • Have a spill kit readily available.

  • Review the Safety Data Sheets (SDS) for both aniline and phenol.[7]

2. Handling Procedure (to be performed in a chemical fume hood):

  • Don all required PPE.

  • Dispense the required amounts of aniline and phenol carefully to avoid splashes.

  • Keep all containers tightly closed when not in use.

  • Avoid heating the mixture unless absolutely necessary and with appropriate engineering controls in place.[9]

  • Work in a well-ventilated area, and always use a chemical fume hood.[2][7]

3. Post-Handling Decontamination:

  • Wipe down the work area with an appropriate decontaminating solution.

  • Carefully remove PPE, starting with the outer gloves, then the lab coat, face shield/goggles, and finally the inner gloves.

  • Wash hands thoroughly with soap and water after removing all PPE.[7]

4. Waste Segregation and Collection:

  • All aniline-phenol waste, including contaminated consumables (e.g., pipette tips, wipes), must be collected in a designated, properly labeled, and leak-proof hazardous waste container.[5]

  • Do not mix aniline-phenol waste with other waste streams.

  • The waste container should be kept closed and stored in a designated secondary containment area within the laboratory.

5. Spill Response:

  • Small Spills (inside a fume hood):

    • Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[7]

    • Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[5]

6. Final Disposal:

  • Follow your institution's specific procedures for the disposal of hazardous chemical waste.

  • Ensure the waste container is properly labeled with the contents (Aniline-Phenol Mixture) and associated hazards.

  • Arrange for pickup by a licensed hazardous waste disposal company.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling aniline-phenol mixtures and maintain a safe laboratory environment.

References

© Copyright 2026 BenchChem. All Rights Reserved.